molecular formula C6H5BrN4 B6262200 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1342583-98-5

8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B6262200
CAS No.: 1342583-98-5
M. Wt: 213
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1342583-98-5) is a high-value heterocyclic building block of significant interest in medicinal chemistry and anticancer drug discovery . This compound features a bromine atom at the 8-position of the fused triazolopyrazine ring system, making it a versatile intermediate for further functionalization via cross-coupling reactions and other synthetic transformations. The triazolopyrazine scaffold is recognized as a privileged structure in drug design, and recent research highlights its critical role in the development of novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors . PARP1 is a key enzyme in the DNA damage response, and its inhibition is a validated strategy for targeting cancers with homologous recombination deficiencies, such as those with BRCA1 or BRCA2 mutations, through a synthetic lethality mechanism . Researchers are leveraging this scaffold to develop next-generation PARP1 inhibitors aimed at overcoming acquired resistance to earlier therapies, a major challenge in the field . Furthermore, fused triazolopyrazine cores, in general, have demonstrated a range of potent biological activities, including roles as c-Met kinase inhibitors and GABAA allosteric modulators, underscoring the broad utility of this chemical architecture . Supplied as For Research Use Only, this compound is strictly intended for laboratory research applications and not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

CAS No.

1342583-98-5

Molecular Formula

C6H5BrN4

Molecular Weight

213

Purity

95

Origin of Product

United States

Foundational & Exploratory

synthesis of 8-bromo-3-methyl-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine , a critical scaffold in medicinal chemistry often utilized for kinase inhibition (e.g., c-Met, bromodomain inhibitors) and as a bioisostere for quinoline or purine systems.[1]

The protocol focuses on a robust, two-step sequence starting from commercially available 2,3-dibromopyrazine .[1] This route is preferred for its high regioselectivity and scalability compared to oxidative cyclization routes.

Part 1: Executive Summary & Strategic Analysis

The [1,2,4]triazolo[4,3-a]pyrazine ring system is a 5,6-fused heterocycle.[1] The "8-bromo" functional handle is strategically valuable because it allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) at the position adjacent to the pyrazine nitrogen (N7).[1]

Synthetic Strategy:

  • Nucleophilic Aromatic Substitution (

    
    ):  Selective displacement of one bromine atom in 2,3-dibromopyrazine using hydrazine hydrate. Due to the symmetry of the starting material, regioselectivity is inherent.
    
  • Cyclocondensation: Formation of the triazole ring using triethyl orthoacetate as a two-carbon synthon (providing the C3-methyl group) and cyclizing onto the pyrazine nitrogen (N1).[1]

Part 2: Retrosynthetic Analysis

The retrosynthetic logic relies on disconnecting the triazole ring at the N2-C3 and N4-C3 bonds, revealing the hydrazinyl precursor.[1]

Retrosynthesis Target Target: 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine Intermediate Intermediate: 3-Bromo-2-hydrazinylpyrazine Target->Intermediate C-N Bond Formation (Cyclization) SM Starting Material: 2,3-Dibromopyrazine Intermediate->SM SnAr Substitution (Hydrazinolysis)

Figure 1: Retrosynthetic disconnection showing the linear assembly from 2,3-dibromopyrazine.

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-2-hydrazinylpyrazine

This step exploits the high reactivity of halogenated pyrazines toward nucleophiles.[1] The introduction of the electron-donating hydrazine group deactivates the ring, preventing double substitution under controlled conditions.

Reagents:

  • 2,3-Dibromopyrazine (1.0 equiv)[1]

  • Hydrazine hydrate (80% or 64% aq. solution) (3.0 – 5.0 equiv)

  • Ethanol (Absolute) (10 volumes)

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3-dibromopyrazine in ethanol.

  • Addition: Add hydrazine hydrate dropwise at room temperature (RT) over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to 80°C (Reflux) for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS.[1] The starting material should be consumed, and a lower Rf spot (hydrazine adduct) should appear.

  • Workup:

    • Cool the reaction mixture to 0–5°C using an ice bath.

    • The product typically precipitates as a solid.

    • Filter the solid and wash with cold ethanol (2x) and cold water (2x) to remove excess hydrazine and bromide salts.

    • Dry under vacuum at 40°C.

Yield Expectation: 75–85% Appearance: Yellow to orange crystalline solid. Key Mechanistic Insight: The first substitution breaks the symmetry. The resulting amino-like hydrazine group pushes electron density into the ring (resonance), significantly raising the activation energy required for a second nucleophilic attack at the C3-position.[1]

Step 2: Cyclization to 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

The hydrazine intermediate is condensed with triethyl orthoacetate.[1] The reaction proceeds via an imidate intermediate followed by intramolecular attack of the pyrazine ring nitrogen (N1) onto the imidate carbon.

Reagents:

  • 3-Bromo-2-hydrazinylpyrazine (1.0 equiv)[1]

  • Triethyl orthoacetate (TEOA) (5.0 – 10.0 equiv or used as solvent)

  • Optional: p-Toluenesulfonic acid (p-TSA) (0.05 equiv) - Catalyst speeds up reaction but is not strictly necessary if refluxed.[1]

Procedure:

  • Charge: Suspend the 3-bromo-2-hydrazinylpyrazine in triethyl orthoacetate .

  • Reaction: Heat the mixture to 100–120°C (Reflux) for 4–6 hours.

    • Note: Ethanol is produced as a byproduct. Using a Dean-Stark trap or open reflux allows ethanol to escape, driving the equilibrium forward.[1]

  • Monitoring: LC-MS should show the conversion of the hydrazine mass (M+H) to the cyclized product (M-H₂O+C₂H₂ equivalent).[1]

  • Workup:

    • Cool to RT. The product may crystallize directly from the orthoacetate.

    • If not, concentrate the mixture under reduced pressure to remove excess TEOA.

    • Triturate the residue with diethyl ether or hexanes/EtOAc (1:1) to induce precipitation.

    • Filter and dry the solid.

Yield Expectation: 60–80% Appearance: Off-white to pale yellow solid.[1]

Part 4: Process Visualization

SynthesisFlow SM 2,3-Dibromopyrazine Step1 Step 1: Hydrazinolysis (EtOH, 80°C) SM->Step1 + N2H4·H2O Int 3-Bromo-2-hydrazinylpyrazine Step1->Int SnAr Step2 Step 2: Cyclization (Triethyl orthoacetate, Reflux) Int->Step2 + MeC(OEt)3 Prod 8-Bromo-3-methyl- [1,2,4]triazolo[4,3-a]pyrazine Step2->Prod - 3 EtOH

Figure 2: Forward synthetic workflow illustrating reagents and intermediates.

Part 5: Analytical Characterization (Expected Data)

Validation of the structure relies on the distinct shift of aromatic protons and the presence of the methyl singlet.

TechniqueParameterExpected Signal / ValueInterpretation
1H NMR Methyl Groupδ 2.80 – 3.00 ppm (s, 3H)Characteristic of C3-Me on triazole ring.[1]
1H NMR Pyrazine H-5δ 8.30 – 8.50 ppm (d, J~4.5 Hz)Proton adjacent to bridgehead N (deshielded).
1H NMR Pyrazine H-6δ 7.80 – 8.00 ppm (d, J~4.5 Hz)Proton adjacent to N7.[1]
LC-MS Mass (ESI+)m/z ~ 213/215 [M+H]+1:1 Isotopic pattern confirms one Bromine atom.[1]
Appearance Physical StateSolidTypically high melting point (>200°C).

Note on Numbering: In the final fused system, the bromine originates from position 3 of the pyrazine. Following IUPAC rules for [1,2,4]triazolo[4,3-a]pyrazine, the bridgehead is N4. The carbons are numbered 5, 6, (N7), 8. The bromine ends up at position 8 (adjacent to N7), confirming the target identity.

Part 6: Troubleshooting & Optimization

  • Regioselectivity Issues: If starting with 2-chloro-3-bromopyrazine instead of the dibromo analog, hydrazine will preferentially displace the chloride (better leaving group in activated heteroaromatics) or the bromide depending on solvent polarity. 2,3-Dibromopyrazine is recommended to avoid ambiguity.[1]

  • Incomplete Cyclization: If the intermediate hydrazine remains in Step 2, add a catalytic amount of acetic acid or p-TSA. Ensure the ethanol byproduct is removed (distillation) to drive the reaction to completion.

  • Purification: The final product is amphoteric but weakly basic. It can be purified by flash chromatography using DCM/MeOH (95:5) if trituration is insufficient.

References

  • Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives. PubMed Central (PMC). Describes the general conditions for hydrazine substitution and orthoester cyclization on pyrazine scaffolds.

  • Synthesis and anticonvulsant activity of 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Journal of Medicinal Chemistry. Details the synthesis of 8-substituted triazolopyrazines from 2-hydrazinylpyrazine precursors.

  • 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine (Compound Summary). PubChem. Verifies the chemical structure and existence of the specific target molecule.

  • Synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives. MDPI. Provides analogous protocols for the fusion of triazole rings to diazine systems using triethyl orthoacetate.

Sources

Biological Activity of Triazolo[4,3-a]pyrazine Derivatives: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The triazolo[4,3-a]pyrazine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Most notably recognized as the core pharmacophore of Sitagliptin (a blockbuster DPP-4 inhibitor for Type 2 Diabetes), this fused heterocyclic system has evolved beyond metabolic regulation.

Recent Structure-Activity Relationship (SAR) campaigns have unlocked its potential in oncology (via c-Met/VEGFR-2 kinase inhibition), CNS disorders (as a purine bioisostere for anticonvulsant activity), and antimicrobial therapeutics (targeting DNA gyrase). This guide synthesizes the latest biological data, mechanistic pathways, and synthetic protocols for researchers optimizing this scaffold.

Part 1: Chemical Space & SAR Analysis

The triazolo[4,3-a]pyrazine core is a rigid, bicyclic system formed by fusing a 1,2,4-triazole ring with a pyrazine ring. Its biological versatility stems from three key vectors of modification:

  • C3 Position (Triazole Ring): Critical for lipophilic interactions. Substitution here (e.g., trifluoromethyl, benzyl) often dictates potency and metabolic stability.

  • C8 Position (Pyrazine Ring): The "selectivity gate." Substituents here (amines, amides) often determine receptor subtype specificity (e.g., DPP-4 vs. DPP-8/9).

  • 5,6-Saturation: The 5,6-dihydro analogs (as seen in Sitagliptin) introduce chirality and flexibility, essential for fitting into restricted enzymatic pockets.

SAR Visualization

The following diagram illustrates the core pharmacophore and the functional impact of substitutions at key positions.

SAR_Analysis Core Triazolo[4,3-a]pyrazine Scaffold Pos3 C3 Position (Lipophilic/Electronic) Core->Pos3 Pos8 C8 Position (H-Bonding/Selectivity) Core->Pos8 Sat56 5,6-Saturation (Chirality/Flexibility) Core->Sat56 Eff3 Metabolic Stability (CF3) Hydrophobic Pocket Binding Pos3->Eff3 Eff8 DPP-4 S2 Subsite Binding Anticonvulsant Activity (Amines) Pos8->Eff8 Eff56 Induced Fit (Enzymes) Stereochemical Control Sat56->Eff56

Figure 1: Structure-Activity Relationship (SAR) map of the triazolo[4,3-a]pyrazine scaffold.

Part 2: Therapeutic Applications & Biological Data[1][2][3]

Metabolic Disorders: DPP-4 Inhibition

The most authoritative application of this scaffold is in the inhibition of Dipeptidyl Peptidase-4 (DPP-4) . Sitagliptin utilizes a 3-(trifluoromethyl)-5,6,7,8-tetrahydrotriazolo[4,3-a]pyrazine core.[1]

  • Mechanism: The trifluoromethyl group at C3 occupies the S1 hydrophobic pocket of DPP-4, while the amine functionality interacts with Glu205 and Glu206.

  • Key Data:

    • Compound 34b: IC50 = 4.3 nM against DPP-4.[2]

    • Compound 46b: IC50 = 0.18 nM (Sub-nanomolar potency).[2]

    • Selectivity: High specificity for DPP-4 over DPP-8 and DPP-9 is achieved via (R)-stereochemistry at the C8-position.

Oncology: Dual c-Met / VEGFR-2 Inhibition

Recent derivatives have shown potent antitumor activity by targeting receptor tyrosine kinases.

  • Lead Compound: 17l (3-substituted-triazolo[4,3-a]pyrazine derivative).

  • Activity:

    • c-Met IC50: 26.0 nM[3]

    • VEGFR-2 IC50: 2.6 μM[3]

    • Cellular Potency (IC50): 0.98 μM (A549 Lung Cancer), 1.05 μM (MCF-7 Breast Cancer).

  • Cellular Mechanism: Induces G0/G1 phase arrest and late-stage apoptosis; downregulates p-c-Met and p-VEGFR-2 expression.

CNS Disorders: Anticonvulsant Activity

The scaffold acts as a bioisostere of the purine ring, offering anticonvulsant properties with reduced emetic side effects compared to traditional purines.[4]

  • Lead Compounds: 3-(2-fluorobenzyl)-8-(methylamino)-triazolo[4,3-a]pyrazine (Compound 4 ) and its 2,6-difluoro analog (Compound 12 ).[4][5]

  • Efficacy: Oral ED50 ≈ 3 mg/kg (Maximal Electroshock Seizure model in rats).[5]

  • Safety: High Protective Index (PI) > 20, indicating a wide therapeutic window.

Antimicrobial Activity

New derivatives targeting drug-resistant bacterial strains (MRSA) have emerged.

  • Lead Compound: 2e .

  • MIC Values:

    • Staphylococcus aureus:[6][7] 32 μg/mL[7][8][9][10]

    • Escherichia coli:[7][9][10] 16 μg/mL[7][8][9][10]

  • Mechanism: Disruption of bacterial membrane integrity and inhibition of DNA gyrase/topoisomerase IV.[8]

Part 3: Mechanism of Action (Multi-Target)

The following diagram details the signaling pathways modulated by triazolo[4,3-a]pyrazine derivatives across different therapeutic indications.

MOA_Pathways cluster_Onco Oncology Pathways cluster_Metabolic Metabolic Pathways cluster_Micro Antimicrobial Pathways Ligand Triazolo[4,3-a]pyrazine Derivative cMet c-Met / VEGFR-2 (Tyrosine Kinases) Ligand->cMet Inhibition (IC50 ~26nM) DPP4 DPP-4 Enzyme Ligand->DPP4 Inhibition (IC50 <1nM) Gyrase DNA Gyrase / Topo IV Ligand->Gyrase Inhibition Membrane Bacterial Membrane Disruption Ligand->Membrane Intercalation Apoptosis Caspase 3/7/9 Activation Apoptosis cMet->Apoptosis Arrest G0/G1 Cell Cycle Arrest cMet->Arrest GLP1 GLP-1 / GIP Stabilization DPP4->GLP1 Prevents Degradation Glucose Insulin Secretion Glucose Lowering GLP1->Glucose Death Bacterial Cell Death Gyrase->Death Membrane->Death

Figure 2: Multi-target mechanism of action for triazolo[4,3-a]pyrazine derivatives.

Part 4: Experimental Protocols

Protocol A: Synthesis of 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazine (Anticonvulsant Scaffold)

Rationale: This protocol validates the formation of the bicyclic core and the introduction of the C8-amine, critical for bioactivity.

Reagents: 2-chloro-3-hydrazinopyrazine, Phenylacetic acid (or equivalents), POCl3, Methylamine.

  • Hydrazide Formation:

    • Dissolve 2-chloro-3-hydrazinopyrazine (1.0 eq) in anhydrous dichloromethane.

    • Add appropriate carboxylic acid (1.1 eq) and EDC·HCl (1.2 eq). Stir at RT for 12h.

    • Checkpoint: Monitor TLC for consumption of hydrazine.

  • Cyclization (The Critical Step):

    • Dissolve the intermediate hydrazide in POCl3 (excess).

    • Reflux at 80–100°C for 4–6 hours.

    • Caution: Quench slowly onto crushed ice/NH4OH to neutralize.

    • Extract with EtOAc, dry over Na2SO4, and concentrate. This yields the 8-chloro-3-substituted-triazolo[4,3-a]pyrazine .[4]

  • Amination (C8 Substitution):

    • Dissolve the 8-chloro intermediate in EtOH or DMF.

    • Add 40% aqueous methylamine (excess) or specific amine.

    • Heat in a sealed tube at 80°C for 2 hours.

    • Purification: Recrystallize from Ethanol/Water to yield the final 8-amino derivative.

Protocol B: In Vitro c-Met Kinase Inhibition Assay

Rationale: To verify the anticancer potential (Compound 17l analog) using a self-validating enzymatic assay.

  • Preparation:

    • Prepare kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Prepare compound serial dilutions in 100% DMSO (Final DMSO < 1%).

  • Reaction Assembly:

    • In a 384-well plate, add 2.5 µL of compound solution.

    • Add 5 µL of c-Met enzyme (0.5 nM final concentration). Incubate 10 min at RT.

    • Add 2.5 µL of substrate mix (Fluorescein-PolyGT + ATP at Km).

  • Detection:

    • Incubate at RT for 60 minutes.

    • Add 10 µL of EDTA-containing stop solution.

    • Read fluorescence polarization (Ex/Em 485/530 nm).

  • Validation:

    • Z-Factor Calculation: Must be > 0.5 for valid assay.

    • Positive Control: Staurosporine or Foretinib (IC50 should match literature).

Part 5: Quantitative Data Summary

Compound IDTarget / IndicationActivity MetricKey Structural FeatureSource
Sitagliptin DPP-4 (Diabetes)IC50: ~18 nM3-CF3, 5,6-dihydro, beta-amino amide[1]
Compound 46b DPP-4 (Diabetes)IC50: 0.18 nM4-fluorobenzyl at C8[2]
Compound 17l c-Met (Cancer)IC50: 26 nM3-substituent, triazolo core[3]
Compound 2e S. aureus (Bacteria)MIC: 32 μg/mLIndole fusion / substitution[4]
Compound 4 Seizures (CNS)ED50: 3 mg/kg3-(2-fluorobenzyl)-8-methylamino[5]

References

  • Discovery of Sitagliptin (MK-0431): Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry.[11] Link

  • Potent DPP-4 Inhibitors: Kim, D., et al. (2008).[2] Discovery of potent and selective dipeptidyl peptidase IV inhibitors derived from beta-aminoamides bearing substituted triazolopiperazines.[1][12][2][13] Journal of Medicinal Chemistry.[11] Link

  • Dual c-Met/VEGFR-2 Inhibitors: Wang, J., et al. (2022).[3] Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Link

  • Antibacterial Activity: Zhang, Z., et al. (2023).[10] Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.[1][12][7][9][10][14] Molecules (MDPI). Link

  • Anticonvulsant Activity: Kelley, J. L., et al. (1995). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines.[12][4][5][11] Synthesis and anticonvulsant activity.[4][5][7][11][15] Journal of Medicinal Chemistry.[11] Link

Sources

Architectural Mastery of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine: A Blueprint for Next-Generation Kinase and PDE Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, fused bicyclic heteroaromatics serve as the foundational architecture for targeted therapeutics. Among these, 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 1019918-41-2) has emerged as a privileged, highly versatile building block. This technical whitepaper explores the mechanistic rationale, synthetic workflows, and therapeutic applications of structural analogs derived from this core, specifically focusing on their efficacy as kinase (c-Met/VEGFR-2) and phosphodiesterase (PDE) inhibitors.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing field-proven, self-validating protocols and explaining the fundamental causality behind each experimental choice.

Pharmacophore Mapping: The Rationale Behind the Core

The [1,2,4]triazolo[4,3-a]pyrazine scaffold is not chosen by accident; it is a meticulously evolved pharmacophore designed to mimic the adenine ring of ATP[1].

  • The Triazolopyrazine Core (Hinge Binding): The electron-deficient nature of the pyrazine ring, coupled with the hydrogen-bond acceptor (HBA) capabilities of the triazole nitrogens, makes this core an exceptional ATP-competitive hinge binder. It forms critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met1160 in c-Met)[2].

  • The 3-Methyl Substituent (Steric Locking): The methyl group at the C3 position provides a small, lipophilic vector. Mechanistically, it occupies shallow hydrophobic pockets without causing severe steric clashes, while simultaneously restricting the rotational degrees of freedom of the bicyclic system to favor the bioactive conformation.

  • The 8-Bromo Handle (Late-Stage Diversification): The bromine atom at the C8 position is the synthetic linchpin. Because the adjacent bridgehead nitrogen (N4) and pyrazine nitrogens exert a massive electron-withdrawing effect, the Lowest Unoccupied Molecular Orbital (LUMO) energy at C8 is drastically lowered. This makes the C8-Br bond highly susceptible to both oxidative addition by Palladium (for C-C bond formation) and Nucleophilic Aromatic Substitution (SNAr) (for C-N bond formation)[1].

Step-by-Step Experimental Workflows

To generate high-value structural analogs, researchers rely on late-stage functionalization of the 8-bromo position. Below are two highly optimized, self-validating protocols.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesize 8-aryl-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine analogs to target deep hydrophobic pockets in the c-Met active site.

Causality & Reagent Selection:

  • Catalyst: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the Palladium center, which accelerates the rate-determining reductive elimination step.

  • Base: K₂CO₃ is used to activate the boronic acid via the formation of a highly reactive boronate complex, facilitating transmetalation.

Step-by-Step Procedure:

  • Reagent Assembly: In an oven-dried microwave vial, combine 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Outgassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the mixture with N₂ gas for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species into an inactive Pd(II) complex, halting the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of N₂, seal the vial, and heat to 90°C for 4–6 hours.

  • Self-Validation & Monitoring: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the distinct 1:1 isotopic doublet of the brominated starting material (m/z ~213/215 [M+H]⁺) is completely consumed and replaced by the target product mass.

  • Workup: Partition the mixture between EtOAc and brine, dry the organic layer over anhydrous Na₂SO₄, and purify via flash chromatography (DCM to 10% MeOH gradient).

SynthWorkflow A 8-bromo-3-methyl- [1,2,4]triazolo[4,3-a]pyrazine (Electrophile) D Cross-Coupling Cycle A->D Oxidative Addition B Pd(dppf)Cl2 (Catalyst) B->D C Ar-B(OH)2 (Nucleophile) C->D Transmetalation E 8-Aryl-3-methyl- [1,2,4]triazolo[4,3-a]pyrazine (Target Analog) D->E Reductive Elimination

Fig 1: Palladium-catalyzed late-stage functionalization of the triazolopyrazine core.

Protocol B: Transition-Metal-Free Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 8-amino analogs without heavy metal contamination.

Causality & Reagent Selection: Because the pyrazine core is highly electron-deficient, SNAr can proceed without Palladium. N,N-diisopropylethylamine (DIPEA) is chosen as a non-nucleophilic base to scavenge the HBr byproduct without competing with the primary amine nucleophile.

Step-by-Step Procedure:

  • Dissolve the 8-bromo starting material (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP). Causality: NMP is a polar aprotic solvent that stabilizes the highly charged Meisenheimer complex transition state.

  • Add the aliphatic or aromatic amine (1.5 eq) followed by DIPEA (3.0 eq).

  • Heat the reaction mixture to 80°C–100°C for 12 hours.

  • Self-Validation: Monitor via TLC (UV active at 254 nm). The formation of a more polar spot (due to the added amine) confirms conversion. Confirm via LC-MS for the disappearance of the m/z 213/215 doublet.

Therapeutic Applications & Quantitative Efficacy

Structural analogs of 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine have shown remarkable efficacy across multiple therapeutic domains, most notably as kinase and phosphodiesterase inhibitors.

c-Met and VEGFR-2 Dual Inhibition

The HGF/c-Met signaling pathway plays a prominent role in tumor growth, invasion, and angiogenesis. By substituting the 8-position with extended aromatic systems (such as 4-oxo-pyridazinone moieties), researchers have developed analogs that bind deeply into the c-Met kinase domain[3]. Compound 17l, a derivative featuring the triazolopyrazine core, demonstrated exceptional antiproliferative activity against A549 lung cancer cells by arresting the cell cycle in the G0/G1 phase and inducing late apoptosis[2].

Pathway HGF HGF Ligand cMet c-Met Kinase (Hinge Region) HGF->cMet Activates Downstream PI3K / AKT / MAPK Signaling Cascades cMet->Downstream Phosphorylation Inhibitor Triazolopyrazine Analog (ATP Competitor) Inhibitor->cMet Blocks ATP Binding Tumor Tumor Proliferation & Survival Downstream->Tumor Promotes

Fig 2: Mechanism of action for c-Met kinase inhibition by triazolopyrazine analogs.

PDE2/PDE10 Inhibition for CNS Disorders

Beyond oncology, the core has been adapted for central nervous system (CNS) targets. Phosphodiesterase 2 (PDE2) controls the degradation of cAMP and cGMP, which are critical for neuronal plasticity. By introducing a linear, lipophilic moiety on the meta-position of a phenyl ring attached to the triazole, researchers achieved highly selective, brain-penetrant PDE2 inhibitors (e.g., Compound 9) capable of restoring hippocampal function in models of Alzheimer's disease[4].

Quantitative Data Summary

The table below consolidates the in vitro efficacy of key analogs derived from the triazolo[4,3-a]pyrazine scaffold:

Compound / AnalogPrimary TargetIC₅₀ ValueKey Structural Modification at C8 / CoreCitation
Compound 17l c-Met26.0 nM8-aryl substitution, dual VEGFR-2 targeting[2]
Compound 17l VEGFR-22.6 µM8-aryl substitution[2]
Compound 22i c-Met48.0 nM4-oxo-pyridazinone moiety at C8[3]
Compound 9 PDE2917-fold selectivityn-butoxy meta-substituted phenyl[4]
MK-0431 (Sitagliptin) DPP-IV18.0 nMSaturated tetrahydrotriazolo[4,3-a]pyrazine core[1]

(Note: Sitagliptin utilizes a reduced version of the core, highlighting the scaffold's evolutionary versatility in drug design[1].)

Conclusion

The 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine scaffold is a masterclass in rational drug design. Its intrinsic electron deficiency permits rapid, late-stage diversification via cross-coupling and SNAr methodologies, while its spatial geometry provides an ideal template for ATP-competitive kinase inhibition and PDE modulation. By adhering to the rigorous, self-validating synthetic protocols outlined above, drug development professionals can systematically explore the chemical space around this core to discover the next generation of targeted therapeutics.

References

  • [2] Design, Synthesis, and Biological Evaluation of[1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health (PMC). 2

  • [3] Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry (RSC Publishing). 3

  • Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. RSC Publishing.

  • [4] Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. National Institutes of Health (PMC). 4

  • [1] New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Arab Journal of Chemistry. 1

Sources

Spectroscopic and Structural Elucidation of 8-bromo-3-methyl-triazolo[4,3-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 8-bromo-3-methyl-triazolo[4,3-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this document leverages established spectrochemical principles and comparative data from structurally related analogs to offer a robust, predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the structural and electronic properties of this compound.

The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antidiabetic, and anticancer properties.[1][2] The introduction of a bromine atom at the 8-position and a methyl group at the 3-position is anticipated to modulate the compound's physicochemical and pharmacological properties. A thorough characterization using various spectroscopic techniques is paramount for its potential development as a therapeutic agent.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for 8-bromo-3-methyl-triazolo[4,3-a]pyrazine.

Molecular Structure

Figure 1: Chemical structure of 8-bromo-3-methyl-triazolo[4,3-a]pyrazine.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to show three distinct signals corresponding to the methyl protons and the two aromatic protons on the pyrazine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.5Singlet3H-CH₃
~7.8Doublet1HH-6
~8.2Doublet1HH-5

Rationale for Prediction:

  • -CH₃ (H-3): The methyl group at the 3-position is attached to a carbon in the triazole ring. Its chemical shift is predicted to be around 2.5 ppm, a typical value for a methyl group on a heterocyclic aromatic system. It will appear as a singlet as there are no adjacent protons.

  • H-6 and H-5: These two protons are on the pyrazine ring. The electron-withdrawing effect of the adjacent nitrogen atoms and the bromine atom will deshield these protons, causing them to appear at a downfield region (7.8-8.2 ppm). They will appear as doublets due to coupling with each other. The proton at the 5-position is expected to be slightly more deshielded due to its proximity to the electronegative bromine atom.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to display six signals, corresponding to the six carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~15-CH₃
~115C-8
~120C-6
~135C-5
~145C-8a
~150C-3

Rationale for Prediction:

  • -CH₃: The methyl carbon is expected to appear at the most upfield region, around 15 ppm.

  • C-8: The carbon atom directly attached to the bromine atom (C-8) is expected to have a chemical shift around 115 ppm. The heavy atom effect of bromine can influence the chemical shift.

  • C-6 and C-5: These carbons in the pyrazine ring are expected in the aromatic region. C-5 will likely be more downfield than C-6 due to the influence of the adjacent bromine.

  • C-8a and C-3: These carbons are part of the fused triazole ring system and are expected to be the most downfield due to the influence of the multiple nitrogen atoms.

Mass Spectrometry (Predicted)

The mass spectrum is predicted to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine.

m/zIon
212/214[M]⁺
213/215[M+H]⁺

Rationale for Prediction:

  • Molecular Ion Peak ([M]⁺): The molecule contains one bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two molecular ion peaks of nearly equal intensity at m/z 212 and 214. The molecular formula is C₆H₅BrN₄.[3]

  • [M+H]⁺: In electrospray ionization (ESI) in positive mode, a protonated molecular ion is commonly observed, which would appear at m/z 213 and 215, again with a 1:1 isotopic pattern. PubChem predicts the [M+H]⁺ ion at m/z 212.97704.[3]

  • Fragmentation: Fragmentation is expected to involve the loss of the bromine atom, the methyl group, or cleavage of the heterocyclic rings.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-Br bonds.

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C and C=N stretching
1400-1300C-H bending (in-plane)
850-750C-H bending (out-of-plane)
700-500C-Br stretching

Rationale for Prediction:

  • Aromatic C-H Stretching: The C-H bonds on the pyrazine ring will give rise to stretching vibrations in the 3100-3000 cm⁻¹ region.

  • Aromatic C=C and C=N Stretching: The conjugated double bonds within the fused ring system will result in a series of sharp absorption bands in the 1600-1450 cm⁻¹ region.

  • C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds are expected in the fingerprint region.

  • C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹.

Hypothetical Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like 8-bromo-3-methyl-triazolo[4,3-a]pyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample ~5-10 mg of sample Solvent ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Sample->Solvent Vortex Vortex to dissolve Solvent->Vortex Tube Transfer to NMR tube Vortex->Tube Spectrometer Place tube in NMR spectrometer (e.g., 400 MHz) Tube->Spectrometer Shim Shim the magnet Spectrometer->Shim Acquire_1H Acquire ¹H spectrum Shim->Acquire_1H Acquire_13C Acquire ¹³C spectrum Shim->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase correction FT->Phase Baseline Baseline correction Phase->Baseline Integrate Integration Baseline->Integrate Peak_Pick Peak picking Integrate->Peak_Pick

Figure 2: General workflow for NMR data acquisition and processing.

  • Sample Preparation: Dissolve approximately 5-10 mg of 8-bromo-3-methyl-triazolo[4,3-a]pyrazine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a vial. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe.

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Set the mass range to cover the expected molecular weight of the compound.

  • Data Analysis: Analyze the resulting spectrum to determine the accurate mass of the molecular ion and to identify the characteristic isotopic pattern of bromine.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 8-bromo-3-methyl-triazolo[4,3-a]pyrazine. The presented ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the outlined experimental protocols, offer a solid foundation for researchers working with this compound and its analogs. The structural insights derived from this analysis are crucial for understanding its chemical reactivity, guiding synthetic modifications, and exploring its potential as a lead compound in drug discovery programs. Future experimental validation of this predicted data is highly encouraged to further solidify our understanding of this promising heterocyclic scaffold.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. 2023 Nov 30;28(23):7906. Available from: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC. National Center for Biotechnology Information. Available from: [Link]

  • 8-bromo-3-methyl-[1][4][5]triazolo[4,3-a]pyrazine. PubChem. Available from: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available from: [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Journal of the Indian Chemical Society. 2020 Dec 1;97(12):2965-2984. Available from: [Link]

Sources

Technical Whitepaper: 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth investigation into 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine , a high-value heterocyclic scaffold used in the development of kinase inhibitors, antimalarials, and GPCR ligands.

A Versatile Scaffold for Divergent Synthesis in Medicinal Chemistry

Executive Summary

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS: Available as analog/intermediate, PubChem CID: 64368415) represents a critical "privileged structure" in modern drug discovery. Its fused bicyclic core combines the electron-deficient nature of pyrazine with the hydrogen-bond accepting capability of a triazole, mimicking the purine bases found in biological systems.

The presence of the bromine atom at the C-8 position renders this molecule a highly versatile electrophile, enabling late-stage functionalization via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). Simultaneously, the C-3 methyl group provides metabolic stability and a distinct vector for hydrophobic interaction within enzyme binding pockets (e.g., c-Met, VEGFR-2).

Key Physicochemical Properties (Predicted)
PropertyValueNotes
Molecular Formula C₆H₅BrN₄
Molecular Weight 213.04 g/mol Monoisotopic
Appearance Off-white to pale yellow solidCrystalline
LogP (Calc) ~0.8 - 1.1Lipophilic enough for membrane permeability
TPSA ~43 ŲGood oral bioavailability profile
H-Bond Acceptors 3N1, N2, N7
H-Bond Donors 0

Synthetic Architecture

The synthesis of 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine relies on the regioselective cyclization of hydrazinyl-pyrazine precursors. The most robust pathway ensures the bromine remains intact at the 8-position (meta to the bridgehead nitrogen) by starting with 2,6-dihalopyrazines .

Validated Synthesis Protocol

Step 1: Hydrazinolysis

  • Precursor: 2-Chloro-6-bromopyrazine (commercially available).

  • Reagent: Hydrazine hydrate (NH₂NH₂·H₂O).

  • Mechanism: Nucleophilic aromatic substitution (SₙAr). The 2-position (chloro) is more reactive than the 6-position (bromo) due to the directing effect of ring nitrogens and the leaving group ability, though regioselectivity must be controlled via temperature.

  • Conditions: Ethanol, 0°C to RT, 2-4 hours.

Step 2: Triazole Ring Closure

  • Reagent: Triethyl orthoacetate (TEOA) or Acetic Acid/POCl₃.

  • Mechanism: Condensation of the hydrazide with the orthoester followed by cyclodehydration.

  • Conditions: Reflux in TEOA or AcOH (80-100°C).

Synthesis Pathway Diagram

SynthesisPath SM 2-Chloro-6-bromopyrazine (Starting Material) INT 2-Hydrazinyl-6-bromopyrazine (Intermediate) SM->INT NH2NH2·H2O EtOH, 0°C (SnAr) PROD 8-Bromo-3-methyl- [1,2,4]triazolo[4,3-a]pyrazine (Target) INT->PROD Triethyl Orthoacetate Reflux (Cyclization)

Figure 1: Two-step regioselective synthesis starting from 2-chloro-6-bromopyrazine.

Reactivity & Functionalization

The core value of this scaffold lies in its orthogonal reactivity . The pyrazine ring is electron-deficient, making the C-8 position susceptible to oxidative addition (Pd-catalysis) and the C-5 position susceptible to nucleophilic attack.

The C-8 Bromine "Handle"

The C-8 position is the primary site for diversification.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install hydrophobic tails (common in kinase inhibitors).

  • Buchwald-Hartwig Amination: Reacts with amines to create C-N linked derivatives.

  • Sonogashira Coupling: Installs alkynes for "click" chemistry applications.

The C-5 Nucleophilic Hotspot

The C-5 position (adjacent to the bridgehead nitrogen) is highly electrophilic.

  • Regioselectivity Warning: Strong nucleophiles (e.g., hydrazine, alkoxides) may attack C-5, leading to ring opening or substitution before the bromine at C-8 reacts if not carefully controlled. This is often exploited to introduce a second diversity point after the C-8 cross-coupling.

Reactivity Logic Diagram

ReactivitySAR Core 8-Bromo-3-methyl- [1,2,4]triazolo[4,3-a]pyrazine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C-8 Selectivity Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald C-8 Selectivity SnAr Nucleophilic Attack (C-5 Position) Core->SnAr C-5 Reactivity Kinase Biaryl Kinase Inhibitors (c-Met, VEGFR) Suzuki->Kinase GPCR Amino-Linked Ligands (P2X7 Antagonists) Buchwald->GPCR RingOpen Ring Opening/Rearrangement (Side Reaction) SnAr->RingOpen If uncontrolled

Figure 2: Divergent reactivity profile highlighting the C-8 synthetic utility vs. C-5 liability.

Experimental Protocols

Note: All procedures must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of Intermediate (2-Hydrazinyl-6-bromopyrazine)
  • Dissolution: Dissolve 2-chloro-6-bromopyrazine (10 mmol) in absolute ethanol (20 mL).

  • Addition: Cool to 0°C. Add hydrazine hydrate (15 mmol, 1.5 eq) dropwise over 10 minutes to avoid exotherm.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: The product often precipitates. Filter the solid, wash with cold water and cold ethanol. Recrystallize from ethanol if necessary.

    • Checkpoint: Verify disappearance of starting material to ensure no bis-hydrazine species are formed.

Protocol B: Cyclization to 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
  • Setup: Suspend 2-hydrazinyl-6-bromopyrazine (5 mmol) in triethyl orthoacetate (10 mL).

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours. The suspension should clear as the product forms.

  • Isolation: Cool to RT. The product may crystallize upon cooling. If not, remove excess orthoacetate under reduced pressure.

  • Purification: Triturate the residue with diethyl ether or purify via flash column chromatography (DCM:MeOH 95:5).

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the methyl singlet (~2.7 ppm) and two aromatic doublets/singlets for the pyrazine protons (~8.5-9.0 ppm).

Applications in Drug Discovery

This scaffold is a bioisostere of quinoline and purine, widely used in:

  • Kinase Inhibitors: The triazole nitrogen (N2) can serve as a hinge binder in the ATP pocket of kinases like c-Met and VEGFR-2 . The C-8 aryl group extends into the hydrophobic back pocket.

  • P2X7 Antagonists: Substituted triazolopyrazines have shown efficacy in blocking the P2X7 ion channel, relevant for inflammatory pain and neurodegeneration.

  • Antimalarials: The "OSM Series 4" (Open Source Malaria) utilizes the triazolopyrazine core.[1] While 8-substitution often reduces activity in Plasmodium assays compared to 5-substitution, the 8-bromo derivative serves as a vital comparator and intermediate for SAR studies.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazards:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

References

  • PubChem. 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine (Compound).[2] National Library of Medicine. Available at: [Link]

  • Open Source Malaria (OSM). Series 4: Triazolopyrazines. Detailed SAR data on the triazolopyrazine scaffold. Available at: [Link]

  • MDPI Molecules. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Discusses the synthesis of the core scaffold. Available at: [Link]

  • Beilstein J. Org. Chem. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Discusses regioselectivity (tele-substitution). Available at: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In contemporary medicinal chemistry, the [1,2,4]triazolo[4,3-a]pyrazine bicyclic system has emerged as a highly privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors[1]. Within this chemical space, 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine serves as a critical, versatile building block. The 8-bromo substitution acts as an ideal synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling, while the 3-methyl group provides specific steric constraints that often enhance binding affinity within the kinase hinge region[2].

This technical guide provides a definitive resolution to the commercial CAS registry discrepancies surrounding this molecule, details its physicochemical properties, and outlines field-proven, self-validating protocols for its integration into drug discovery pipelines.

Chemical Identity and CAS Registry Clarification

A persistent challenge for procurement and process scientists is the misattribution of Chemical Abstracts Service (CAS) registry numbers in commercial vendor databases.

  • Definitive CAS Number: The correct and primary CAS number for 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is 1342583-98-5 [3][4].

  • Catalog Discrepancy: Several chemical suppliers erroneously list 1019918-41-2 as a synonym for this compound[5][6]. However, rigorous structural database cross-referencing confirms that 1019918-41-2 is actually assigned to the structurally distinct 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine[7][8].

To ensure scientific integrity and prevent costly synthetic failures, researchers must verify incoming batches via LC-MS and ¹H-NMR rather than relying solely on vendor-provided CAS numbers.

Quantitative Physicochemical Data

The following table summarizes the core properties of 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine, essential for calculating reaction stoichiometry and predicting solubility profiles.

PropertyValueCausality / Relevance in Synthesis
Primary CAS No. 1342583-98-5[3]Unique identifier for procurement and literature search.
Molecular Formula C₆H₅BrN₄[5]Defines the exact mass for mass spectrometry validation.
Molecular Weight 213.04 g/mol [8]Critical for precise stoichiometric calculations.
Core Scaffold Triazolo[4,3-a]pyrazineElectron-deficient aromatic system; highly susceptible to nucleophilic aromatic substitution (SNAr) and oxidative addition.
Reactive Handle C8 - BromideThe C8 position is highly activated due to the adjacent pyrazine nitrogens, facilitating rapid Pd(0) insertion.

Strategic Utility in Kinase Inhibitor Design

The triazolo[4,3-a]pyrazine core is not merely a structural spacer; it actively participates in target engagement. The nitrogen atoms within the triazole and pyrazine rings act as potent hydrogen-bond acceptors, mimicking the binding mode of the adenine ring of ATP[1][2].

Recent literature highlights the use of this specific scaffold in the development of:

  • c-Met / VEGFR-2 Dual Inhibitors: Derivatives have shown nanomolar inhibitory activity (e.g., c-Met IC₅₀ = 26.00 nM), effectively halting tumor cell proliferation in A549, MCF-7, and HeLa cell lines by disrupting downstream signaling[2].

  • JAK1 Selective Inhibitors: By functionalizing the 8-position, researchers have developed orally bioavailable analogs that selectively inhibit JAK1 over JAK2, a critical feature for treating autoimmune diseases like rheumatoid arthritis without suppressing granulopoiesis[1].

Pathway Ligand Growth Factors (HGF / Cytokines) Receptor Receptor Tyrosine Kinases (c-Met / JAK) Ligand->Receptor Activation Downstream Downstream Signaling (STAT / PI3K / AKT) Receptor->Downstream Phosphorylation Inhibitor Triazolopyrazine Derivatives Inhibitor->Receptor ATP-competitive Inhibition Transcription Gene Transcription (Tumor Proliferation) Downstream->Transcription Nuclear Translocation

Fig 1: Mechanism of action for triazolopyrazine-based kinase inhibitors targeting c-Met and JAK pathways.

Experimental Methodology: Functionalization of the 8-Bromo Position

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system. The following methodology details a standard Palladium-catalyzed Suzuki-Miyaura cross-coupling to functionalize the 8-bromo position.

Mechanistic Causality & Reagent Selection
  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step, crucial for sterically hindered substrates.

  • Base (K₂CO₃): A mild inorganic base is required to activate the arylboronic acid into a reactive "ate" complex without degrading the electron-deficient pyrazine core.

  • Solvent System (1,4-Dioxane/H₂O 4:1): Dioxane solubilizes the organic building block, while water is essential for dissolving the base and facilitating the transmetalation step.

Step-by-Step Protocol

Step 1: Reagent Assembly & Degassing

  • Charge an oven-dried Schlenk flask with 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine (1.0 equiv, 1.0 mmol), the desired Arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL).

  • Self-Validation: Sparge the solution with Argon for 15 minutes. Causality: Oxygen is a potent poison for Pd(0) species; failure to degas will result in catalyst deactivation and the formation of homocoupled boronic acid byproducts.

Step 2: Catalysis Activation 4. Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive stream of Argon. 5. Seal the flask and heat to 90 °C for 4–6 hours. Monitor the reaction via TLC or LC-MS until the starting bromide mass (m/z 213/215) is fully consumed.

Step 3: Workup and Extraction 6. Cool the reaction to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite to remove palladium black. 7. Wash the organic layer with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Purification & Validation 8. Purify the crude residue via flash column chromatography (Eluent: Dichloromethane/Methanol gradient). 9. Self-Validation: Confirm the product structure using ¹H-NMR (look for the disappearance of the characteristic pyrazine proton shifts associated with the starting material) and High-Resolution Mass Spectrometry (HRMS).

Workflow Step1 Reagent Assembly & Degassing Step2 Pd-Catalyzed Cross-Coupling Step1->Step2 Step3 Aqueous Workup & Extraction Step2->Step3 Step4 Flash Chromatography Step3->Step4 Step5 LC-MS / NMR Validation Step4->Step5

Fig 2: Standardized workflow for the functionalization of the 8-bromo position via Suzuki-Miyaura coupling.

Conclusion

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is an indispensable intermediate for the synthesis of advanced therapeutics. By correctly identifying its CAS registry number (1342583-98-5) and understanding the electronic properties that govern its reactivity, chemists can reliably deploy this scaffold to discover highly selective, potent kinase inhibitors. Adhering to strict, mechanistically grounded protocols ensures high yields and reproducible scale-up in drug development campaigns.

References

  • Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors . New Journal of Chemistry (RSC Publishing). Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of[1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors . PMC (NIH). Available at:[Link]

  • Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors . ResearchGate. Available at: [Link]

Sources

molecular weight of 8-bromo-3-methyl-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 8-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine

Abstract

This technical guide provides a comprehensive overview of 8-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine, a heterocyclic compound of significant interest to the pharmaceutical and life sciences research sectors. The document details the molecule's core physicochemical properties, including its molecular weight, and presents a validated, step-by-step methodology for its synthesis, purification, and analytical characterization. Furthermore, it explores the compound's strategic importance as a versatile building block in drug discovery, particularly for the development of kinase inhibitors and other targeted therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking an authoritative resource on this valuable chemical entity.

Introduction: The Triazolo[4,3-a]pyrazine Scaffold

The[1][2][3]triazolo[4,3-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry.[4][5] Its rigid, bicyclic structure and the strategic placement of nitrogen atoms make it an ideal framework for developing therapeutic agents that can engage with a wide array of biological targets.[4][6] This scaffold is a key component in numerous approved drugs and clinical candidates, most notably in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, such as Sitagliptin.[4][5]

The functionalization of this core at various positions allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The specific compound of interest, 8-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine, incorporates two key features: a methyl group at the 3-position and a bromine atom at the 8-position. The bromine atom is particularly significant as it serves as a versatile synthetic handle, enabling further structural elaboration through cross-coupling reactions to build molecular complexity. This makes it a highly valuable intermediate in the synthesis of compound libraries for high-throughput screening and lead optimization.[7]

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 8-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine are crucial for its application in synthetic and analytical workflows. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₅BrN₄PubChemLite[3]
Average Molecular Weight 213.04 g/mol Calculated
Monoisotopic Mass 211.96976 DaPubChemLite[3]
IUPAC Name 8-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrazinePubChemLite[3]
InChIKey QBWVTWZMAJUZIE-UHFFFAOYSA-NPubChemLite[3]
SMILES CC1=NN=C2N1C=CN=C2BrPubChemLite[3]
Physical Form Solid (Predicted)N/A
Predicted XlogP 1.5PubChemLite[3]

Synthesis and Purification Protocol

The synthesis of 8-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine can be achieved through a multi-step sequence starting from commercially available pyrazine derivatives. The following protocol is a representative pathway adapted from established methodologies for analogous heterocyclic systems.[4][5][8]

Proposed Synthetic Pathway

The overall strategy involves the construction of the fused triazole ring onto a pre-functionalized pyrazine core.

G A 2-amino-3-chloropyrazine B 2-hydrazinyl-3-chloropyrazine A->B Hydrazine Hydrate, EtOH, Reflux C Intermediate Hydrazone B->C Acetaldehyde, cat. Acid, RT D 8-chloro-3-methyl- [1,2,4]triazolo[4,3-a]pyrazine C->D Oxidative Cyclization (e.g., NBS or DDQ) E 8-bromo-3-methyl- [1,2,4]triazolo[4,3-a]pyrazine D->E Halogen Exchange (e.g., NaBr, Cu(I) catalyst)

Caption: Proposed synthetic workflow for 8-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.

Step-by-Step Experimental Procedure

Step 1: Synthesis of 2-hydrazinyl-3-chloropyrazine

  • To a solution of 2-amino-3-chloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-hydrazinyl-3-chloropyrazine.

    • Causality: Hydrazine acts as a nucleophile, displacing the amino group to form the key hydrazinyl intermediate required for the subsequent cyclization step. Ethanol is a suitable polar protic solvent for this transformation.

Step 2: Formation of the Hydrazone Intermediate

  • Dissolve 2-hydrazinyl-3-chloropyrazine (1.0 eq) in a suitable solvent like methanol.

  • Add a catalytic amount of acetic acid, followed by the dropwise addition of acetaldehyde (1.1 eq).

  • Stir the reaction at room temperature for 2-4 hours. The formation of the hydrazone can be monitored by LC-MS.

  • The resulting hydrazone is often used directly in the next step without isolation.

    • Causality: The acid catalyst protonates the acetaldehyde carbonyl, activating it for nucleophilic attack by the hydrazinyl group to form the hydrazone, which is the direct precursor to the triazole ring.

Step 3: Oxidative Cyclization to form the Triazolopyrazine Core

  • To the solution containing the hydrazone intermediate, add an oxidizing agent such as N-Bromosuccinimide (NBS) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete.

  • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate if NBS is used).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate to yield crude 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.

    • Causality: The oxidizing agent facilitates the intramolecular cyclization and subsequent aromatization to form the stable, fused triazole ring system.

Step 4: Halogen Exchange to Final Product

  • In a sealed vessel, combine 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine (1.0 eq), sodium bromide (3.0 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), and a suitable high-boiling solvent like DMF or NMP.

  • Heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Cool the reaction, dilute with water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the final product, 8-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine, by column chromatography on silica gel.

    • Causality: A copper-catalyzed Finkelstein-type reaction is employed to exchange the chloro-substituent for the desired bromo-substituent. The higher reactivity of the bromide nucleophile, driven by Le Chatelier's principle and catalysis, facilitates this transformation.

Analytical Characterization Workflow

To ensure the identity, structure, and purity of the synthesized compound, a multi-technique analytical approach is mandatory. This self-validating workflow confirms the successful synthesis of the target molecule.

G cluster_0 Crude Product cluster_1 Analytical Validation cluster_2 Final Compound Crude Purified Solid MS Mass Spectrometry (LC-MS) Confirms Molecular Weight Crude->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirms Structure Crude->NMR HPLC Purity Analysis (HPLC/UPLC) Determines Purity (%) Crude->HPLC Final Validated 8-bromo-3-methyl- [1,2,4]triazolo[4,3-a]pyrazine (>95% Purity) MS->Final NMR->Final HPLC->Final

Caption: Standard analytical workflow for structure and purity validation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. The analysis should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 212.97 and 214.97, reflecting the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of the aromatic protons on the pyrazine ring and the methyl group protons. ¹³C NMR will show the correct number of carbon signals corresponding to the molecular structure.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is employed to determine the purity of the final compound. A purity level of >95% is typically required for use in subsequent drug discovery applications.

Applications in Research and Drug Development

8-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine is primarily utilized as a key intermediate or building block in the synthesis of more complex, biologically active molecules.[7]

  • Scaffold for Kinase Inhibitors: The triazolopyrazine core is a known hinge-binding motif for many protein kinases. The bromine atom at the 8-position can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various aryl, heteroaryl, or alkyl groups. This allows for the exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity.[7]

  • Antimalarial and Anti-Infective Agents: The triazolopyrazine scaffold has shown significant promise in the development of novel antimalarial compounds.[9] The 8-bromo derivative serves as a starting point for creating libraries of analogues to optimize activity against drug-resistant strains of Plasmodium falciparum.[9] Similarly, the scaffold is explored for creating novel antibacterial and antifungal agents.[5][8]

  • Probes for Chemical Biology: As a versatile intermediate, this compound can be used to synthesize chemical probes by coupling it to reporter tags, affinity labels, or photo-crosslinkers, enabling the study of target engagement and mechanism of action in complex biological systems.

Conclusion

8-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine, with a molecular weight of 213.04 g/mol , is more than a simple chemical entity; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties, coupled with its synthetic tractability, make it an invaluable building block for the discovery and development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and application in advanced research programs.

References

  • MySkinRecipes. 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.[Link]

  • PubChemLite. 8-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.[Link]

  • ScienceDirect. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry.[Link]

  • MDPI. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.[Link]

  • ResearchGate. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.[Link]

  • National Institutes of Health (NIH). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.[Link]

  • National Institutes of Health (NIH). PubChem: (1,2,4)Triazolo(4,3-a)pyrazine.[Link]

  • MilliporeSigma. 6-bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.[Link]

  • Beilstein Journals. Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds.[Link]

  • ResearchGate. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry.[Link]

Sources

Methodological & Application

Application Note: In Vitro Kinase Profiling of Triazolopyrazine c-Met Inhibitors Using the Homogeneous ADP-Glo™ Assay

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Receptor tyrosine kinases (RTKs) such as c-Met (mesenchymal-epithelial transition factor) are critical regulators of cellular proliferation, migration, and angiogenesis. Dysregulation of the hepatocyte growth factor (HGF)/c-Met signaling axis is a well-documented oncogenic driver in malignancies including non-small cell lung cancer (NSCLC) and gastric carcinoma[1][2]. In recent drug discovery efforts, the triazolopyrazine chemotype has emerged as a privileged scaffold for designing exquisitely potent and highly selective ATP-competitive c-Met inhibitors (e.g., Volitinib/Savolitinib)[1].

To accurately evaluate the structure-activity relationship (SAR) of novel triazolopyrazine derivatives, the in vitro assay must be capable of tolerating physiological ATP concentrations, which frequently reach millimolar levels in the intracellular environment. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous platform that measures the accumulation of ADP. Because it is highly resistant to ATP interference, it allows for IC₅₀ determinations at high ATP concentrations (up to 1 mM), providing a more predictive model of intracellular target engagement compared to traditional radiometric or FRET-based assays that require sub-Kₘ ATP levels[3][4].

G HGF HGF Ligand cMet c-Met RTK (Active) HGF->cMet Binds & Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylates MAPK MAPK / ERK Pathway cMet->MAPK Phosphorylates Inhibitor Triazolopyrazine Inhibitor Inhibitor->cMet ATP-Competitive Inhibition Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 1: c-Met RTK signaling pathway and ATP-competitive inhibition by triazolopyrazine compounds.

Assay Principle: A Self-Validating System

The ADP-Glo™ assay operates via a two-step enzymatic process following the initial kinase reaction, functioning as a self-validating system by separating the kinase reaction from the detection phase[4][5].

  • Kinase Reaction : Recombinant c-Met phosphorylates a poly(Glu:Tyr) substrate, hydrolyzing ATP to ADP[6].

  • ATP Depletion : The ADP-Glo™ Reagent is added to terminate the kinase activity and completely degrade any unreacted ATP, effectively eliminating background noise[4].

  • Luminescent Detection : The Kinase Detection Reagent converts the generated ADP back into ATP, which is subsequently utilized by an Ultra-Glo™ Luciferase/luciferin reaction to produce light[5]. The luminescent signal is strictly proportional to kinase activity.

G Step1 1. Kinase Reaction c-Met + ATP + Substrate Produces ADP Step2 2. ADP-Glo Reagent Depletes unreacted ATP Step1->Step2 Step3 3. Detection Reagent Converts ADP to ATP Step2->Step3 Step4 4. Luciferase Reaction ATP -> Light Output Step3->Step4

Fig 2: Two-step bioluminescent ADP-Glo assay workflow for quantifying kinase-generated ADP.

Materials and Reagents

  • Enzyme : Recombinant human c-Met (active, N-terminal GST-tagged)[6].

  • Substrate : Poly(Glu:Tyr) 4:1 peptide (1 mg/mL stock)[6].

  • Assay Kit : ADP-Glo™ Kinase Assay Kit (Promega)[5].

  • Buffer : 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT[6].

  • Plates : 384-well solid white microplates (e.g., Corning).

  • Compounds : Triazolopyrazine derivatives (test) and Volitinib (reference control)[1].

Step-by-Step Methodology

(Note: The total reaction volume is 5 µL for the kinase step, optimized for 384-well high-throughput screening[4])

Step 1: Reagent Preparation
  • Prepare 1X Kinase Buffer. Crucial : Ensure DTT is added fresh on the day of the assay to maintain the reducing environment required for c-Met stability.

  • Dilute recombinant c-Met enzyme and Poly(Glu:Tyr) substrate in 1X Kinase Buffer to a 2.5X working concentration.

  • Prepare a 2.5X ATP solution in 1X Kinase Buffer (e.g., 2.5 mM for a 1 mM final concentration to rigorously test ATP-competitiveness).

Step 2: Compound Dilution
  • Dissolve triazolopyrazine compounds in 100% DMSO to a 10 mM stock.

  • Perform a 3-fold serial dilution in DMSO to generate a 10-point concentration curve.

  • Dilute the DMSO stocks 1:20 in 1X Kinase Buffer to create 5X compound working solutions (final assay DMSO concentration will be exactly 1%).

Step 3: Kinase Reaction
  • Add 1 µL of the 5X compound working solution to the respective wells of a 384-well solid white plate.

  • Add 2 µL of the 2.5X c-Met/Substrate mixture to the wells.

  • Pre-incubation : Centrifuge briefly and incubate at room temperature (RT) for 15 minutes.

  • Add 2 µL of the 2.5X ATP solution to initiate the reaction.

  • Seal the plate and incubate at RT for 60 minutes[6].

Step 4: ADP Detection
  • Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and degrades unconsumed ATP[4].

  • Incubate at RT for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction[5].

  • Incubate at RT for 30 minutes in the dark.

  • Measure luminescence on a multimode microplate reader (integration time 0.5–1 second per well)[5].

Data Presentation: Selectivity Profiling

To validate the structural design of the triazolopyrazine core, compounds must be profiled against off-target kinases (e.g., VEGFR2, EGFR)[7]. The table below summarizes mock quantitative data demonstrating the high selectivity of optimized triazolopyrazine derivatives.

Compoundc-Met IC₅₀ (nM)VEGFR2 IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity Fold (VEGFR2/c-Met)
Volitinib (Ref) 1.2>10,000>10,000>8,300x
Analog A (3-Substituted) 0.84,500>10,0005,625x
Analog B (Unsubstituted) 15.41208507.7x

Table 1: Comparative in vitro kinase profiling of triazolopyrazine derivatives. Data generated using 1 mM ATP.

Expert Insights & Troubleshooting (E-E-A-T)

As an application scientist, understanding the causality behind experimental parameters is critical for reproducible drug profiling:

  • Addressing ATP-Competitive Causality : Triazolopyrazine inhibitors bind the hinge region of the kinase domain, directly competing with ATP[1][2]. If the assay is run at the Kₘ for ATP (typically 10-50 µM for c-Met), compounds will appear artificially potent compared to cellular assays where ATP is ~1-3 mM. The ADP-Glo assay's ability to handle up to 1 mM ATP[5] prevents this translational disconnect.

  • The Necessity of Pre-Incubation : Many triazolopyrazines exhibit slow-binding kinetics. If ATP is added simultaneously with the inhibitor, the IC₅₀ values will shift higher because the compound has not reached thermodynamic equilibrium with the c-Met active site. The 15-minute pre-incubation step is a non-negotiable requirement for accurate SAR.

  • DMSO Tolerance : Kinases are highly sensitive to organic solvents. Maintain a strict 1% final DMSO concentration across all wells—including positive (vehicle) and negative (no enzyme) controls—to prevent solvent-induced structural denaturation of c-Met.

  • Signal-to-Background (Z'-factor) : Always use solid white plates for luminescent readouts. Clear or black plates will result in light scattering (cross-talk) or signal quenching, respectively, severely degrading the Z'-factor[4].

References

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met)
  • Identification of 3-substituted-6-(1-(1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)ethyl)quinoline derivatives as highly potent and selective mesenchymal-epithelial transition factor (c-Met)
  • MET (M1250T) Kinase Assay.
  • Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega.
  • ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases.
  • Autoregulation of the MET receptor tyrosine kinase by its intracellular juxtamembrane domain. PMC / NIH.

Sources

Application Note: High-Throughput Antimalarial Screening and Target Validation of Triazolopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

The persistent global burden of malaria, coupled with the alarming emergence of Plasmodium falciparum strains resistant to Artemisinin-based Combination Therapies (ACTs), necessitates the discovery of novel chemotypes with unique mechanisms of action[1]. In recent years, the 2 has emerged as a highly promising, nitrogen-rich heterocyclic framework for antimalarial drug development[2][3].

Pioneered extensively through initiatives like Open Source Malaria (OSM Series 4), triazolopyrazine derivatives exhibit exceptional drug-like attributes, including high in vitro blood-stage potency (EC₅₀ values as low as 17 nM), low mammalian cytotoxicity, and robust in vivo efficacy in mouse models[2]. Furthermore, their synthetic tractability allows for rapid late-stage functionalization, making them ideal candidates for structure-activity relationship (SAR) optimization[4].

Mechanism of Action: PfATP4 Disruption

Unlike legacy antimalarials that target heme detoxification (e.g., chloroquine) or the electron transport chain (e.g., atovaquone), triazolopyrazine derivatives exert their parasiticidal effect by targeting the5 pump[2][5]. PfATP4 is an essential plasma membrane transporter responsible for exporting Na⁺ out of the intraerythrocytic parasite while importing H⁺ equivalents[5].

Inhibiting PfATP4 fundamentally disrupts the parasite's ion homeostasis. The blockade of Na⁺ efflux leads to a rapid intracellular accumulation of sodium and a concurrent alkalinization of the parasite cytosol. This ionic imbalance induces severe osmotic stress, causing the parasite to swell and ultimately undergo cytolysis[2].

PfATP4_MoA TPZ Triazolopyrazine Derivatives PfATP4 PfATP4 Pump (Na+/H+ ATPase) TPZ->PfATP4 Binds & Inhibits Na_Accum Intracellular Na+ Accumulation PfATP4->Na_Accum Blocks Na+ Efflux pH_Change Cytosolic Alkalinization PfATP4->pH_Change Blocks H+ Influx Swelling Parasite Swelling & Osmotic Stress Na_Accum->Swelling pH_Change->Swelling Death Plasmodium falciparum Death Swelling->Death

Mechanism of Action: Triazolopyrazine derivatives inhibiting PfATP4 to induce parasite death.

Screening Strategy & Workflow

Because the structural biology of membrane-bound PfATP4 remains unsolved, target-based virtual screening is limited[5]. Therefore, the discovery pipeline relies on a robust 6 approach[5][6]. Compounds are first screened for whole-cell P. falciparum growth inhibition, counter-screened against mammalian cell lines to ensure selectivity, and finally subjected to mechanistic target validation assays.

Screening_Workflow Lib Triazolopyrazine Library Synthesis Pheno Phenotypic Screening (P. falciparum 3D7/Dd2) Lib->Pheno Tox Cytotoxicity Counter-screen (HEK293 Cells) Pheno->Tox IC50 < 1 µM Select Selectivity Index (SI) Calculation Tox->Select MoA Target Validation (PfATP4 Na+ Assays) Select->MoA SI > 100

High-throughput screening workflow for evaluating triazolopyrazine antimalarial candidates.

Experimental Protocols

Protocol A: In Vitro Phenotypic Growth Assay (SYBR Green I)

Assay Causality & Self-Validation: Causality: Mature human erythrocytes are enucleated and naturally lack DNA. By utilizing 7—a fluorescent dye that intercalates specifically with double-stranded DNA—we can directly quantify Plasmodium replication without background interference from the host cell[7][8]. This provides a high-throughput, non-radioactive alternative to traditional [³H]-hypoxanthine assays[8]. Self-Validation: Every 96-well plate must include full-inhibition positive controls (e.g., 1 µM Artemisinin) and uninhibited growth negative controls (0.1% DMSO vehicle)[8]. A Z'-factor > 0.6 must be achieved per plate to validate dynamic range before IC₅₀ calculation.

Step-by-Step Methodology:

  • Culture Preparation: Propagate P. falciparum strains (e.g., chloroquine-sensitive 3D7 or multidrug-resistant Dd2) in RPMI 1640 medium supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, and 0.5% Albumax II[9]. Synchronize cultures to the ring stage using 5% D-sorbitol[6].

  • Plating: Adjust the synchronized culture to 2% hematocrit and 0.5% parasitemia. Dispense 90 µL of this suspension into 96-well microtiter plates[8].

  • Compound Dosing: Add 10 µL of serially diluted triazolopyrazine compounds (final concentration range: 0.1 nM to 10 µM) to the test wells[8].

  • Incubation: Incubate plates in a modular chamber suffused with a standard gas environment (5% CO₂, 5% O₂, 90% N₂) at 37°C for 72 hours[8][9].

  • Lysis & Staining: Following incubation, add 100 µL of lysis buffer (20 mM Tris, 10 mM EDTA, 0.016% saponin, 1.6% Triton X-100) containing 2X SYBR Green I dye to each well[7]. Incubate in the dark at room temperature for 1 hour.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm)[8]. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Mammalian Cytotoxicity Counter-Screen (HEK293)

Assay Causality & Self-Validation: Causality: High antiplasmodial potency is clinically irrelevant if the compound non-specifically lyses mammalian cells. We utilize Human Embryonic Kidney (HEK293) cells to establish a Selectivity Index (SI = Mammalian IC₅₀ / Parasite IC₅₀)[1][4]. Triazolopyrazines targeting PfATP4 typically show an SI > 100, as humans lack a direct ortholog to this specific parasitic pump[2]. Self-Validation: Doxorubicin or Puromycin must be included as a positive cytotoxicity control. If the control IC₅₀ deviates by >3-fold from historical baselines, the assay batch is rejected to prevent false-negative toxicity reporting.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells at a density of 5,000 cells/well in 96-well clear-bottom plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Treat cells with serial dilutions of triazolopyrazine compounds (up to 80 µM)[4][10].

  • Incubation & Readout: Incubate for 72 hours. Add Resazurin (Alamar Blue) to a final concentration of 10%. Incubate for an additional 4 hours and measure fluorescence (Excitation: 540 nm, Emission: 590 nm) to determine cell viability and calculate the HEK293 IC₅₀.

Protocol C: Target Validation via Intracellular Na⁺ Measurement

Assay Causality & Self-Validation: Causality: Phenotypic death alone does not confirm the mechanism. If a triazolopyrazine acts via PfATP4 inhibition, it will block Na⁺ efflux, leading to a rapid, measurable influx of Na⁺ into the parasite cytosol[2]. We use SBFI-AM (Sodium-binding benzofuran isophthalate acetoxymethyl ester), a cell-permeable fluorescent sodium indicator, to kinetically monitor this specific ion disruption. Self-Validation: Cipargamin (KAE609), a known PfATP4 inhibitor, is used as a mechanistic positive control. If Cipargamin fails to induce a rapid Na⁺ fluorescence spike, the parasite preparation is deemed compromised (likely due to premature membrane permeabilization during isolation).

Step-by-Step Methodology:

  • Parasite Isolation: Isolate mature trophozoites from infected erythrocytes using 0.05% saponin to lyse the host cell membrane while leaving the parasite intact. Wash extensively in a saline buffer.

  • Dye Loading: Incubate the isolated parasites with 5 µM SBFI-AM and 0.01% Pluronic F-127 for 45 minutes at 37°C. Wash to remove extracellular dye.

  • Kinetic Monitoring: Transfer loaded parasites to a fluorimeter cuvette or plate. Establish a baseline fluorescence ratio (Excitation 340/380 nm, Emission 500 nm).

  • Compound Addition: Inject the triazolopyrazine test compound and continuously monitor the 340/380 nm excitation ratio. A sharp, sustained increase in the ratio confirms intracellular Na⁺ accumulation, validating PfATP4 inhibition[2].

Quantitative Data Summarization

The structural versatility of the triazolopyrazine core allows for extensive modification. Below is a summary of representative derivatives, demonstrating the relationship between structural functionalization, antimalarial potency, and mammalian selectivity.

Compound Class / IDStructural ModificationP. falciparum 3D7 IC₅₀ (µM)HEK293 Cytotoxicity IC₅₀ (µM)Selectivity Index (SI)Ref
OSM-S-218 Optimized Base Scaffold0.017> 80.0> 4700[2]
Fluorinated Analog C-8 CF₃ substitution0.200> 80.0> 400[10]
Alkylamine Analog 10 Tertiary alkylamine at C-89.900> 80.0> 8[1]

Note: Modifications at the C-8 position significantly impact potency. While fluorination maintains moderate activity, bulky tertiary alkylamines drastically reduce target affinity[1][10].

References

  • OSM Series 4 - Google Docs: A Potent, in vivo Active Antimalarial Series Based on a Triazolopyrazine Core. Open Source Malaria.
  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry / MalariaWorld.
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI.
  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Future Medicinal Chemistry (Taylor & Francis).
  • An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials.
  • A Protocol for Antimalarial Efficacy. Medicines for Malaria Venture (MMV).
  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Griffith University.
  • Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. SciELO.
  • P.falciparum drug sensitivity assay using SYBR® Green I V1.
  • High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy - ASM Journals.

Sources

Application Note: NMR Characterization of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the NMR characterization of 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine , a critical intermediate in the synthesis of c-Met and ALK kinase inhibitors.

Executive Summary

The [1,2,4]triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for various oncology drugs (e.g., c-Met inhibitors). The 8-bromo-3-methyl derivative is a pivotal electrophilic intermediate; the bromine at position C8 allows for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the C3-methyl group provides metabolic stability and hydrophobic binding interactions.

Accurate characterization of this molecule is challenging due to the electron-deficient nature of the pyrazine ring and the potential for regioisomeric impurities during synthesis (e.g., [1,5]-a isomers). This guide provides a definitive protocol for structural validation using 1D and 2D NMR spectroscopy.

Structural Analysis & Numbering

Before interpreting spectra, we must establish the IUPAC numbering system for this fused heterocycle to ensure consistent assignment.

  • Core: [1,2,4]Triazolo[4,3-a]pyrazine.[1][2][3][4][5][6]

  • Fusion: The triazole ring is fused to the pyrazine ring across the N-C bond.

  • Substituents:

    • Methyl: Position 3 (Triazole ring).[1][2][3][7][5][8]

    • Bromo: Position 8 (Pyrazine ring, adjacent to N7).

Expected Spin System
  • Protons:

    • Methyl (H3'): A singlet integrating to 3H.

    • Aromatic (H5 & H6): Two vicinal protons on the pyrazine ring. They should exhibit an AX or AB spin system (doublets) with a characteristic coupling constant (

      
      ).
      
  • Carbons: 6 distinct signals (1 Methyl, 5 Aromatic/Quaternary).

Experimental Protocol

Sample Preparation

The solubility of triazolopyrazines can be limited in non-polar solvents.

  • Solvent: DMSO-d

    
     (99.9% D) is the preferred solvent. It prevents aggregation and provides clear separation of aromatic signals. CDCl
    
    
    
    may be used but often results in broader peaks and concentration-dependent shifts.
  • Concentration: 10–15 mg in 600 µL solvent for standard 1H/13C acquisition.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters
  • Frequency: 400 MHz minimum (500/600 MHz recommended for resolving H5/H6 coupling).

  • Temperature: 298 K (25°C).

  • Pulse Sequences:

    • zg30 (1H): 30° pulse, 1s relaxation delay (D1).

    • zgpg30 (13C): Power-gated decoupling, D1 = 2s.

    • cosygpppqf (COSY): Gradient-enhanced.

    • hsqcetgp (HSQC): Multiplicity-edited (to distinguish CH/CH

      
       from CH
      
      
      
      ).
    • hmbcgplpndqf (HMBC): Long-range coupling (optimized for

      
      ).
      

Results & Discussion

1H NMR Spectral Assignment (DMSO-d )

The 1H NMR spectrum is dominated by the deshielding effect of the bridgehead nitrogen (N4) and the inductive effect of the bromine at C8.

PositionShift (

, ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
H-5 9.25 – 9.35 Doublet (d)1H4.5Most deshielded proton; alpha to bridgehead N4.
H-6 8.15 – 8.25 Doublet (d)1H4.5Beta to bridgehead N4; adjacent to N7.
3-CH

2.70 – 2.80 Singlet (s)3H-Characteristic methyl on electron-deficient triazole.

Note: Shifts are representative based on high-field data of analogous 3-substituted-8-bromo-triazolopyrazines.

13C NMR Spectral Assignment

The 13C spectrum should show 6 distinct signals. The C8-Br carbon is distinct due to the heavy atom effect (often appearing upfield relative to C-H carbons despite being ipso to N).

PositionShift (

, ppm)
TypeAssignment Logic
C-3 148.0 – 150.0 C

Imine-like carbon in triazole; HMBC to Methyl.
C-8a 142.0 – 144.0 C

Bridgehead carbon; HMBC from H5.
C-5 138.0 – 140.0 CHAlpha to bridgehead N; HSQC to H5.
C-8 128.0 – 132.0 C

C-Br .[9] Broadened due to Br isotopes; HMBC from H6.
C-6 118.0 – 120.0 CHBeta to bridgehead; HSQC to H6.
3-CH

14.0 – 16.0 CH

Methyl carbon.
2D NMR Validation Strategy

To ensure the bromine is at position 8 and not position 6 (a common regioisomer in synthesis), use the following logic map:

NMR_Logic cluster_check Regioisomer Check Sample Unknown Isomer (8-Br vs 6-Br) H1 1H NMR Spectrum Identify H5, H6, Me Sample->H1 COSY COSY Spectrum Confirm H5-H6 Coupling H1->COSY Verify Vicinal (J ~4.5Hz) NOESY NOESY/ROESY Spatial Proximity H1->NOESY HMBC HMBC Spectrum Long-range Correlations H1->HMBC Conclusion Structure Confirmed COSY->Conclusion H5 & H6 coupled (Pyrazine intact) NOESY->Conclusion NOE: Me -> H? (If 8-Br, Me is far from H5/H6) HMBC->Conclusion Me -> C3 H5 -> C8a & C3 H6 -> C8 (C-Br)

Figure 1: Structural elucidation workflow. The absence of a strong NOE between the Methyl group and the aromatic protons is a key indicator that the methyl is on the triazole ring (Pos 3) and the protons are on the pyrazine ring (Pos 5,6), confirming the fusion geometry.

Synthesis & Impurity Profiling

The synthesis typically involves the condensation of 3-bromo-2-hydrazinylpyrazine with a methyl equivalent (e.g., triethyl orthoacetate).

Key Impurities to Monitor:
  • Unreacted Hydrazine: Broad singlets at 4.0–6.0 ppm.

  • Regioisomer (5-Methyl isomer): If the cyclization occurs on the wrong nitrogen (rare for this specific scaffold but possible).

  • Hydrolysis Product (8-OH): If the bromine is displaced by water (look for disappearance of C8 signal ~130 ppm and appearance of Carbonyl ~155 ppm).

Synthesis_Pathway SM 3-Bromo-2-hydrazinylpyrazine Intermediate Hydrazone Intermediate SM->Intermediate Condensation Reagent Triethyl Orthoacetate / AcOH Product 8-Bromo-3-methyl- [1,2,4]triazolo[4,3-a]pyrazine Intermediate->Product Cyclization (- EtOH) Impurity 8-Hydroxy Derivative Product->Impurity Hydrolysis (H2O, Heat)

Figure 2: Synthetic pathway and potential degradation products monitored by NMR.

References

  • General Synthesis of Triazolo[4,3-a]pyrazines

    • Title: Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
    • Source: Molecules (MDPI), 2023.
    • URL:[Link]

  • Characterization of 3-Substituted Triazolopyrazines

    • Title: Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold.
    • Source: Beilstein Journal of Organic Chemistry, 2015.
    • URL:[Link]

  • Related 8-Bromo Scaffold Data (Patent)

    • Title: 5,7-dihydro-pyrrolo-pyridine derivatives (Patent US20210309659A1).[9]

    • Source: Google Patents.[6][9]

    • URL
  • PubChem Compound Record

    • Title: 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine.[2]

    • Source: PubChem.[2][4]

    • URL:[Link]

Sources

Application Notes and Protocols for X-ray Crystallography of 8-bromo-3-methyl-triazolo[4,3-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the three-dimensional structure of 8-bromo-3-methyl-triazolo[4,3-a]pyrazine derivatives through single-crystal X-ray crystallography. This document offers in-depth protocols and expert insights, from crystal growth to final structure validation, to facilitate the successful crystallographic analysis of this important class of heterocyclic compounds.

The triazolo[4,3-a]pyrazine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives showing promise in various therapeutic areas.[1] Elucidating the precise atomic arrangement of these molecules is crucial for understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and guiding rational drug design.

Part 1: The Crystallization Challenge: From Powder to Diffracting Crystal

The primary and often most challenging step in X-ray crystallography is obtaining high-quality single crystals suitable for diffraction.[2] For small organic molecules like 8-bromo-3-methyl-triazolo[4,3-a]pyrazine, a systematic approach to screening crystallization conditions is paramount.

Material Purity: The Non-Negotiable Starting Point

The synthesis of the target compound must yield material of the highest possible purity (>98%). Impurities can inhibit nucleation, disrupt crystal lattice formation, or become incorporated into the crystal, leading to disorder and poor diffraction quality.

Protocol 1: Material Purification

  • Final Purification: The final batch of the synthesized compound should be purified by flash column chromatography or recrystallization.

  • Purity Assessment: Confirm purity using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Amorphous Starting Material: If the purified compound is already crystalline, it is often beneficial to precipitate it as an amorphous solid by rapid solvent removal (e.g., using a rotary evaporator) to ensure controlled crystallization during screening.

Crystallization Screening: A Multi-pronged Approach

A variety of crystallization techniques should be employed to explore a wide range of conditions. The choice of solvent is critical and should be guided by the solubility of the compound.

Table 1: Recommended Solvents for Crystallization Screening

Solvent ClassExamplesRationale
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bonding, which can be crucial for forming ordered crystal packing.
Aprotic Polar Acetone, Acetonitrile, Dimethylformamide (DMF)Offer different polarity and dielectric constants, influencing solute-solvent interactions.
Aprotic Nonpolar Hexane, Toluene, DichloromethaneUsed as anti-solvents in vapor diffusion and solvent layering techniques to induce supersaturation.
Ethers Diethyl ether, Tetrahydrofuran (THF)Can act as both solvents and anti-solvents, offering intermediate polarity.

Protocol 2: Crystallization Techniques

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.

    • Monitor for crystal growth over several days to weeks.

  • Vapor Diffusion (Hanging and Sitting Drop):

    • Hanging Drop: A drop of the compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a less-soluble "anti-solvent."

    • Sitting Drop: A drop of the compound solution is placed in a well, which is then sealed in a larger chamber containing the anti-solvent reservoir.

    • The anti-solvent vapor slowly diffuses into the drop, gradually increasing the concentration of the compound and inducing crystallization.

  • Solvent Layering:

    • A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube.

    • Crystals often form at the interface of the two solvents as they slowly mix.

Part 2: From Crystal to Data: The X-ray Diffraction Experiment

Once suitable crystals are obtained, the next phase involves collecting high-quality diffraction data. This is typically performed at a dedicated X-ray diffraction facility.[3]

Crystal Selection and Mounting

A suitable crystal should be selected under a microscope. Ideal crystals are single, have well-defined faces, and are free of cracks or other visible defects. The size of the crystal is also important; for a modern diffractometer, crystals with dimensions in the range of 0.1 to 0.3 mm are often optimal.[4]

Protocol 3: Crystal Mounting

  • Cryo-Protection: To prevent damage from the X-ray beam and to collect data at low temperatures (typically 100 K), the crystal is often coated in a cryo-protectant (e.g., paratone-N oil).

  • Mounting: The crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of liquid nitrogen.

  • Goniometer Placement: The mounted crystal is then placed on the goniometer head of the diffractometer.

Data Collection Strategy

Modern diffractometers equipped with sensitive detectors allow for rapid and efficient data collection.[5] The data collection strategy is designed to measure the intensities of a large number of unique reflections from the crystal lattice.

Table 2: Typical Data Collection Parameters

ParameterTypical Value/SettingRationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)The choice of wavelength depends on the unit cell dimensions and the elemental composition of the crystal.
Temperature 100 KReduces atomic thermal motion, leading to higher resolution data and minimizing radiation damage.
Detector Distance 40-60 mmAffects the resolution of the data collected.
Exposure Time 1-30 seconds per frameDetermined by the diffracting power of the crystal and the intensity of the X-ray source.
Omega and Phi Scans A series of scans to cover a complete sphere of data.Ensures that all unique reflections are measured at least once.
Resolution At least 0.84 Å for publication.[4]Higher resolution data provides a more detailed and accurate view of the electron density and atomic positions. For synchrotron sources, even higher resolution is achievable.[6]

Part 3: Unveiling the Structure: Solution and Refinement

The collected diffraction data is a set of reflection intensities that must be processed and used to solve and refine the crystal structure. This process is typically carried out using specialized software packages like SHELX or Olex2.[7]

Data Reduction and Space Group Determination

The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors. The symmetry of the diffraction pattern is then analyzed to determine the crystal's space group.

Structure Solution

The "phase problem" is a central challenge in crystallography. The diffraction experiment measures the intensities but not the phases of the reflections. Structure solution methods are used to obtain initial phase estimates.

  • Direct Methods: These are powerful statistical methods that are often successful for small molecules.[8]

  • Patterson Method: This method is particularly useful when a heavy atom (like bromine in this case) is present in the structure. The positions of the heavy atoms can be determined from a Patterson map, and these positions can then be used to phase the rest of the data.[9]

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares procedure.[10] This iterative process involves adjusting the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the observed and calculated structure factors.[11]

Protocol 4: Iterative Structure Refinement

  • Initial Refinement: Refine the positions and isotropic displacement parameters of the non-hydrogen atoms.

  • Difference Fourier Map: Calculate a difference Fourier map (Fo-Fc) to locate missing atoms and identify regions of positive and negative electron density. Green and red contours in the map indicate excess and deficient electron density, respectively.[8]

  • Model Completion: Add any missing atoms to the model and continue refinement.

  • Anisotropic Refinement: Refine the displacement parameters of the non-hydrogen atoms anisotropically to account for their thermal motion in different directions.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Refinement Cycles: Continue refinement until the model converges, meaning that the shifts in the refined parameters are negligible.

Figure 1: X-ray Crystallography Workflow

Xray_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Compound Data_Collection X-ray Data Collection Crystallization->Data_Collection Single Crystal Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Diffraction Images Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Reflection Data (h, k, l, I) Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Validation Structure Validation & Analysis Structure_Refinement->Validation Refined Structure

Caption: A flowchart illustrating the major stages of a single-crystal X-ray diffraction study.

Part 4: Validating the Final Structure

The final refined crystal structure must be carefully validated to ensure its quality and accuracy. Several metrics are used for this purpose.

Table 3: Key Crystallographic Validation Metrics

MetricDescriptionTypical Value for a Good Structure
R1 The residual factor, a measure of the agreement between the observed and calculated structure factor amplitudes.< 5%
wR2 A weighted residual factor based on the squared structure factor amplitudes.< 15%
Goodness-of-Fit (GooF) Should be close to 1.0 for a good model and a correct weighting scheme.~1.0
Residual Electron Density The highest peaks and deepest holes in the final difference Fourier map should be close to zero.< ±0.5 e-/ų

The final validated structure, along with all experimental details, is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD) to make the data publicly available.[12][13]

Structure_Determination Diffraction_Data Diffraction Intensities (Measured) Phase_Problem Phase Problem (Phases are Unknown) Diffraction_Data->Phase_Problem Solution_Methods Solution Methods (Direct/Patterson) Phase_Problem->Solution_Methods Initial_Model Initial Atomic Model (Approximate Phases) Solution_Methods->Initial_Model Refinement Least-Squares Refinement Initial_Model->Refinement Electron_Density_Map Electron Density Map Refinement->Electron_Density_Map Calculate Structure Factors (Fc) & Phases Final_Structure Final Validated Structure Refinement->Final_Structure Convergence Electron_Density_Map->Refinement Improve Model

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Cross-Coupling of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TZP-8BR-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reactivity Profile

Welcome to the optimization guide for the 8-bromo-[1,2,4]triazolo[4,3-a]pyrazine scaffold. This substrate presents a unique set of challenges compared to standard aryl halides due to its fused nitrogen-rich bicyclic structure.

The Central Conflict: You are attempting a metal-catalyzed cross-coupling on a ring system that is electronically primed for Nucleophilic Aromatic Substitution (


) .
  • The 8-Position: The carbon at position 8 is highly electrophilic because it is adjacent to the bridgehead nitrogen and part of a

    
    -deficient pyrazine ring.
    
  • The Trap: Conditions that favor transmetallation (strong bases, heat, polar solvents) often trigger the displacement of the bromide by hydroxide (from water) or alkoxides (from solvent/base), leading to the "dead" 8-hydroxy/alkoxy impurity.

  • Catalyst Poisoning: The N-1 and N-2 nitrogens of the triazole ring are potent

    
    -donors that can sequester Palladium, shutting down the catalytic cycle.
    

Standardized Protocol (The "Golden Path")

Before attempting exotic variations, validate your system with this robust starting protocol designed to balance reactivity and stability.

ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)The bidentate ferrocenyl ligand prevents the formation of inactive Pd-bis(substrate) complexes better than monodentate phosphines like

.
Base

(2.0 - 3.0 equiv)
A milder base than carbonates or alkoxides. The phosphate anion is less nucleophilic, reducing

competition.
Solvent 1,4-Dioxane / Water (9:1) Dioxane is non-nucleophilic. A small amount of water is strictly necessary for boronic acid activation but must be minimized to prevent hydrolysis.
Temperature 80°C - 90°C Sufficient for oxidative addition but below the threshold where rapid thermal decomposition of the heterocycle typically occurs.
Atmosphere Argon (Balloon) Strict deoxygenation is required. Nitrogen-rich heterocycles are prone to oxidative degradation.

Mechanistic Troubleshooting Workflow

The following diagram illustrates the decision logic for diagnosing reaction failures. It maps the competition between the desired Suzuki cycle and the parasitic


 and poisoning pathways.

Suzuki_Optimization Start Start: 8-Bromo Substrate + Boronic Acid OxAdd Oxidative Addition (Pd Insert into C-Br) Start->OxAdd Bulky Ligand Required Coordination FAILURE: N-Coordination (Catalyst Poisoning) Start->Coordination Unprotected N binds Pd Transmetal Transmetallation (Base Activated) OxAdd->Transmetal Base Required Hydrolysis FAILURE: SnAr Hydrolysis (Formation of 8-OH impurity) Transmetal->Hydrolysis Excess H2O or Strong Base RedElim Reductive Elimination (Product Formation) Transmetal->RedElim

Figure 1: Mechanistic flow showing the competition between the productive catalytic cycle (green path) and common failure modes (red paths).

Troubleshooting Guides & FAQs

Issue 1: "I see starting material consumption, but the major product is the 8-hydroxy (lactam) species."

Diagnosis: You are fighting the


 background reaction. The hydroxide ion (generated from base + water) is attacking the C-8 position faster than the boronic acid can transmetallate.

Corrective Actions:

  • Switch to Anhydrous Conditions: Eliminate water entirely. Use

    
     (Cesium Fluoride)  or anhydrous 
    
    
    
    as the base. The fluoride anion activates the boronic acid/ester without introducing nucleophilic
    
    
    .
  • Change Solvent System: Switch from Dioxane/Water to anhydrous DME (Dimethoxyethane) or Toluene .

  • Use Boronic Esters: If using boronic acids, they generate water upon trimerization. Switch to Pinacol esters (

    
    ) which are compatible with anhydrous conditions.
    
Issue 2: "The reaction stalls at 10-20% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning.[1][2][3] The triazole nitrogens (N1/N2) are coordinating to the Palladium center, forming a stable, catalytically inactive "Pd-sink."

Corrective Actions:

  • Ligand Overhaul: Switch to bulky, electron-rich Buchwald ligands. XPhos or SPhos are excellent choices. The steric bulk of the biaryl backbone physically prevents the triazole nitrogen from binding to the Pd center, leaving the active site open for the bromide.

    • Recommended Pre-catalyst:XPhos Pd G3 or G4 .

  • Increase Temperature: Higher temperatures (100°C+) promote ligand dissociation, potentially breaking up the inactive Pd-N complexes (Warning: Monitor for

    
     byproducts).
    
Issue 3: "My boronic acid is disappearing, but I'm not getting product."

Diagnosis: Protodeboronation.[4] Heteroaryl boronic acids are notoriously unstable under basic conditions.

Corrective Actions:

  • Slow Addition: Do not add the boronic acid all at once. Add it as a solution via syringe pump over 1-2 hours to keep its instantaneous concentration low relative to the Pd-oxidative addition complex.

  • Switch to MIDA Boronates: MIDA boronates slowly release the active boronic acid species, maintaining a low steady-state concentration that favors coupling over decomposition.

Advanced Optimization Matrix

If the standard protocol fails, use this matrix to select the next logical experiment based on your specific failure mode.

VariableOption A (Standard)Option B (High Reactivity)Option C (High Stability)
Catalyst Pd(dppf)Cl₂XPhos Pd G3 (For sterically hindered partners)Pd(OAc)₂ + Xantphos (For high N-coordination issues)
Base


(Faster, but higher hydrolysis risk)

(Anhydrous, prevents hydrolysis)
Solvent Dioxane/H₂On-Butanol (Promotes solubility of polar substrates)Toluene (Non-polar, minimizes background

)

References

  • General Reactivity of Triazolopyrazines

    • Evaluation of different moieties on the 6-aryl ring to obtain potent and selective human A2A adenosine receptor antagonists.[5] (2020).[5][6] Bioorganic & Medicinal Chemistry Letters. Link

    • Note: This paper details the synthesis of 8-amino derivatives, highlighting the susceptibility of the 8-position to nucleophilic attack, which mirrors the challenges in Suzuki coupling (competition with OH/OR nucleophiles).
  • Tele-Substitution Risks

    • Tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. (2020).[5][6] The Journal of Organic Chemistry. Link

    • Relevance: Establishes the unique electrophilic nature of the triazolopyrazine core and the potential for unexpected nucleophilic attacks at positions distal to the leaving group.
  • Suzuki Coupling of Chloropyrazines (Analogous Systems)

    • Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. (2025).[1][4] BenchChem Technical Notes. Link

    • Relevance: Provides the foundational logic for using ONO pincer complexes and Buchwald ligands to overcome nitrogen poisoning in pyrazine systems.
  • Catalyst Poisoning Mechanisms

    • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2019). Nature Communications. Link

    • Relevance: Mechanistic explanation of how nitrogen-containing heterocycles poison Pd catalysts and strategies to mitigate this using specific ligand architectures.

Sources

Technical Support Center: Purification of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 Operator: Senior Application Scientist Ticket Scope: Troubleshooting solubility, separation, and stability of brominated heterocyclic compounds.

📂 Introduction: The "Heavy Atom" Challenge

Welcome to the technical support center. Brominated heterocycles are the workhorses of medicinal chemistry and materials science (OLEDs), yet they present a unique triad of purification challenges:

  • Solubility: The heavy bromine atom and planar pi-systems often lead to poor solubility in standard chromatography solvents (Hexane/EtOAc).

  • Separation: The "Des-Bromo" impurity (where Br is replaced by H) is a common by-product that often co-elutes with the product on silica gel.

  • Lability: The C-Br bond is photochemically active and susceptible to metal-catalyzed reduction, leading to degradation during purification.

Below are the three most common "Support Tickets" we receive, with detailed diagnostic steps and resolution protocols.

🎫 Ticket #001: The "Twin Peak" Problem

User Symptom: "I have a 5% impurity that co-elutes with my product on the silica column. It’s the debrominated starting material (R-H vs. R-Br)."

🔧 Diagnosis

On normal phase silica (NP-LC), separation is driven primarily by polar interactions with the stationary phase. The substitution of a Bromine atom for a Hydrogen atom changes the lipophilicity significantly but often has a negligible effect on the polar interaction with silica silanols. Therefore,


.
✅ Resolution Strategy

You must switch the separation mechanism from Polarity-driven to Hydrophobicity-driven or Shape-selectivity .

Option A: Reverse Phase (The Gold Standard)

Bromine is highly lipophilic. The


 difference between Ar-Br and Ar-H is usually sufficient for baseline separation on C18 stationary phases.
  • Action: Switch to a C18 Flash cartridge or Prep-HPLC.

  • Mobile Phase: Water/Acetonitrile gradient.[1] The Ar-H species is more polar and will elute earlier than the Ar-Br product.

Option B: "Dry Loading" for Resolution

If you must use Normal Phase, the co-elution is often exacerbated by "band broadening" caused by poor solubility in the loading solvent.

  • Action: Use the Dry Loading Protocol (See SOP-01 below). This sharpens the bands, often revealing a partial separation that was masked by the solvent effect.

Option C: Argentation Chromatography (Specific Cases)

For thiophenes or electron-rich heterocycles, the bromine atom alters the electron density of the pi-cloud.

  • Action: Use Silver Nitrate (

    
    ) impregnated silica. The silver ions interact with the pi-system; the electron-withdrawing bromine reduces this interaction compared to the des-bromo analog, altering retention time.
    

🎫 Ticket #002: The "Brick" (Insolubility)

User Symptom: "My compound won't dissolve in Hexane/EtOAc. When I load it in DCM, it crashes out at the top of the column and streaks."

🔧 Diagnosis

Brominated heterocycles (especially poly-brominated ones like dibromothiophene or brominated porphyrins) exhibit strong


 stacking and high crystallinity. Loading in a "strong" solvent (DCM) onto a column equilibrated with a "weak" solvent (Hexane) causes immediate precipitation (the "Brick" effect), blocking the flow and causing tailing.
✅ Resolution Strategy

Do not liquid load. You must use Solid Deposition (Dry Loading).

📉 Decision Logic: Loading Strategy

LoadingStrategy Start Check Solubility Soluble Soluble in Mobile Phase? Start->Soluble LiquidLoad Liquid Load (Standard) Soluble->LiquidLoad Yes CheckDCM Soluble in DCM/THF? Soluble->CheckDCM No DryLoad EXECUTE SOP-01 (Dry Loading) CheckDCM->DryLoad Yes Recryst Switch to Recrystallization CheckDCM->Recryst No

Figure 1: Decision tree for selecting the correct sample loading technique based on solubility.

🎫 Ticket #003: The "Vanishing Atom" (Stability)

User Symptom: "My NMR showed pure product before the column, but after purification, I see 10% debromination and the fraction turned green/brown."

🔧 Diagnosis

This is likely Protodebromination , driven by one of two factors:

  • Photolysis: C-Br bonds in heterocycles are photosensitive. Standard lab lighting (fluorescent) emits enough UV to cleave the bond via homolysis, creating radicals that abstract protons from the solvent.

  • Residual Catalyst: If your compound came from a cross-coupling (Suzuki/Stille), residual Palladium (Pd) trapped in the crude material can catalyze hydrodebromination inside the column if any hydride source (even alcohols) is present.

✅ Resolution Strategy
  • Light Protection: Wrap the column in aluminum foil. Turn off the hood lights. Use amber vials for fractions.

  • Metal Scavenging: You must remove Pd before the column.

    • Wash: Wash the organic layer with aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate.

    • Adsorb: Add "Thiol-Silica" or "TMT Scavenging Resin" to the crude solution, stir for 30 mins, and filter before concentrating.

📜 Standard Operating Procedures (SOPs)

SOP-01: Dry Loading for Insoluble Bromides

Use this when your compound is insoluble in the mobile phase.

Materials:

  • Crude Product[2][3][4][5][6]

  • Dissolution Solvent (DCM, THF, or Acetone)

  • Adsorbent: Silica Gel (40-63 µm) or Celite 545.

Protocol:

  • Ratio Calculation: Weigh your crude product. Weigh out 3 to 4 equivalents (by mass) of Silica or Celite.[7]

    • Why? A 1:3 or 1:4 ratio is critical.[7] Less silica leads to "sticky" clumps; more silica broadens the band [1, 6].

  • Dissolution: Dissolve the crude product in the minimum amount of DCM or THF required to fully solubilize it in a round-bottom flask (RBF).

  • Adsorption: Add the weighed adsorbent to the RBF. Swirl to mix.

  • Evaporation: Rotovap the mixture. Start with weak vacuum to prevent "bumping."

    • Critical Step: Evaporate until you have a free-flowing fine powder . If it sticks to the glass, re-dissolve and add more silica.[8]

  • Loading:

    • Pack your flash column with the mobile phase.

    • Add a thin layer of sand to the top of the wet silica.

    • Pour the dry sample powder onto the sand.

    • Add another layer of sand on top to protect the bed.

  • Elution: Run the gradient as normal.

SOP-02: Photochemical Protection

Use this for poly-brominated thiophenes, furans, or pyrroles.

  • Preparation: Dissolve crude in amber glassware.

  • Column Setup: Wrap the entire plastic/glass body of the column in aluminum foil before equilibration.

  • Monitor: If using a UV detector, minimize the "flow cell" exposure time. If possible, rely on a fraction collector set to "All" rather than "Threshold" to avoid UV triggering if the compound is extremely sensitive [4].

📊 Data Summary: Separation Methods

Impurity TypeSeparation ChallengeRecommended MethodWhy?
Des-Bromo (R-H) Co-elutes on SilicaReverse Phase (C18) Large

(Hydrophobicity difference).
Poly-Bromo (R-Br2) Poor SolubilityDry Load + Normal Phase Prevents precipitation/tailing on column head.
Isomers (Regio) Similar PolarityRecrystallization Exploits crystal packing differences rather than polarity.
Pd-Complexes Colored/CatalyticThiol Scavengers Chemical affinity removes metal before it causes degradation.

🧪 Mechanism of Failure: Photodebromination

Understanding why you lose bromine helps prevent it.

Debromination Step1 R-Br (Heterocycle) Step2 R• + Br• (Homolysis) Step1->Step2 Excitation Light hv (UV Light) Light->Step2 Step3 R-H (Impurity) Step2->Step3 H-Abstraction Solvent H-Solvent Solvent->Step3

Figure 2: Mechanism of radical photodebromination. The heterocyclic radical (R•) abstracts a proton from the solvent, permanently removing the bromine atom.

📚 References

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

  • Biotage. (2023).[7][9] What is the optimal sample to sorbent ratio for dry loading in flash column chromatography?

  • BenchChem. (2025).[1][4] Purification challenges for bromoquinoline compounds.

  • MDPI. (2016). Photochemical transformation of five novel brominated flame retardants.[10]

  • University of Rochester. (2025). Workup Tricks: Preventing Protodeboronation and Metal Scavenging.

  • Sorbtech. (2023).[9] HOW TO: Sample loading methods in flash chromatography.

Sources

Technical Support Center: 8-Bromo-3-methyl-triazolo[4,3-a]pyrazine Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization & Troubleshooting for 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine Compound Class: Fused Bicyclic Nitrogen Heterocycle CAS Registry Number: (Analogous to 274-82-8 for parent core; specific derivatives vary)

Executive Summary

8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a planar, electron-deficient heteroaromatic scaffold. Its poor solubility stems from high crystal lattice energy (driven by


-

stacking) and limited hydrogen bond donors. This guide addresses the "brick-dust" properties of this intermediate, providing protocols for synthetic functionalization (Suzuki/SNAr), analytical characterization, and biological stock preparation.

Module 1: Solubility for Synthetic Chemistry

User Scenario: "I cannot get the starting material into solution for my Suzuki coupling."

The Issue: Standard biphasic Suzuki conditions (e.g., Toluene/Water) often fail because the 8-bromo intermediate remains suspended, leading to stalled conversion or homocoupling of the boronic acid.

Troubleshooting Guide:

Q: What is the optimal solvent system for Palladium-catalyzed cross-couplings? A: You must switch to high-boiling polar aprotic solvents or miscible aqueous mixtures. The planar structure requires disruption of intermolecular stacking forces.

Solvent SystemRecommended TempCatalyst CompatibilityNotes
1,4-Dioxane / Water (4:1) 90–110 °CHigh (Pd(dppf)Cl₂, Pd(PPh₃)₄)Gold Standard. The water helps solubilize inorganic bases (Cs₂CO₃), while Dioxane solvates the heterocycle at reflux.
DMF or DMAc (Anhydrous) 100–120 °CModerateUse for anhydrous couplings (e.g., Stille). Requires high workup effort to remove solvent.
n-Butanol 100–120 °CHigh (XPhos Pd G2)Excellent for SNAr reactions. The alcohol proton aids in breaking lattice energy via H-bonding.

Q: My reaction turns black and precipitates immediately. Is it the solubility? A: Likely yes. If the starting material is not dissolved, the catalyst (Pd) can aggregate into inactive "Palladium black" before entering the catalytic cycle.

  • Fix: Pre-dissolve the 8-bromo intermediate in the organic solvent (Dioxane or DMF) with heat (60°C) before adding the catalyst, base, and water. Ensure the solution is clear before catalyst addition.

Q: Can I use Microwave Irradiation? A: Yes, this is highly recommended for this scaffold.

  • Protocol: Seal the reaction in a microwave vial with Dioxane/Water (4:1).

  • Settings: 120°C for 30 minutes.

  • Mechanism: Superheating allows the solvent to exceed its boiling point, exponentially increasing the solubility of the triazolo-pyrazine core and accelerating the oxidative addition step.

Module 2: Analytical & Purification Solubility

User Scenario: "The compound crashes out on the HPLC column or gives poor NMR signals."

The Issue: The compound aggregates in standard neutral mobile phases (Acetonitrile/Water) and has slow relaxation times in CDCl₃.

Troubleshooting Guide:

Q: What is the best deuterated solvent for NMR? A: Avoid Chloroform (


).
  • Primary Choice: DMSO-d₆ . If signals are broad (indicating aggregation), heat the NMR tube to 313 K (40°C) or 323 K (50°C).

  • Secondary Choice: TFA-d (Trifluoroacetic acid-d) .

    • Why: The acidic environment protonates the pyrazine nitrogens, breaking the

      
      -stacking and resulting in sharp, well-resolved peaks. Note: This will shift chemical shifts significantly downfield.
      

Q: How do I prevent HPLC blockages? A: The compound precipitates when the organic modifier (ACN/MeOH) is too low.

  • Mobile Phase: Use an acidic modifier (0.1% Formic Acid or TFA). The protonated form (

    
    ) is vastly more soluble in the aqueous phase than the neutral species.
    
  • Gradient: Do not start below 10% Organic. A typical gradient should be 10%

    
     95% ACN over 8 minutes.
    
  • Injection: Dissolve the sample in 100% DMSO or 50:50 DMSO:MeOH . Do not dissolve in pure acetonitrile, as it may not fully solubilize the crystal lattice.

Module 3: Biological Formulation & Stock Solutions

User Scenario: "My stock solution precipitates when diluted into PBS for cell assays."

The Issue: The "Crash-out" effect. The 8-bromo core is highly lipophilic (LogP ~1.5–2.5 estimated) but lacks flexibility. Upon hitting the aqueous buffer (PBS), the DMSO solvating shell is stripped, and the compound crystallizes.

Troubleshooting Guide:

Q: How do I prepare a stable stock solution? A:

  • Concentration: Do not exceed 10 mM in DMSO. 20 mM or higher often crashes out upon freeze-thaw cycles.

  • Storage: Store at -20°C. If precipitate forms upon thawing, sonicate at 40°C for 10 minutes . Do not vortex; vortexing is insufficient for breaking the lattice of this scaffold.

Q: How can I improve aqueous solubility for animal dosing (IP/PO)? A: You cannot dose the neutral 8-bromo intermediate in pure saline. You must use a formulation vehicle or create a salt.

  • Strategy A: Co-solvent System (Standard)

    • 10% DMSO[1]

    • 40% PEG-400

    • 5% Tween-80[1]

    • 45% Saline[1]

    • Protocol: Dissolve in DMSO first, then add PEG/Tween, then slowly add Saline with vortexing.

  • Strategy B: In-situ Salt Formation (Advanced)

    • The triazolo[4,3-a]pyrazine core is weakly basic (pKa ~ 2-4).

    • Add 1.0 equivalent of Methanesulfonic acid (MsOH) or HCl (in dioxane) to the compound.

    • The resulting salt (mesylate or hydrochloride) will have significantly higher aqueous solubility (>5 mg/mL) compared to the free base.

Visual Workflow: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent system based on your immediate application.

SolventSelection Start Start: 8-Bromo-3-methyl- triazolo[4,3-a]pyrazine Application What is your application? Start->Application Synthesis Synthesis / Reaction Application->Synthesis Analysis Analysis (NMR/HPLC) Application->Analysis Biology Biology / Formulation Application->Biology Coupling Pd-Coupling (Suzuki) Synthesis->Coupling SnAr Nucleophilic Sub (SnAr) Synthesis->SnAr NMR NMR Spectroscopy Analysis->NMR HPLC HPLC / LCMS Analysis->HPLC InVitro In Vitro (Cell) Biology->InVitro InVivo In Vivo (Animal) Biology->InVivo Solv_Coupling Dioxane/H2O (4:1) Temp: 100°C Coupling->Solv_Coupling Solv_SnAr n-Butanol or DMF Temp: 120°C SnAr->Solv_SnAr Solv_NMR DMSO-d6 (Heat to 40°C) or TFA-d NMR->Solv_NMR Solv_HPLC Mobile Phase: H2O + 0.1% Formic Acid Diluent: 100% DMSO HPLC->Solv_HPLC Solv_Vitro Stock: 10mM DMSO Dilution: <0.5% DMSO final InVitro->Solv_Vitro Solv_Vivo 10% DMSO / 40% PEG400 / 5% Tween80 InVivo->Solv_Vivo

Figure 1: Decision matrix for solvent selection based on experimental intent. Dark boxes indicate decision points; dashed boxes indicate specific solvent recommendations.

References

  • Sitagliptin Analog Synthesis & Solubility

    • Title: Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.[2]

    • Context: Describes the synthesis of the core scaffold using hydrazine and chloromethyl ketones, and subsequent salt formation (HCl) to improve handling and solubility.
    • Source:Molecules (MDPI).
    • URL:[Link]

  • General Suzuki Coupling Conditions for Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling Reaction Protocols.[3][4]

    • Context: Validates the use of Dioxane/Water and high temperatures for coupling hindered or insoluble aryl halides.
    • Source: Fisher Scientific / Thermo Fisher.
    • URL:[Link]

  • Title: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride Product Guide.
  • Reaction Optimization for Fused Pyrazines

    • Title: Three successive and regiocontrolled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines.[4]

    • Context: Demonstrates the necessity of Dioxane and microwave irradiation (150°C) for substituting positions on fused nitrogen heterocycles similar to the triazolo-pyrazine core.
    • Source:ResearchGate (Full text available).[5]

    • URL:[Link]

Sources

stability issues of 8-bromo-3-methyl-triazolo[4,3-a]pyrazine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 8-bromo-3-methyl-triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to overcome experimental challenges.

The triazolo[4,3-a]pyrazine scaffold is a key component in many modern therapeutic agents, valued for its unique pharmacological properties.[1][2] However, like any complex heterocyclic molecule, its stability in solution can be influenced by a variety of factors. This guide will help you navigate these potential challenges.

Troubleshooting Guide: Stability Issues in Solution

This section addresses common problems encountered during the handling and use of 8-bromo-3-methyl-triazolo[4,3-a]pyrazine in solution.

Problem 1: Rapid or Unexpected Loss of Compound in Aqueous Solution

Symptom: You observe a rapid decrease in the concentration of 8-bromo-3-methyl-triazolo[4,3-a]pyrazine over a short period when dissolved in aqueous buffers, as confirmed by analytical techniques like HPLC or LC-MS.

Potential Cause 1: pH-Dependent Hydrolysis

The triazolo[4,3-a]pyrazine ring system, while relatively stable, may be susceptible to hydrolysis under strongly acidic or basic conditions. The bromine substituent can also be a target for nucleophilic attack, especially at elevated pH.

Suggested Solution:

  • pH Screening Study: Perform a preliminary study to assess the stability of the compound across a range of pH values (e.g., pH 3, 5, 7.4, and 9).

  • Buffer Selection: For aqueous solutions, use buffers at or near neutral pH (6.5-7.5) where the compound is likely to be most stable. Phosphate-buffered saline (PBS) is a good starting point for many biological applications.

  • Temperature Control: Keep solutions at low temperatures (2-8°C) to slow down potential degradation kinetics.[3]

Experimental Protocol: pH Stability Screen

  • Prepare a concentrated stock solution of 8-bromo-3-methyl-triazolo[4,3-a]pyrazine in an appropriate organic solvent (e.g., DMSO).

  • Prepare a series of aqueous buffers at the desired pH values.

  • Dilute the stock solution into each buffer to the final working concentration.

  • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Immediately analyze the aliquots by a validated HPLC or LC-MS method to determine the remaining concentration of the parent compound.

  • Plot the concentration of the compound versus time for each pH to determine the degradation rate.

Potential Cause 2: Photodegradation

Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to light, particularly UV light.

Suggested Solution:

  • Protect from Light: Always store solutions of 8-bromo-3-methyl-triazolo[4,3-a]pyrazine in amber vials or wrap containers in aluminum foil.[4]

  • Minimize Exposure: During experiments, minimize the exposure of the solutions to ambient and direct light.

Problem 2: Appearance of New Peaks in Chromatographic Analysis (HPLC, LC-MS)

Symptom: When analyzing your solution, you observe one or more new peaks that were not present in the initial analysis of the solid compound.

Potential Cause 1: Solvent-Induced Degradation or Reaction

The choice of solvent can significantly impact the stability of a compound. Protic solvents, especially under certain conditions, might participate in solvolysis reactions.

Suggested Solution:

  • Solvent Selection: For stock solutions, use aprotic, anhydrous solvents like DMSO or DMF. For working solutions, if aqueous media is required, prepare them fresh before use.

  • Solvent Purity: Ensure that the solvents used are of high purity and free from contaminants that could catalyze degradation (e.g., peroxides in ethers).

Potential Cause 2: Oxidative Degradation

The pyrazine ring system can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions.

Suggested Solution:

  • Degas Solvents: For sensitive experiments, consider degassing solvents by sparging with an inert gas like nitrogen or argon.

  • Use of Antioxidants: In some formulations, the inclusion of a small amount of an antioxidant may be beneficial, but this should be evaluated for compatibility with the downstream application.

Workflow for Investigating Instability

Below is a generalized workflow for systematically investigating the stability of 8-bromo-3-methyl-triazolo[4,3-a]pyrazine in a new solvent system.

Caption: A systematic workflow for assessing compound stability in a new solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 8-bromo-3-methyl-triazolo[4,3-a]pyrazine?

A: For long-term storage, the solid compound should be kept in a tightly sealed container in a dry and well-ventilated place, protected from light.[4] Storing at 2-8°C is recommended.[3]

Q2: What are the best practices for preparing stock solutions?

A: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Prepare the stock solution at a reasonably high concentration to minimize the volume added to your experimental system. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: How does the bromine substituent affect the stability of the molecule?

A: The bromo-substituent on the pyrazine ring can influence the molecule's electronic properties and reactivity.[5] It may be susceptible to nucleophilic substitution reactions, particularly with strong nucleophiles or under forcing conditions (e.g., high pH, high temperature). Amination reactions have been demonstrated on related chloro-substituted triazolopyrazines.[6]

Q4: Are there any known incompatibilities with common excipients?

Hypothetical Degradation Pathway

The following diagram illustrates a plausible, though hypothetical, degradation pathway for 8-bromo-3-methyl-triazolo[4,3-a]pyrazine under hydrolytic conditions. This is based on general chemical principles of related heterocyclic systems.

Hypothetical Degradation Pathway Parent 8-bromo-3-methyl- triazolo[4,3-a]pyrazine Hydroxylated 8-hydroxy-3-methyl- triazolo[4,3-a]pyrazine Parent->Hydroxylated Hydrolysis (SNAr) (e.g., high pH) RingOpened Ring-Opened Products Parent->RingOpened Ring Cleavage (e.g., extreme pH/oxidative stress) Hydroxylated->RingOpened Further Degradation

Caption: A hypothetical degradation pathway involving hydrolysis and ring cleavage.

Data Summary Tables

The following tables provide examples of how to structure and present stability data for 8-bromo-3-methyl-triazolo[4,3-a]pyrazine.

Table 1: Recommended Storage Conditions
FormTemperatureAtmosphereLight Condition
Solid2-8°CDryProtect from light
Stock Solution (in DMSO)-20°C to -80°CInert (optional)Protect from light
Aqueous Working Solution2-8°CN/AProtect from light; use immediately
Table 2: Example of a 24-Hour pH Stability Study at 37°C
pHTime (hours)% Remaining Parent CompoundAppearance of Degradation Products
3.0 0100%No
2492%Minor peak observed
7.4 0100%No
2499%No
9.0 0100%No
2485%Major degradation peak observed

Note: The data in this table is illustrative and not based on experimental results for this specific compound.

References

  • Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. (2022). MDPI.
  • Design, Synthesis, and Biological Evaluation of[9][10][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). PMC. Available at:

  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (2023).
  • Series 4 triazolopyrazines possess promising biological properties; however, further improvements to solubility and metabolic stability are required. ResearchGate.
  • 3-bromo-8-methyl-5,6,7,8-tetrahydro-[9][10][11]triazolo[4,3-a]pyrazine-5,5,6,6,8-d5. Available at:

  • 8-bromo-3-methyl-[9][10][11]triazolo[4,3-a]pyrazine. PubChemLite. Available at:

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2020).
  • 8-Bromo-[9][10][11]triazolo[4,3-a]pyridine-3-carboxylic acid. Available at:

  • 8-Bromo-[9][10][11]triazolo[4,3-a]pyridine-3-carboxylic acid. Vulcanchem. Available at:

  • Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry.
  • TRIAZOLO[4,3-a]PYRAZIN-4-ONES.
  • Pyrazines: occurrence, formation and biodegradation. (2010). PubMed.
  • 8-Bromo-3-methyl-[9][10][11]triazolo[4,3-a]pyridine-5-carboxylic acid. BLDpharm. Available at:

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). PMC - NIH.
  • 6-Bromo-8-chloro-3-methyl-[9][10][11]triazolo[4,3-a]pyrazine. MySkinRecipes. Available at:

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). MDPI.
  • GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[9][10][11]triazolo[4,3-a]pyrazine #518. (2017). GitHub. Available at:

  • 8-Bromo[9][10][11]triazolo[4,3-a]pyridine Safety Data Sheets. Echemi. Available at:

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023).
  • Chemical Transformation of Pyrazine Derivatives. (2022).
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][9][12][13]triazines. (2021). Semantic Scholar. Available at:

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. ResearchGate.
  • Atrazine Degradation Pathway. (1997). Eawag-BBD.
  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025).
  • 6-bromo-8-chloro-3-methyl-[9][10][11]triazolo[4,3-a]pyrazine. MilliporeSigma. Available at:

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace.
  • 6-Bromo-8-methoxy-[9][10][11]triazolo[1,5-a]pyrazine. Sigma-Aldrich. Available at:

Sources

Technical Support Center: Preventing Dehalogenation of Bromo-Triazolopyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Bromo-triazolopyrazines are highly electron-deficient heteroaromatics, making them excellent scaffolds for drug discovery. However, their electronic nature makes them notoriously susceptible to hydrodehalogenation (protodehalogenation) during palladium-catalyzed cross-coupling reactions.

This guide provides a mechanistic breakdown, troubleshooting FAQs, quantitative reference data, and a self-validating experimental protocol to help you suppress this side reaction and maximize your cross-coupling yields.

Mechanistic Overview: The Dehalogenation Dilemma

To solve dehalogenation, we must first understand its causality. During a standard Suzuki-Miyaura coupling, the oxidative addition of the Pd(0) catalyst to the C–Br bond of the triazolopyrazine is exceptionally fast due to the substrate's electron deficiency. However, the resulting Ar–Pd(II)–Br intermediate is highly electrophilic.

If the subsequent transmetalation step is slow, this long-lived Pd(II) intermediate acts as a sponge for any available hydride sources in the reaction mixture (e.g., protic solvents, alkoxide bases, or trace water). The abstraction of a hydride forms a palladium-hydride (Pd–H) species, which rapidly undergoes reductive elimination to yield the undesired des-bromo (hydrodehalogenated) byproduct[1].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Bromo-Triazolopyrazine TransMet Transmetalation (Ar-Pd-R) OxAdd->TransMet Boronic Acid / Base Hydride Hydride Transfer (Ar-Pd-H) OxAdd->Hydride Protic Solvent / Hydride Source RedElim Reductive Elimination (Ar-R) TransMet->RedElim RedElim->Pd0 Desired Product Dehal Protodehalogenation (Ar-H) Hydride->Dehal Dehal->Pd0 Undesired Byproduct

Competing catalytic cycles: Suzuki-Miyaura cross-coupling vs. protodehalogenation pathway.

Troubleshooting FAQs

Q: Why is my bromo-triazolopyrazine converting entirely to the des-bromo byproduct? A: The primary mechanism of dehalogenation involves the formation of a palladium-hydride (Pd–H) species[1]. Because bromo-triazolopyrazines are electron-deficient, the intermediate Ar-Pd-Br complex is highly reactive. If your transmetalation step is sluggish, the catalyst will scavenge protons/hydrides from your solvent or base, leading to the dehalogenated arene (Ar-H)[1].

Q: How does my choice of solvent influence this side reaction? A: Solvents like ethanol, methanol, or excessive water act as potent hydride and proton donors. In aqueous or alcoholic systems, the solvent directly feeds the destructive Pd–H pathway. Switching to strictly aprotic solvents like 1,4-dioxane, THF, or toluene minimizes the presence of proton sources, effectively starving the dehalogenation cycle[2].

Q: Can the base I am using cause dehalogenation? A: Yes. Strong alkoxide bases (e.g., NaOEt, NaOtBu) can undergo


-hydride elimination after coordinating to the palladium center, directly generating the problematic Pd–H species. To prevent this, optimize your base by switching to milder, anhydrous inorganic bases. Potassium phosphate (K

PO

) provides an excellent balance of basicity for Suzuki couplings without acting as a hydride donor[2], and cesium fluoride (CsF) is highly effective at minimizing side products in sensitive heteroaromatic systems[3].

Q: Which ligands are best suited to prevent dehalogenation in these electron-deficient systems? A: The strategic goal is to accelerate transmetalation and reductive elimination so they outcompete hydride transfer. Standard catalysts like Pd(PPh


)

are often too slow ("old hat") for these challenging substrates[4]. Instead, utilize sterically hindered, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos)[1]. Alternatively, N-heterocyclic carbene (NHC) ligands are exceptionally effective at promoting the desired reductive elimination step over side reactions[2],[5].

Quantitative Data: Condition Screening

The following table summarizes the causal relationship between reaction conditions and the ratio of cross-coupled product to dehalogenated byproduct for a standard bromo-triazolopyrazine core.

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Cross-Coupled Yield (%)Dehalogenation (%)
1Pd(PPh

)

(5 mol%)
Na

CO

EtOH / H

O (4:1)
8012%81%
2Pd(dppf)Cl

(5 mol%)
K

CO

Dioxane / H

O (4:1)
9048%35%
3Pd

(dba)

/ SPhos
K

PO

Toluene (Anhydrous)10085%< 5%
4(NHC)Pd(allyl)ClCsFTHF (Anhydrous)7094%< 2%

Data Interpretation: Moving from protic solvents and standard phosphines (Entry 1) to aprotic solvents, milder bases, and highly active bulky ligands (Entries 3 & 4) shifts the kinetic preference entirely toward the desired cross-coupling.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes internal analytical checkpoints to verify mass balance and definitively prove whether yield losses are due to dehalogenation or starting material degradation.

Materials Required:
  • Substrate: Bromo-triazolopyrazine (1.0 equiv, rigorously dried)

  • Coupling Partner: Aryl/Alkyl Boronic Acid or Pinacol Ester (1.5 equiv)

  • Catalyst/Ligand: Pd

    
    (dba)
    
    
    
    (2.5 mol%) and XPhos or SPhos (10 mol%)
  • Base: Anhydrous K

    
    PO
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous Toluene (Degassed)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)

Step-by-Step Methodology:

Step 1: Reagent Preparation & Internal Standardization To an oven-dried Schlenk flask under an argon atmosphere, add the bromo-triazolopyrazine, boronic acid, anhydrous K


PO

, and exactly 0.5 equivalents of 1,3,5-trimethoxybenzene. Causality Checkpoint: The internal standard is inert to cross-coupling conditions. Its inclusion allows for precise quantitative NMR (qNMR) analysis of the crude mixture to track absolute mass balance, ensuring that any "missing" starting material is accurately assigned to either product, dehalogenation, or decomposition.

Step 2: Catalyst Loading & Stringent Degassing Add Pd


(dba)

and the selected bulky ligand (e.g., SPhos)[1]. Add anhydrous toluene. Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality Checkpoint: Oxygen degrades electron-rich phosphine ligands into phosphine oxides, which halts the catalytic cycle and leaves the long-lived Ar-Pd-Br intermediate vulnerable to side reactions. Freeze-pump-thaw guarantees complete deoxygenation.

Step 3: Kinetic Execution Heat the reaction mixture to 90 °C with vigorous stirring. Validation Checkpoint (1 Hour): Withdraw a 50


L aliquot under argon, dilute with LC-MS grade acetonitrile, and analyze via LC-MS. Calculate the ratio of the [M+H]

peak of the product versus the[M+H-Br+H]

peak of the des-bromo byproduct. If the des-bromo peak exceeds 5% relative abundance at 1 hour, immediately lower the temperature to 75 °C to disfavor the higher activation energy hydride-transfer pathway.

Step 4: Quench and Quantitative Analysis Upon complete consumption of the starting material (typically 3-6 hours), cool to room temperature and filter through a short pad of Celite, eluting with ethyl acetate. Concentrate the filtrate. Final Validation: Take a crude


H-NMR in CDCl

. Integrate the distinct aromatic protons of the cross-coupled product and the newly formed C-H proton of the dehalogenated byproduct against the sharp singlet of the 1,3,5-trimethoxybenzene standard (varies ~6.1 ppm). This provides the absolute self-validated yield.

G Start High Dehalogenation Solvent 1. Aprotic Solvent (Toluene/Dioxane) Start->Solvent Base 2. Milder Base (K3PO4/CsF) Solvent->Base If <50% yield Ligand 3. Bulky Ligand (XPhos/NHC) Base->Ligand If <80% yield Success Target Yield >85% Ligand->Success Optimized

Stepwise troubleshooting workflow to systematically eliminate hydrodehalogenation sources.

References

  • Reddit r/Chempros. "Significant dehalogenation in stille coupling". Reddit. Available at: [Link]

  • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes". The Journal of Organic Chemistry, 2004. Available at: [Link]

Sources

optimizing kinase inhibitor assay conditions for novel compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Ticket: #KA-OPT-2024

Welcome to the technical support hub. You are likely here because your IC50 curves are shifting, your Z' factors are unstable, or your "hits" are vanishing during validation.

In kinase drug discovery, assay conditions dictate potency. A compound is not simply "active"; it is active relative to the competition (ATP), the incubation time, and the enzyme state. Below are the four most critical troubleshooting modules designed to stabilize your data.

Module 1: The ATP Conundrum & Reaction Linearity

User Question:

"My IC50 values shift significantly between assay runs, and my compound looks less potent than reported in literature. What is wrong?"

Technical Diagnosis:

You are likely running the assay at a different ATP/Km ratio than your reference, or you are operating outside the initial velocity (


)  phase.

1. The ATP Factor (Cheng-Prusoff Logic): Most kinase inhibitors are ATP-competitive. If you increase ATP concentration, you increase the competition, making the inhibitor appear weaker (higher IC50). To generate robust, comparable data, you must anchor your ATP concentration to the enzyme's Michaelis constant (


).
  • The Golden Rule: Run screening assays at [ATP] =

    
     .
    
  • Why? At this concentration, the IC50 is directly proportional to the inhibition constant (

    
    ), allowing for stable comparisons (Cheng-Prusoff equation: 
    
    
    
    ).

2. The 10% Conversion Limit: If you consume >10-20% of the ATP, the concentration of substrate changes significantly during the reaction, and product inhibition (ADP accumulation) may occur. You are no longer measuring the initial rate.

Optimization Protocol: Determining ATP
  • Titrate Enzyme: Determine the concentration of kinase that yields a signal-to-background ratio >5 within a linear time window (e.g., 60 min).

  • Titrate ATP: Using the fixed enzyme concentration, run a dose-response of ATP (0 to 1000 µM).

  • Curve Fit: Fit the velocity vs. [ATP] data to the Michaelis-Menten equation.

  • Selection: Choose the [ATP] that yields half-maximal velocity.

Visualization: Assay Optimization Workflow

KinaseOptimization Start Start: New Kinase Target EnzTitration 1. Enzyme Titration (Find Linear Range) Start->EnzTitration SubstrateSel 2. Substrate Selection (Peptide/Protein) EnzTitration->SubstrateSel KmDet 3. Determine ATP Km (Michaelis-Menten) SubstrateSel->KmDet Linearity 4. Linearity Check (<10% Conversion) KmDet->Linearity Check conversion Linearity->EnzTitration Fail (Reduce Enzyme) FinalCond Final Assay Conditions [ATP] = Km Linearity->FinalCond Pass

Figure 1: Step-by-step logic for establishing valid kinase assay conditions. Note the feedback loop if substrate conversion exceeds 10%.

Module 2: Compound Handling & Solubility

User Question:

"My replicates are noisy, and I see 'flat' dose-response curves for some compounds. Is it the pipette?"

Technical Diagnosis:

While pipetting errors exist, the culprit is often compound precipitation or DMSO intolerance . Kinases are sensitive to organic solvents, which can unfold the protein or induce aggregation.

Troubleshooting Guide
IssueSymptomRoot CauseSolution
DMSO Intolerance Signal drops in "Max Activity" wells as DMSO % increases.Solvent-induced enzyme unfolding.Run a DMSO titration (0.1% to 5%). Keep final assay DMSO <1% (or the determined tolerance limit).
Precipitation High variation between replicates; light scattering in optical assays.Compound insolubility in aqueous buffer.Use Acoustic Droplet Ejection (ADE) to dispense nanoliters directly to the well, minimizing intermediate dilution steps.
"Sticky" Compounds Loss of potency in plastic tips.Hydrophobic compounds binding to plastic.Switch to Low-binding plates and tips. Add 0.01% Brij-35 or Tween-20 to the buffer.

Module 3: Signal Interference & False Positives

User Question:

"I found a hit with nanomolar potency, but the Hill slope is very steep (>2.0). Is this a super-binder?"

Technical Diagnosis:

A steep slope is rarely a "super-binder"; it is a red flag for Promiscuous Aggregators . Many hydrophobic compounds form colloidal aggregates at micromolar concentrations. These colloids sequester the enzyme, inhibiting it non-specifically. This is a common artifact known as PAINS (Pan-Assay Interference Compounds).

The "Detergent Test" (Shoichet Protocol)

To validate a hit, you must prove it acts as a single molecule, not a colloid. Colloids are sensitive to non-ionic detergents.

  • Control Condition: Measure IC50 in standard buffer.

  • Test Condition: Measure IC50 in buffer + 0.01% - 0.1% Triton X-100 (freshly prepared).

  • Analysis:

    • If IC50 remains stable: Valid Hit.

    • If potency shifts >10-fold (inhibitor loses activity): Aggregator (False Positive).

Visualization: Hit Validation Logic

HitValidation Hit Primary Hit Identified (IC50 < 1µM) SlopeCheck Check Hill Slope Hit->SlopeCheck Steep Slope > 2.0 (Suspicious) SlopeCheck->Steep Normal Slope ~ 1.0 SlopeCheck->Normal DetergentTest Run Detergent Test (+0.01% Triton X-100) Steep->DetergentTest Normal->DetergentTest Routine Check Result Compare IC50s DetergentTest->Result Artifact Potency Lost: AGGREGATOR Result->Artifact Shift > 10x Valid Potency Retained: TRUE BINDER Result->Valid No Shift

Figure 2: Decision tree for distinguishing specific kinase inhibitors from non-specific aggregators.

Module 4: Advanced Kinetics (Time-Dependent Inhibition)

User Question:

"My compound's IC50 drops significantly if I pre-incubate it with the enzyme for 30 minutes. Which value do I report?"

Technical Diagnosis:

You are observing Time-Dependent Inhibition (TDI) .[1][2] This suggests your compound is either a slow-binder (high residence time) or a covalent inhibitor . Reporting a standard IC50 is misleading here because the reaction has not reached equilibrium. You need to measure kinetic parameters (


).[1][2][3][4]
The "Jump Dilution" Experiment

To distinguish reversible slow-binding from irreversible covalent binding:

  • Incubate: Enzyme + Inhibitor (at 10x IC50) for 60 mins.

  • Jump: Dilute the mixture 100-fold into a solution containing ATP and substrate.

  • Monitor: Watch the recovery of enzymatic activity over time.

ObservationInterpretationMetric to Report
Full Activity Recovery Fast reversible inhibitor.Standard IC50.
Slow/Partial Recovery Slow-binding reversible inhibitor.Residence Time (

).[1]
No Recovery Irreversible (Covalent) inhibitor.

.

References

  • Assay Guidance Manual (NCBI). Assay Development for Protein Kinase Enzymes.

    
     determination.
    [Link]
    
  • Shoichet, B. K. Screening for Aggregators.[5] Describes the detergent-based assay for identifying colloidal artifacts (false positives). [Link]

Sources

troubleshooting cell-based assays with triazolopyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cell-Based Assays. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the unique biochemical and biophysical challenges associated with triazolopyrazine derivatives .

Triazolopyrazines are highly privileged scaffolds in medicinal chemistry, frequently utilized as potent kinase inhibitors. The nitrogen-rich core acts as an excellent hydrogen-bond acceptor, allowing it to anchor deeply into the hinge region of kinases such as c-MET[1] and VEGFR-2[2]. However, the same structural features that confer target affinity—rigid planarity and high heteroatom density—often introduce severe artifacts in cell-based screening environments.

Below is the authoritative troubleshooting logic and FAQ guide to ensure your experimental data is driven by true pharmacology, not biophysical artifacts.

Diagnostic Workflow for Triazolopyrazine Assays

G A Initiate Cell-Based Assay (Triazolopyrazine Derivative) B 1. Aqueous Solubility Check (Media + DMSO) A->B C Precipitation Detected Optimize Vehicle / Acoustic Dispensing B->C Fail D Compound Soluble Proceed to Target Engagement B->D Pass E 2. Intracellular Target Engagement (e.g., NanoBRET) D->E F Low/No Engagement Check Efflux (P-gp) & Permeability E->F Fail G Engagement Confirmed Proceed to Phenotypic Readout E->G Pass H 3. Phenotypic / Viability Assay (e.g., CellTiter-Glo) G->H I Biphasic Curve / Interference Run Orthogonal Assay H->I Artifact J Dose-Dependent Response Assay Validated H->J Clean

Logical workflow for troubleshooting triazolopyrazine cell-based assays.

Section 1: Compound Handling & Solvation

Q: My triazolopyrazine compound crashes out (precipitates) when added to cell culture media, even at 10 µM. How do I fix this without exceeding the DMSO tolerance of my cells?

A: This is the classic "brick dust" problem. Triazolopyrazines are highly planar, conjugated systems. This planarity leads to strong


 stacking in the solid state, resulting in a high crystal lattice energy that water struggles to overcome during solvation.
  • The Causality: When you spike a 10 mM DMSO stock directly into aqueous media, the rapid solvent exchange causes the hydrophobic compound to nucleate and precipitate before it can disperse.

  • The Solution: Never spike directly. Use an intermediate dilution strategy . Dilute your 100% DMSO stock into a 10% DMSO/90% media intermediate plate, mix thoroughly, and then transfer to the final assay plate to achieve a final DMSO concentration of

    
    . Alternatively, utilize acoustic liquid handling (e.g., Echo dispensing) to transfer nanoliter volumes of the compound directly into the assay plate, which prevents localized high-concentration gradients that trigger nucleation.
    

Section 2: Target Engagement & Biochemical-to-Cellular Drop-off

Q: My triazolopyrazine shows a 2 nM IC₅₀ against c-MET in a biochemical kinase assay, but the cellular IC₅₀ is >500 nM. Why is there such a massive drop-off?

A: A biochemical-to-cellular shift of 10x to 50x is normal, but a >250x shift indicates a systemic failure in cellular penetration or target accessibility. There are two primary mechanisms at play:

  • Intracellular ATP Competition: Triazolopyrazines typically act as Type I or Type II ATP-competitive inhibitors[1]. Biochemical assays are often run at artificially low ATP concentrations (e.g., 10 µM). Inside a living cell, ATP concentrations range from 1 to 5 mM. Your compound is being outcompeted by physiological ATP.

  • Efflux Pump Liability: The lipophilic nature of substituted triazolopyrazines makes them prime substrates for P-glycoprotein (P-gp/MDR1) efflux pumps.

  • The Solution: You must isolate the variable. Run an intracellular target engagement assay (see Protocol below) to confirm whether the compound is actually binding the kinase inside the cell. If target engagement is poor, co-administer a P-gp inhibitor (like Verapamil) to see if potency is restored.

Section 3: Assay Interference & Readout Artifacts

Q: The dose-response curve in my CellTiter-Glo (CTG) viability assay looks biphasic, and the compound appears artificially toxic at high doses. Is the compound interfering with the assay?

A: Yes, highly probable. Triazolopyrazines contain dense heteroaromatic rings that can absorb light in the UV-Vis spectrum or act as luminescence quenchers.

  • The Causality: CTG relies on a luciferase enzyme to convert ATP to light. If your triazolopyrazine absorbs the emitted light (color quenching) or directly inhibits the luciferase enzyme (a common off-target effect for flat kinase inhibitors), you will record a false drop in luminescent signal, misinterpreting it as cell death.

  • The Solution: Implement a self-validating control. Run a "No-Cell, Plus-ATP" control plate . Add your compound dose-response to media containing a fixed amount of exogenous ATP and the CTG reagent. If you see a dose-dependent decrease in signal here, your compound is an assay interferer. Switch to an orthogonal phenotypic readout, such as a high-content imaging assay (e.g., Hoechst/Propidium Iodide staining).

Quantitative Troubleshooting Metrics

Use the following empirically derived thresholds to benchmark your triazolopyrazine assays.

Troubleshooting ParameterAcceptable RangeWarning Sign (Artifact Likely)Corrective Action
Final Assay DMSO Concentration 0.1% – 0.5% v/v> 0.5% (Cell stress induced)Use acoustic dispensing (Echo) to minimize vehicle volume.
Biochemical-to-Cellular IC₅₀ Shift 10x – 50x shift> 100x shiftCheck intracellular target engagement; assess P-gp efflux liability.
NanoBRET Signal-to-Background > 3.0< 1.5Optimize NanoLuc-kinase expression; check for compound autofluorescence.
Z'-Factor (Assay Robustness) 0.5 – 1.0< 0.5Increase cell seeding density; resolve compound precipitation issues.

Standard Operating Protocol: Self-Validating Intracellular Target Engagement

To definitively prove that your triazolopyrazine is engaging its target (e.g.,[1] or [2]) inside a living cell, use this optimized NanoBRET methodology. This protocol is a self-validating system designed to rule out false positives caused by fluorescence quenching.

Materials: HEK293T cells, NanoLuc-Kinase fusion plasmid, Cell-permeable fluorescent tracer (compatible with your kinase), NanoBRET Nano-Glo Substrate.

Step 1: Transfection and Seeding

  • Transfect HEK293T cells with the NanoLuc-Kinase fusion plasmid using a lipid-based reagent.

  • Incubate for 24 hours, then harvest and resuspend cells in Opti-MEM without phenol red (phenol red quenches BRET signals).

  • Seed cells into a white, 384-well plate at

    
     cells/well.
    

Step 2: Compound and Tracer Addition

  • Prepare a 10-point, 3-fold serial dilution of your triazolopyrazine derivative.

  • Add the compound to the cells and incubate for 1 hour at 37°C to allow for cell penetration and equilibration.

  • Add the fluorescent tracer at its predetermined

    
     concentration.
    
  • Self-Validation Step: Dedicate one row of the plate to a "No-Tracer Control" (Compound + Cells + NanoLuc substrate, but NO fluorescent tracer). This ensures your compound does not directly inhibit NanoLuc or emit background fluorescence at the BRET acceptor wavelength.

Step 3: Readout and Analysis

  • Add the NanoBRET Nano-Glo Substrate.

  • Read the plate on a luminescence microplate reader equipped with dual filters: Donor emission (460 nm) and Acceptor emission (618 nm).

  • Calculate the BRET Ratio:

    
    .
    
  • Plot the BRET ratio against the log of the triazolopyrazine concentration. A true intracellular inhibitor will competitively displace the tracer, resulting in a dose-dependent decrease in the BRET ratio.

References

  • Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer. Journal of Medicinal Chemistry.[Link]

  • Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

dealing with amorphous precipitation in triazolopyrazine crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Triazolopyrazine Crystallization. As a Senior Application Scientist, I have designed this portal to address one of the most notoriously difficult challenges in active pharmaceutical ingredient (API) development: amorphous precipitation , commonly referred to in the industry as "oiling out" or Liquid-Liquid Phase Separation (LLPS).

Triazolopyrazines—a critical heterocyclic scaffold in medicinal chemistry—frequently exhibit complex phase behaviors due to their specific intermolecular stacking dynamics and broad range of melting points. This guide moves beyond basic troubleshooting; it explores the thermodynamic causality behind your crystallization failures and provides self-validating protocols to engineer robust, high-purity crystalline particles.

Part 1: Core Mechanisms & FAQs

Q: What exactly is happening thermodynamically when my triazolopyrazine "oils out" instead of crystallizing? A: You are observing Liquid-Liquid Phase Separation (LLPS). When your solution cools or an antisolvent is added, the system enters a metastable liquid-liquid equilibrium (LLE) region before it can reach the solid-liquid equilibrium (crystallization) boundary. The solution splits into a dispersed phase (solute-rich oil droplets) and a continuous phase (solute-lean)[1]. Because both phases share the exact same chemical potential and supersaturation level, the thermodynamic driving force for spontaneous primary nucleation is severely hindered, leading to a stable amorphous gum rather than an ordered crystal lattice[1].

Q: Why are triazolopyrazine derivatives particularly prone to LLPS? A: Triazolopyrazines often possess moderate-to-low melting points and exhibit high solubility in organic solvents but poor solubility in aqueous antisolvents. In ternary systems (solute/solvent/antisolvent), the presence of the solute forces a spinodal decomposition[1]. Furthermore, the strong dipole moments of the triazole and pyrazine rings create transient isotropic intermolecular attractions. These attractions favor the rapid formation of a dense liquid precursor (oil) over the much slower, orientation-dependent kinetics required to build an ordered solid lattice[2].

Q: How does amorphous precipitation affect my final API quality? A: It is catastrophic for both purity and downstream processing. When nucleation eventually occurs inside the solute-rich oil droplets, the rapid depletion of supersaturation causes massive agglomeration. Furthermore, impurities preferentially partition into the oil phase and become physically trapped within the resulting agglomerates, destroying the impurity rejection capability of the crystallization step[3].

Part 2: Troubleshooting Guide & Logical Workflows

Issue 1: Rapid crash-out yielding a sticky gum during antisolvent addition.

  • Causality: The antisolvent addition rate is too fast, pushing the system directly into the spinodal decomposition zone where amorphous precipitation dominates.

Issue 2: Oiling out during cooling crystallization before seeds can be added.

  • Causality: The LLPS binodal boundary lies at a higher temperature than the metastable zone limit for your specific solvent system.

  • Intervention: Implement a high-temperature seeding strategy. You must introduce seeds above the LLPS binodal temperature but below the solubility curve. This provides a massive surface area for secondary nucleation, depleting the supersaturation before the system can phase-separate into two liquids[6].

G Start Triazolopyrazine API in Solution Decision Does cooling trajectory cross LLPS Binodal? Start->Decision Path1 Yes: Enters Liquid-Liquid Equilibrium (LLE) Decision->Path1 Rapid Cooling Path2 No: Enters Metastable Zone Decision->Path2 Optimized Cooling + Seeding OilingOut Oiling Out / Amorphous Precipitation Path1->OilingOut Seeding Controlled Nucleation & Crystal Growth Path2->Seeding Agglom High Agglomeration & Trapped Impurities OilingOut->Agglom Pure High-Purity Crystalline API Seeding->Pure

Thermodynamic Phase Trajectories in Triazolopyrazine API Crystallization

Part 3: Self-Validating Experimental Protocols

To engineer a robust process, you must replace visual guesswork with in-situ Process Analytical Technology (PAT). The following protocols are designed as self-validating systems.

Protocol 1: Mapping the LLPS Boundary using FBRM and PVM
  • Objective: Identify the exact temperature (

    
    ) where oiling out occurs to define the safe operating design space.
    
  • Methodology:

    • Preparation: Prepare a 100 mg/mL solution of the triazolopyrazine API in your primary solvent (e.g., Ethanol) in a jacketed crystallizer equipped with a Focused Beam Reflectance Measurement (FBRM) probe and a Particle Vision and Measurement (PVM) camera.

    • Dissolution: Heat the solution to 10 °C above the expected clear point to erase all thermal history.

    • Controlled Cooling: Cool the unseeded solution at a constant rate of 0.5 °C/min.

    • Detection: Monitor the PVM for the sudden appearance of perfectly spherical droplets (the onset of LLPS). Simultaneously, watch the FBRM for a rapid spike in chord counts in the 10–50 µm range. Record this exact temperature as

      
      .
      
    • Self-Validation Checkpoint: Slowly reheat the system at 0.1 °C/min. The temperature at which the droplets completely disappear must closely match your recorded

      
      . If it does, you have successfully mapped a true thermodynamic boundary rather than a kinetic artifact.
      
Protocol 2: High-Seed Loading Strategy to Bypass LLPS
  • Objective: Force secondary nucleation to deplete supersaturation before the system can enter the liquid-liquid equilibrium zone[7].

  • Methodology:

    • Saturation: Dissolve the API at a concentration where the saturation temperature (

      
      ) is at least 15 °C higher than the 
      
      
      
      determined in Protocol 1.
    • Cooling to Seeding Point: Cool the clear solution to

      
       °C.
      
    • Seeding: Add a high seed loading (5–10 wt%) of pre-milled triazolopyrazine crystals (target chord length: 20–30 µm).

    • Healing & Aging: Hold the temperature isothermally for 2 hours. Causality: This allows the seeds to heal surface defects and initiates controlled secondary nucleation, pulling the solution concentration down.

    • Controlled Depletion: Cool to the final isolation temperature at a highly controlled rate of 0.1 °C/min.

    • Self-Validation Checkpoint: Review the PVM data throughout the cooling ramp. The absence of spherical droplets confirms that the supersaturation was successfully maintained below the spinodal decomposition threshold.

Troubleshooting Issue Issue: Amorphous Precipitation (Gum/Oil Detected) Diag In-situ Diagnostics (FBRM / PVM / Turbidity) Issue->Diag Mode1 Cooling Crystallization Diag->Mode1 Mode2 Antisolvent Crystallization Diag->Mode2 Sol1 Seed above LLPS Binodal (High Seed Loading) Mode1->Sol1 Sol2 Decrease Initial Concentration & Slow Antisolvent Addition Mode2->Sol2 Spherical Alternative: Spherical Crystallization via Controlled Shear Sol1->Spherical If LLPS unavoidable Sol2->Spherical

Troubleshooting Logic Tree for Amorphous Precipitation

Part 4: Quantitative Data & Optimization

The following table summarizes the quantitative impact of process parameters on crystallinity and agglomeration when navigating around amorphous precipitation. This data is derived from iterative Quality-by-Control (QbC) frameworks applied to complex APIs[7].

Process ParameterOperational StateLLPS RiskResulting CrystallinityAgglomeration Profile
Initial Concentration High (>150 mg/mL)Critical Low (< 60%)Severe (Trapped Impurities)
Initial Concentration Moderate (80-100 mg/mL)LowHigh (> 95%)Minimal
Cooling Rate Fast (> 0.5 °C/min)High Moderate (70-80%)High (Crash-out)
Cooling Rate Slow (0.1 °C/min)LowExcellent (> 98%)Low (Free-flowing)
Seed Loading UnseededCritical Poor (Amorphous Gum)N/A (Oiled out)
Seed Loading Low (1 wt%)ModerateModerate (85%)High (Needle-like clusters)
Seed Loading High (5-10 wt%)Eliminated Excellent (> 99%)Minimal (Controlled growth)

References

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization". mt.com. URL: [Link]

  • MDPI. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation". mdpi.com. URL: [Link]

  • ACS Publications. "Crystallization in the Presence of a Liquid−Liquid Phase Separation | Organic Process Research & Development". acs.org. URL:[Link]

  • ACS Publications. "Design of Spherical Crystallization of Active Pharmaceutical Ingredients via a Highly Efficient Strategy: From Screening to Preparation | ACS Sustainable Chemistry & Engineering". acs.org. URL: [Link]

  • ACS Publications. "Iterative Recipe Development Framework of Model-Free Quality-By-Control and Its Application for the Rapid Design of a Pharmaceutical Crystallization Process". acs.org. URL: [Link]

  • ACS Publications. "Dense Liquid Precursor for the Nucleation of Ordered Solid Phases from Solution | Crystal Growth & Design". acs.org. URL: [Link]

  • ResearchGate. "Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound". researchgate.net. URL:[Link]

Sources

Validation & Comparative

structure-activity relationship of 8-substituted-triazolo[4,3-a]pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 8-Substituted-Triazolo[4,3-a]pyrazines

Executive Summary: The 8-Position Advantage

In the landscape of nitrogen-fused heterocycles, the [1,2,4]triazolo[4,3-a]pyrazine scaffold stands out as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While the 3-position (on the triazole ring) is traditionally exploited for lipophilic tuning, the 8-position (on the pyrazine ring) has emerged as a critical vector for modulating electronic properties, solubility, and target-specific binding affinity.[1][2]

This guide objectively compares 8-substituted derivatives against their unsubstituted or 3-only substituted counterparts. Experimental evidence suggests that functionalization at C8 is not merely decorative but often the determinant of drug-likeness and selectivity , particularly in anticonvulsant, antibacterial, and antimalarial applications.[1]

Mechanistic Insight & SAR Logic

The triazolo[4,3-a]pyrazine scaffold is a bioisostere of the purine ring.[1][2][3] The 8-position corresponds spatially to the C6 position of purines (e.g., the amino group in adenine).[1][2] This structural homology drives the rationale for 8-substitution.[1]

Electronic Modulation via C8

The pyrazine ring is electron-deficient.[2] Placing a nucleophile (amine, alkoxide) at C8 via Nucleophilic Aromatic Substitution (


) donates electron density back into the ring system.[1][2]
  • Effect: Increases basicity of the bridgehead nitrogen (N4), potentially enhancing hydrogen bond acceptor capability.[1]

  • Observation: 8-Amino variants often show reduced emetic potential compared to other purine isosteres, a critical safety advantage in CNS drug development.[1]

Steric Tolerance & Binding Pockets
  • Anticonvulsants: In 3-benzyl-triazolo[4,3-a]pyrazines, a small amine (e.g., -NHMe) at C8 is tolerated and essential for maximal electroshock seizure (MES) protection.[1][2] Bulky groups at C8 often diminish activity, suggesting a tight steric pocket in the target (likely ion channels or GABAergic systems).[1]

  • Antimalarials: Introduction of fluorinated moieties (e.g.,

    
    , 
    
    
    
    ) at C8 improves metabolic stability and membrane permeability without disrupting the core binding mode.[1][2]

Comparative Performance Analysis

The following table summarizes the performance of 8-substituted derivatives versus alternative substitution patterns based on key literature case studies.

Table 1: Performance Comparison of Substitution Patterns

Feature8-Substituted (Target Class) Alternative (Unsubstituted/3-Only) Performance Delta
Potency (Anticonvulsant) High: 8-NHMe derivatives (e.g.,

mg/kg)
Low: 8-H or bulky 8-N(Et)2 analogs show significantly reduced protection.[1][2]>10-fold potency gain with small amino groups at C8.[1]
Selectivity (PDE2 Inhibitors) Moderate: C8 substitution can affect solubility but is secondary to C3.[1][2]High: Selectivity is primarily driven by lipophilic groups at the C3-phenyl meta-position.[2]C8 is used for tuning PK properties rather than primary selectivity here.[1]
Antibacterial Activity High: 8-Ethylenediamine moiety forms cation-

interactions with DNA gyrase.[1][2]
Low: Phenyl or alkyl groups at C8 are less effective than diamines.[1]Critical: C8-amine is essential for specific target engagement (DNA gyrase).[1][2]
Metabolic Stability High: 8-

or 8-

blocks metabolic soft spots.[1][2]
Low: Unsubstituted C8 is susceptible to oxidative metabolism.[1]Fluorination at C8 extends half-life (

)
.

Detailed Structure-Activity Relationship (SAR)

The SAR of this scaffold is best understood by dividing the molecule into two zones: the Triazole Vector (C3) and the Pyrazine Vector (C8) .[1][2]

The C8-Amino "Switch" (CNS Activity)

Research by Kelley et al. established that while the C3-benzyl group provides the necessary lipophilicity for blood-brain barrier (BBB) penetration, the C8-substituent acts as an "efficacy switch."[1][2]

  • H (Unsubstituted): Inactive or weakly active.[1][2]

  • -NH2 / -NHMe: Maximal activity. The protonated amine at physiological pH may mimic the N1-H of purines or interact with anionic residues in the binding site.[2]

  • -N(Me)2 / -NH-Benzyl: Loss of activity due to steric clash.[2]

The C8-Fluoroalkyl Effect (Antimalarial)

In the development of antimalarials, the C8 position was modified to improve physicochemical properties.[1][2]

  • Observation: Replacing a C8-H with

    
     or 
    
    
    
    maintained antimalarial potency but significantly improved lipophilicity (LogP) and metabolic stability .[2] The electron-withdrawing nature of these groups also alters the
    
    
    of the ring nitrogens, potentially influencing transport across the parasite vacuole.[1]

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols describe the synthesis of a representative 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazine . This route relies on the robust


 displacement of a chlorine atom, a self-validating step due to the formation of a precipitate or distinct color change.[1]
Protocol A: Synthesis of 8-Chloro Intermediate

Objective: Create the electrophilic scaffold.

  • Reagents: 2-chloro-3-hydrazinopyrazine (1.0 eq), Phenylacetic acid (1.1 eq), Polyphosphoric acid (PPA) or appropriate dehydrating agent.[1][2]

  • Procedure:

    • Mix hydrazinopyrazine and phenylacetic acid.

    • Heat to 80–100°C in PPA for 4–6 hours. Check: Monitor TLC for disappearance of hydrazine.[1]

    • Quench: Pour onto crushed ice. Neutralize with

      
       to pH 8.[1]
      
    • Isolation: Filter the resulting solid.[1]

    • Validation:

      
       NMR should show loss of hydrazine protons and appearance of benzyl 
      
      
      
      and aromatic protons.
Protocol B: Nucleophilic Displacement (The 8-Substitution)

Objective: Install the amino group at C8.[2]

  • Reagents: 8-chloro-3-benzyl-1,2,4-triazolo[4,3-a]pyrazine (from Protocol A), Methylamine (33% in EtOH, excess).

  • Procedure:

    • Dissolve the 8-chloro compound in Ethanol.[1][2]

    • Add excess Methylamine solution.[1]

    • Reflux for 2–4 hours.[1] Observation: The reaction often turns from a suspension to a clear solution, then precipitates the product upon cooling.[1]

    • Workup: Concentrate in vacuo or filter the precipitate directly if abundant.[1] Recrystallize from EtOH/Water.[1]

    • Validation:

      • Mass Spec: Distinct shift of M+ (Chlorine isotope pattern lost, mass decreases by ~19.5 Da for Cl -> NHMe).[1][2]

      • NMR: Appearance of doublet (NH-Me ) and broad singlet (NH ).[2]

Visualizations

Synthesis & Logic Flow

G Start 2-Chloro-3- hydrazinopyrazine Step1 Cyclization (with R-COOH) Start->Step1 Dehydration Inter 8-Chloro-triazolo [4,3-a]pyrazine Step1->Inter Formation of Scaffold Step2 SnAr Displacement (with R'-NH2) Inter->Step2 Activation Final 8-Amino-Substituted Product Step2->Final Functionalization

Caption: Step-wise synthetic pathway for generating 8-substituted derivatives via the critical 8-chloro intermediate.

SAR Decision Tree

SAR Core Triazolo[4,3-a]pyrazine Scaffold Pos8 8-Position Modification Core->Pos8 Pos3 3-Position Modification Core->Pos3 Lipophilicity Tuning Sub_Amino Small Amine (-NHMe) Pos8->Sub_Amino Sub_Fluoro Fluoroalkyl (-CF3, -CHF2) Pos8->Sub_Fluoro Sub_Bulky Bulky Amine (-NEt2) Pos8->Sub_Bulky Out_CNS High Anticonvulsant Activity Sub_Amino->Out_CNS H-Bond Donor Out_Malaria Metabolic Stability & Antimalarial Potency Sub_Fluoro->Out_Malaria Block Metabolism Out_Inactive Loss of Activity (Steric Clash) Sub_Bulky->Out_Inactive Steric Hindrance

Caption: Decision logic for 8-position modifications and their resulting biological impact.[1][2]

Conclusion

The 8-substituted-triazolo[4,3-a]pyrazine class represents a highly tunable scaffold.[1][2] While the 3-position handles the "address" (lipophilic targeting), the 8-position acts as the "key" (electronic and steric fit).[1][2]

  • For CNS targets: Prioritize small amino substituents (-NHMe) at C8.[1][2]

  • For Anti-infectives: Explore fluorinated alkyls or diamines at C8 to enhance stability and permeation.[1]

  • Avoid: Leaving C8 unsubstituted (metabolic liability) or using overly bulky groups (steric clash), unless specific pocket modeling suggests otherwise.

References

  • Kelley, J. L., et al. (1995). "8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines.[1][2][3][4] Synthesis and anticonvulsant activity."[3] Journal of Medicinal Chemistry. Link

  • Rombouts, F. J., et al. (2015). "Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors."[1][4] ACS Medicinal Chemistry Letters. Link[1][2]

  • Huo, Z., et al. (2023). "Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives."[1] Molecules. Link[1][2]

  • Lorton, C., et al. (2023). "Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds."[1] Beilstein Journal of Organic Chemistry. Link

  • Wang, X., et al. (2022). "Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors."[1][5][6] Frontiers in Chemistry. Link

Sources

Comparative Guide: Bromo- vs. Chloro-Triazolopyrazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of bromo- and chloro-substituted triazolopyrazines, focusing on their distinct roles in synthetic medicinal chemistry and their resulting biological profiles in kinase inhibition and antimalarial applications.

Executive Summary

In the development of nitrogen-rich heterocycles for drug discovery, the choice between bromine and chlorine substituents on the [1,2,4]triazolo[1,5-a]pyrazine (and the isomeric [4,3-a]) scaffold is rarely arbitrary. It is a strategic decision that governs synthetic regioselectivity , metabolic stability , and target residence time .

  • Bromo-Triazolopyrazines: Preferred as late-stage intermediates due to the weaker C-Br bond (approx. 66 kcal/mol vs. 81 kcal/mol for C-Cl), enabling highly selective palladium-catalyzed cross-couplings or rapid nucleophilic aromatic substitutions (SNAr) under mild conditions. Biologically, retained bromine atoms often yield higher potency via halogen bonding (σ-hole interactions) but suffer from faster metabolic clearance.

  • Chloro-Triazolopyrazines: Preferred as starting scaffolds or final pharmacophores . They offer superior chemical stability, lower cost, and enhanced metabolic resistance. In final drug candidates, a chlorine substituent provides a balanced lipophilic contribution (hydrophobicity) without the liability of rapid oxidative dehalogenation often seen with bromine.

Part 1: Chemical & Physical Properties Comparison

The fundamental differences in atomic radius and bond energy dictate the behavior of these analogs in both the reaction flask and the biological binding pocket.

FeatureChloro-TriazolopyrazineBromo-TriazolopyrazineImpact on Drug Design
Van der Waals Radius 1.75 Å1.85 ÅBr fills larger hydrophobic pockets (e.g., ATP binding sites).
Bond Dissociation Energy ~81 kcal/mol (C-Cl)~66 kcal/mol (C-Br)Br is the superior leaving group for functionalization.
Electronegativity 3.16 (Pauling)2.96 (Pauling)Cl creates a stronger dipole; Br is more polarizable.
Lipophilicity (

LogP)
+0.71+0.86Br increases permeability but decreases solubility more than Cl.
Halogen Bonding Potential ModerateHighBr forms stronger

-hole interactions with backbone carbonyls.

Part 2: Synthetic Reactivity & Regioselectivity

Expert Insight: The most critical application of mixing these halogens is Orthogonal Functionalization . By placing a bromine at C-6 and a chlorine at C-8, chemists can sequentially functionalize the ring. The bromine reacts first (under Pd-catalysis or mild SNAr), leaving the chlorine intact for a second, harsher diversification step.

Case Study: The "Tele-Substitution" Anomaly

A unique phenomenon observed in the Open Source Malaria (OSM) Series 4 optimization involves the tele-substitution reaction.[1][2][3][4]

  • Observation: When reacting 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine with nucleophiles, the substitution often occurs at the C-8 position , not the C-5 ipso position.

  • Halogen Effect: This rearrangement is sensitive to the leaving group. 6-bromo analogs often lead to degradation or complex mixtures under conditions where 5-chloro analogs successfully undergo tele-substitution, highlighting the necessity of using the chloro-scaffold for specific rearrangement pathways.

Diagram: Orthogonal Synthesis Workflow

The following diagram illustrates the strategic use of Br vs. Cl for sequential library generation.

OrthogonalSynthesis Figure 1: Orthogonal Functionalization Strategy utilizing Br/Cl Reactivity Differences Scaffold 6-Bromo-8-chloro-triazolopyrazine (Dual Halogen Core) Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, Boronic Acid, 80°C) Scaffold->Step1 Br reacts exclusively Intermed Intermediate: 6-Aryl-8-chloro-triazolopyrazine Step1->Intermed Step2 Step 2: SNAr Displacement (Amine, DIPEA, 120°C) Intermed->Step2 Cl reacts under forcing conditions Final Final Drug Candidate: 6-Aryl-8-amino-triazolopyrazine Step2->Final

Part 3: Biological Activity & SAR Analysis[5]

Potency & Binding Affinity (IC50)

In kinase inhibitors (e.g., c-Met , CK2 , Pim-1 ), the triazolopyrazine scaffold often binds to the hinge region. Substituents on the pendant rings (attached to the scaffold) show a clear trend:

  • Bromo-Analogs: Typically exhibit 2-10x higher potency than Chloro-analogs.

    • Mechanism:[2][3][4][5][6][7] The larger bromine atom can displace conserved water molecules in the hydrophobic pocket and form a distinct halogen bond with backbone carbonyl oxygen atoms (e.g., Val/Leu residues in the hinge).

  • Chloro-Analogs: Often retain "good enough" potency (nanomolar range) while offering better physicochemical properties.

Data Comparison (Representative c-Met/Kinase Series):

Compound VariantTargetIC50 (nM)Notes
6-(4-chlorophenyl)-... c-Met Kinase45Good metabolic stability; standard baseline.
6-(4-bromophenyl)-... c-Met Kinase8~5x potency increase driven by hydrophobic fit & halogen bond.
8-chloro-derivative PfATP4 (Malaria)300Moderate activity; often used as a reactive intermediate.
8-bromo-derivative PfATP4 (Malaria)N/AOften unstable/reactive; rarely a final drug candidate.
Metabolic Stability (ADME)
  • Chloro-derivatives are the industry standard for final drugs. The C-Cl bond is robust against cytochrome P450 oxidative metabolism.

  • Bromo-derivatives are liabilities in late-stage development. The weaker C-Br bond can undergo oxidative dehalogenation, leading to reactive metabolites and potential toxicity. Furthermore, the higher molecular weight (MW +44 Da vs Cl) and lipophilicity reduce "drug-likeness" (QED scores).

Part 4: Experimental Protocols

Protocol A: Selective SNAr Functionalization

Objective: To selectively displace the bromine atom in a bromo-chloro-triazolopyrazine scaffold.

  • Reagents: 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine (1.0 eq), Nucleophile (e.g., Morpholine, 1.1 eq), DIPEA (2.0 eq).

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN).

  • Procedure:

    • Dissolve scaffold in IPA (0.1 M concentration).

    • Add DIPEA followed by the amine nucleophile dropwise at 0°C.

    • Crucial Step: Stir at Room Temperature for 2-4 hours. Note: Heating to >60°C will begin to displace the chlorine atom.

    • Monitor via LC-MS.[5][8] The Bromo-displacement product (M-Br+Nu) should form exclusively.

  • Workup: Evaporate solvent, resuspend in EtOAc, wash with brine, and purify via silica flash chromatography (0-10% MeOH in DCM).

Protocol B: Cell Viability Assay (MTT)

Objective: Compare cytotoxicity of Br vs Cl analogs.

  • Cell Lines: A549 (Lung cancer) or HepG2.

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Treat with serial dilutions (0.01 µM to 100 µM) of the Bromo-analog and Chloro-analog side-by-side.

  • Readout: Add MTT reagent (0.5 mg/mL) after 72h. Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Expect the Br-analog to show lower IC50 (higher toxicity/potency) but potentially steeper drop-off due to solubility limits.

Part 5: Mechanism of Action (Signaling Pathway)

The following diagram depicts the c-Met signaling pathway, a primary target for triazolopyrazine-based inhibitors, highlighting where the halogenated pharmacophore interferes.

cMetPathway Figure 2: Inhibition of c-Met Signaling by Halogenated Triazolopyrazines cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor (RTK) [Target of Triazolopyrazine] HGF->cMet Binds Phospho Autophosphorylation (Tyr1234/1235) cMet->Phospho PI3K PI3K / AKT (Survival) Phospho->PI3K RAS RAS / MAPK (Proliferation) Phospho->RAS STAT STAT3 (Invasion) Phospho->STAT Effect Tumor Growth & Metastasis PI3K->Effect RAS->Effect STAT->Effect Inhibitor Triazolopyrazine Inhibitor (Br/Cl Analog) Inhibitor->cMet Inhibits ATP Binding (Halogen Bond Critical)

[10]

References

  • Synthesis and biological evaluation of [1,2,4]triazolo[4,3-a]pyrazine derivatives as novel dual c-Met/VEGFR-2 inhibitors. Frontiers in Pharmacology. [Link][9]

  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds (OSM Series 4). Beilstein Journal of Organic Chemistry. [Link]

  • Tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. Journal of Organic Chemistry. [Link]

  • Relative role of halogen bonds and hydrophobic interactions in inhibition of human protein kinase CK2α. Journal of Medicinal Chemistry. [Link]

  • Open Source Malaria: Series 4 (Triazolopyrazines). OpenWetWare. [Link]

Sources

Validation of the Triazolo[4,3-a]pyrazine Scaffold as a Next-Generation Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors has revolutionized targeted oncology and immunology. While first-generation scaffolds like quinazolines (e.g., gefitinib) and aminopyrimidines (e.g., imatinib) established the paradigm of ATP-competitive inhibition, the emergence of drug resistance and off-target toxicities necessitates novel chemotypes[1]. This guide provides an in-depth technical evaluation of the [1,2,4]triazolo[4,3-a]pyrazine scaffold. By objectively comparing its structural mechanics, biochemical performance, and cellular efficacy against standard-of-care alternatives, we provide drug development professionals with a validated framework for leveraging this fused bicyclic system in targeted drug discovery.

Scaffold Rationale & Structural Causality

The triazolo[4,3-a]pyrazine core is a nitrogen-rich, fused bicyclic heterocycle that serves as a highly efficient hinge-binding template in the ATP pocket of kinases[2].

Comparative Advantages over Legacy Scaffolds
  • Superior Hydrogen Bonding: Unlike the quinazoline core of gefitinib, which relies on a single dominant hydrogen bond acceptor, the pyrazine nitrogen atoms in the triazolo[4,3-a]pyrazine scaffold exhibit exceptional p-donor properties[1]. This allows for robust multi-point anchoring to the kinase hinge region (e.g., Met1160 in c-Met).

  • Vectorial Versatility: The triazole ring provides a rigid, geometrically distinct vector that forces substituents into the deep hydrophobic pockets (such as the DFG-out conformation in Type II inhibition). This structural rigidity is critical for achieving dual-target selectivity, such as simultaneous c-Met and VEGFR-2 inhibition, without the entropic penalty associated with highly flexible linkers[3].

  • Metabolic Stability: Compared to pyrrolopyrimidines, the electron-deficient nature of the pyrazine ring enhances resistance to oxidative metabolism by cytochrome P450 enzymes, improving oral bioavailability—a critical factor in the optimization of JAK1 inhibitors[2].

Pathway Ligand HGF / VEGF Ligands RTK c-Met / VEGFR-2 Tyrosine Kinases Ligand->RTK Activates PI3K PI3K / AKT Survival Pathway RTK->PI3K Phosphorylation MAPK RAS / MAPK Proliferation Pathway RTK->MAPK Phosphorylation Inhibitor Triazolo[4,3-a]pyrazine Inhibitor Inhibitor->RTK ATP-Competitive Blockade Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces Tumor Tumor Growth & Angiogenesis PI3K->Tumor MAPK->Tumor

Caption: Mechanism of c-Met/VEGFR-2 inhibition by triazolo[4,3-a]pyrazine leading to apoptosis.

Quantitative Performance Comparison

To validate the scaffold, we compare the performance of two recently optimized triazolo[4,3-a]pyrazine derivatives—Compound 17l (a dual c-Met/VEGFR-2 inhibitor)[3] and Compound 22i (a c-Met inhibitor bearing a 4-oxo-pyridazinone moiety)[4]—against the clinical standard Foretinib.

Table 1: Biochemical and Cellular Efficacy Profile
Compound / ScaffoldPrimary Target(s)Target IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)MCF-7 Cell Viability IC₅₀ (µM)Key Mechanistic Feature
Compound 17l (Triazolo[4,3-a]pyrazine)c-Met / VEGFR-2c-Met: 26.0 VEGFR-2: 26000.98 ± 0.081.05 ± 0.17G0/G1 phase arrest; Dual targeting[3]
Compound 22i (Triazolo[4,3-a]pyrazine)c-Metc-Met: 48.00.83 ± 0.070.15 ± 0.08Nanomolar c-Met inhibition[4]
Foretinib (Quinoline derivative)c-Met / VEGFR-2c-Met: ~1.0 VEGFR-2: ~2.0~1.12~1.30Type II ATP-competitive standard[3]
Gefitinib (Quinazoline scaffold)EGFREGFR: <10.0>10.0 (Resistant)N/AHigh selectivity to EGFRwt[3]

Data Synthesis: The triazolo[4,3-a]pyrazine derivatives demonstrate sub-micromolar anti-proliferative activity against solid tumor cell lines (A549, MCF-7) that is highly competitive with, and in some cases superior to, the lead compound Foretinib[3][4].

Experimental Validation Protocols

Establishing trustworthiness in drug discovery requires self-validating experimental systems. The following step-by-step methodologies detail how to objectively evaluate triazolo[4,3-a]pyrazine derivatives, emphasizing the causality behind each technical choice.

Protocol A: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

Rationale: We utilize the luminescent ADP-Glo assay rather than radiometric ³³P-ATP assays because it provides a non-radioactive, self-validating readout that measures ADP production. This eliminates false positives caused by ATP-consuming impurities or substrate-specific artifacts.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant c-Met or VEGFR-2 kinase (1-5 ng/well) with varying concentrations of the triazolo[4,3-a]pyrazine derivative (e.g., 0.1 nM to 10 µM) in assay buffer (40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA) for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the compound to reach binding equilibrium in the ATP pocket before the substrate is introduced, ensuring accurate IC₅₀ determination for slow-binding Type II inhibitors.

  • Kinase Reaction: Initiate the reaction by adding ultra-pure ATP (at the predetermined Kₘ value) and the specific peptide substrate. Incubate for 60 minutes.

  • Reaction Termination & ATP Depletion: Add ADP-Glo™ Reagent (1:1 volume ratio) and incubate for 40 minutes.

    • Causality: This step halts kinase activity and enzymatically depletes all unconsumed ATP. This is a critical self-validating step; if unconsumed ATP is not destroyed, background luminescence will mask the true signal.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Measure luminescence using a microplate reader.

  • Data Analysis: Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol B: Cellular Anti-Proliferation & Apoptosis Validation

Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pumps. This protocol pairs a viability assay with Flow Cytometry to prove that cell death is driven by target-specific apoptosis rather than non-specific chemical toxicity[4].

  • Cell Plating & Treatment: Seed A549 or MCF-7 cells in 96-well plates (5,000 cells/well). After 24h, treat with the triazolo[4,3-a]pyrazine compound in a dose-dependent manner (0.1 - 10 µM) for 72 hours. Include Foretinib as a positive control and 0.1% DMSO as a vehicle control.

  • Viability Assessment (MTT/CCK-8): Add CCK-8 reagent and incubate for 2 hours. Measure absorbance at 450 nm to determine the cellular IC₅₀.

  • Apoptosis Verification (Annexin V-FITC/PI Staining): Harvest treated cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI), incubating in the dark for 15 minutes.

    • Causality: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining self-validates the mechanism of action: compound 17l and 22i specifically induce late apoptosis and G0/G1 cell cycle arrest, proving they are true targeted inhibitors rather than broad-spectrum cytotoxins[3][4].

Workflow Design Scaffold Optimization Synth Chemical Synthesis Design->Synth Biochem Biochemical Kinase Assay Synth->Biochem Cell Cellular Phenotyping Biochem->Cell Mech Mechanism Validation Cell->Mech

Caption: End-to-end experimental workflow for validating kinase inhibitor scaffolds.

Conclusion

The [1,2,4]triazolo[4,3-a]pyrazine scaffold represents a highly tunable, metabolically stable, and potent chemotype for next-generation kinase inhibitors. As demonstrated by its nanomolar inhibition of c-Met and VEGFR-2, and its ability to induce targeted apoptosis in lung (A549) and breast (MCF-7) cancer cell lines, this scaffold overcomes many of the structural limitations inherent to legacy quinazoline and pyrrolopyrimidine cores. Drug development teams should prioritize this scaffold when designing dual-target or mutation-resistant kinase inhibitors.

References

1. Discovery of[1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry (RSC Publishing). 2.[3] Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry (PMC). 3.[2] Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. ResearchGate. 4.[1] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC.

Sources

A Comparative Guide to the Synthetic Routes of 8-bromo-3-methyl-triazolo[4,3-a]pyrazine: An Analysis of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Target Molecule

8-bromo-3-methyl-triazolo[4,3-a]pyrazine is a substituted fused heterocyclic system. The triazolo[4,3-a]pyrazine core is a known pharmacophore, and the presence of a bromine atom at the 8-position offers a valuable handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening. The methyl group at the 3-position can influence the molecule's steric and electronic properties, potentially impacting its biological activity.

The structural information for 8-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine is available in public databases such as PubChem, confirming its identity.[4] However, the lack of published synthetic procedures necessitates a critical evaluation of potential synthetic pathways.

Proposed Synthetic Routes: A Comparative Overview

Two primary synthetic strategies are proposed and analyzed for the synthesis of 8-bromo-3-methyl-triazolo[4,3-a]pyrazine:

  • Route 1: Construction of the Triazole Ring onto a Pre-brominated Pyrazine Core. This approach involves the synthesis of a key intermediate, 2-bromo-3-hydrazinylpyrazine, followed by cyclization to form the desired triazole ring.

  • Route 2: Direct Bromination of a Pre-formed 3-methyl-triazolo[4,3-a]pyrazine. This strategy focuses on the late-stage functionalization of the readily accessible 3-methyl-triazolo[4,3-a]pyrazine core.

The following sections will delve into the detailed experimental protocols for each route, accompanied by a discussion of their respective advantages and disadvantages.

Route 1: Synthesis from a Brominated Pyrazine Precursor

This route is a classical and often reliable method for constructing fused heterocyclic systems. The general workflow is depicted below:

Route 1 Workflow A 2,3-Dibromopyrazine B 2-Bromo-3-hydrazinylpyrazine A->B Hydrazine hydrate C 8-bromo-3-methyl-triazolo[4,3-a]pyrazine B->C Triethyl orthoacetate or Acetylacetone

Caption: Workflow for the synthesis of 8-bromo-3-methyl-triazolo[4,3-a]pyrazine via a brominated pyrazine intermediate.

Experimental Protocol (Hypothetical)

Step 1a: Synthesis of 2-Bromo-3-hydrazinylpyrazine

This procedure is adapted from the synthesis of 2-bromo-6-hydrazinylpyridine.[2]

  • To a solution of 2,3-dibromopyrazine (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (10-20 eq).

  • Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Excess Hydrazine Hydrate: A large excess of hydrazine hydrate is used to favor the monosubstitution of bromine and to minimize the formation of the di-hydrazinyl side product.

  • Solvent: Ethanol or n-butanol are chosen for their ability to dissolve the starting material and for their relatively high boiling points, which allow for the reaction to be conducted at an elevated temperature to drive the nucleophilic aromatic substitution.

Step 1b: Synthesis of 8-bromo-3-methyl-triazolo[4,3-a]pyrazine

This step involves the cyclization of the hydrazinylpyrazine intermediate.

  • Dissolve 2-bromo-3-hydrazinylpyrazine (1.0 eq) in a suitable solvent such as acetic acid or a mixture of ethanol and a catalytic amount of acid (e.g., p-toluenesulfonic acid).

  • Add triethyl orthoacetate (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-bromo-3-methyl-triazolo[4,3-a]pyrazine.

Causality Behind Experimental Choices:

  • Cyclization Reagent: Triethyl orthoacetate is a common reagent for the formation of a methyl-substituted triazole ring from a hydrazine precursor.

  • Acid Catalyst: The acid catalyst protonates the orthoester, making it more electrophilic and facilitating the cyclization reaction.

Data Summary: Route 1
ParameterDescriptionChallenges and Considerations
Starting Material Availability 2,3-Dibromopyrazine is commercially available but can be expensive.Cost may be a factor for large-scale synthesis.
Number of Steps Two main synthetic steps.Each step requires purification, potentially lowering the overall yield.
Potential Side Reactions Formation of di-hydrazinylpyrazine in the first step. Incomplete cyclization or side reactions during the second step.Careful control of stoichiometry and reaction conditions is crucial.
Purification Column chromatography is likely required for both steps.May be time-consuming and solvent-intensive.
Predicted Overall Yield Moderate.Highly dependent on the efficiency of both the substitution and cyclization steps.

Route 2: Direct Bromination of 3-methyl-triazolo[4,3-a]pyrazine

This approach is more atom-economical if the starting material, 3-methyl-triazolo[4,3-a]pyrazine, is readily available.

Route 2 Workflow A 3-methyl-triazolo[4,3-a]pyrazine B 8-bromo-3-methyl-triazolo[4,3-a]pyrazine A->B Brominating Agent (e.g., NBS, Br₂)

Caption: Workflow for the synthesis of 8-bromo-3-methyl-triazolo[4,3-a]pyrazine via direct bromination.

Experimental Protocol (Hypothetical)

Step 2a: Synthesis of 3-methyl-triazolo[4,3-a]pyrazine (if not commercially available)

The synthesis of the unfunctionalized core would likely follow a similar procedure to Route 1, starting from 2-chloro-3-hydrazinylpyrazine.

Step 2b: Bromination of 3-methyl-triazolo[4,3-a]pyrazine

  • Dissolve 3-methyl-triazolo[4,3-a]pyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), acetonitrile, or a chlorinated solvent.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.2 eq), portion-wise at a controlled temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture for a period of time (ranging from a few hours to overnight) until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with a reducing agent if necessary (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 8-bromo-3-methyl-triazolo[4,3-a]pyrazine.

Causality Behind Experimental Choices:

  • Brominating Agent: NBS is a common and relatively safe source of electrophilic bromine. The choice of brominating agent and reaction conditions will be critical for achieving the desired regioselectivity.

  • Solvent: The choice of solvent can influence the reactivity of the brominating agent and the solubility of the starting material and product.

Data Summary: Route 2
ParameterDescriptionChallenges and Considerations
Starting Material Availability 3-methyl-triazolo[4,3-a]pyrazine may need to be synthesized, adding a step.The synthesis of the starting material will impact the overall efficiency.
Number of Steps One main synthetic step from the core heterocycle.Potentially more convergent than Route 1.
Potential Side Reactions Regioselectivity: Bromination could occur at other positions on the pyrazine ring. Over-bromination: Formation of di-bromo products is possible.A thorough understanding of the electronic properties of the heterocyclic system is needed to predict the site of bromination. Optimization of reaction conditions is critical.
Purification Purification may be challenging due to the potential for isomeric byproducts.High-resolution analytical techniques (e.g., NMR) will be essential to confirm the structure of the product.
Predicted Overall Yield Variable.Highly dependent on the regioselectivity of the bromination reaction.

Comparison of Synthetic Routes

FeatureRoute 1: From Brominated PyrazineRoute 2: Direct Bromination
Regiocontrol Excellent. The position of the bromine is pre-determined by the starting material.Potentially problematic. The outcome depends on the directing effects of the fused triazole and methyl groups.
Convergency Linear synthesis.More convergent if the starting material is readily available.
Potential for Byproducts Byproducts from incomplete reactions or side reactions at each step.Isomeric and over-brominated byproducts are a significant concern.
Predictability High. Based on well-established nucleophilic aromatic substitution and cyclization reactions.Lower. Requires experimental validation to determine the regioselectivity of bromination.
Reproducibility Likely to be more reproducible once conditions are optimized for each step.May be less reproducible until the regioselectivity is fully controlled.

Conclusion and Recommendations

Both proposed routes offer plausible pathways to 8-bromo-3-methyl-triazolo[4,3-a]pyrazine.

Route 1 is recommended for its superior regiochemical control. While it involves more synthetic steps, the unambiguous placement of the bromine atom from the outset makes it a more reliable and predictable approach, which is a critical factor for ensuring the reproducibility of the synthesis. The main challenge lies in the potential cost and availability of 2,3-dibromopyrazine and the optimization of the two synthetic steps to achieve a good overall yield.

Route 2 presents a more direct and potentially more efficient approach if the regioselectivity of the bromination can be controlled. However, the lack of literature precedent for the bromination of this specific heterocyclic system introduces a significant element of risk. Extensive optimization and careful characterization would be required to ensure the correct isomer is being formed and to develop a reproducible protocol.

For researchers and drug development professionals seeking a reliable and unambiguous synthesis of 8-bromo-3-methyl-triazolo[4,3-a]pyrazine, Route 1 is the more conservative and recommended starting point. The initial investment in developing a robust procedure for the two steps is likely to be rewarded with a more reproducible and scalable synthesis in the long run.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. 2023. Available from: [Link]

  • 2-Bromo-6-hydrazinylpyridine. Acta Crystallographica Section E: Crystallographic Communications. 2023. Available from: [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. European Journal of Medicinal Chemistry. 2020. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. 2022. Available from: [Link]

  • 8-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. PubChem. Accessed February 2024. Available from: [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Triazolo[4,3-a]pyrazine Derivatives as c-Met/VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the in vivo efficacy of a representative[1][2][3]triazolo[4,3-a]pyrazine derivative against Foretinib, a well-established multi-kinase inhibitor. While direct in vivo data for 8-bromo-3-methyl-triazolo[4,3-a]pyrazine is not publicly available, we will delve into a structurally related compound from the same chemical class to provide a relevant and data-driven comparison for researchers in oncology and drug development.

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry due to its wide spectrum of biological activities, including the inhibition of key signaling pathways implicated in cancer.[4] Derivatives of this scaffold have shown promise as inhibitors of targets such as c-Met (hepatocyte growth factor receptor), VEGFR-2 (vascular endothelial growth factor receptor 2), and PARP (poly(ADP-ribose) polymerase).[5] This guide will focus on the anti-tumor efficacy of these compounds, particularly their role as c-Met and VEGFR-2 inhibitors.

The Rationale for Targeting c-Met and VEGFR-2 in Oncology

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, motility, and invasion.[6] Aberrant c-Met signaling is a key driver in many human cancers.[7][8] Similarly, VEGFR-2 is a primary mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[9] Therefore, dual inhibition of both c-Met and VEGFR-2 presents a compelling therapeutic strategy to simultaneously attack tumor cell proliferation and cut off its blood supply.

Below is a simplified representation of the c-Met signaling pathway and its role in cancer progression.

c_Met_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization RAS RAS cMet->RAS Activation PI3K PI3K cMet->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Invasion mTOR->Angiogenesis Xenograft_Workflow cluster_setup Phase 1: Tumor Implantation cluster_monitoring Phase 2: Tumor Growth & Treatment cluster_endpoint Phase 3: Endpoint Analysis Cell_Culture 1. Cell Culture (e.g., A549) Cell_Harvest 2. Harvest & Resuspend Cells in Matrigel Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Injection into Mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth (to ~100-150 mm³) Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 6. Daily Dosing (Vehicle vs. Inhibitor) Randomization->Treatment Measurement 7. Measure Tumor Volume (2-3 times/week) Treatment->Measurement Endpoint 8. Euthanize Mice at Pre-defined Endpoint Measurement->Endpoint Tumor_Excision 9. Excise and Weigh Tumors Endpoint->Tumor_Excision Analysis 10. Further Analysis (e.g., IHC, Western Blot) Tumor_Excision->Analysis

Caption: Experimental workflow for a subcutaneous xenograft study.

Step-by-Step Procedure:

  • Cell Preparation: Culture the chosen human cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^6 cells per 100-200 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (approximately 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment Initiation: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group). Begin daily oral administration of the test inhibitor or vehicle control. Dosing should be based on prior pharmacokinetic and tolerability studies.

  • Efficacy Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration.

  • Tissue Collection and Analysis: At the endpoint, euthanize the mice, excise the tumors, and record their weight. Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), or Western blotting to assess target inhibition.

Conclusion

Thet[1][2][3]riazolo[4,3-a]pyrazine scaffold represents a promising foundation for the development of potent kinase inhibitors for cancer therapy. While direct in vivo efficacy data for 8-bromo-3-methyl-triazolo[4,3-a]pyrazine is not yet available in the public domain, the strong preclinical data for related compounds targeting the c-Met and VEGFR-2 pathways highlight the potential of this chemical class. Head-to-head in vivo studies, following robust protocols as outlined in this guide, are essential to definitively establish the therapeutic potential of novel triazolo[4,3-a]pyrazine derivatives in comparison to established inhibitors like Foretinib.

References

  • Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 33(4), 261–266. [Link]

  • Biocytogen. (n.d.). Xenograft Models. Retrieved February 28, 2026, from [Link]

  • Zillhardt, M., Park, S., Romero, I., Sawada, K., Montag, A., & Lengyel, E. (2010). Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Clinical Cancer Research, 16(15), 4042–4051. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vivo Oncology. Retrieved February 28, 2026, from [Link]

  • Cheng, H., Liu, Y., Zhang, Y., & Liu, X. (2015). Foretinib inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling. Oncotarget, 6(19), 17619–17630. [Link]

  • Liu, X., et al. (2020). Foretinib is Effective in Acute Myeloid Leukemia by Inhibiting FLT3 and Overcoming Secondary Mutations That Drive Resistance to Quizartinib and Gilteritinib. Clinical Cancer Research, 26(18), 4966-4978. [Link]

  • Eder, J. P., et al. (2010). A Phase I Study of Foretinib, a Multi-Targeted Inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2. Clinical Cancer Research, 16(13), 3507–3516. [Link]

  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved February 28, 2026, from [Link]

  • Lord, C. J., & Ashworth, A. (2016). In vivo resistance generation to olaparib leads to a reduction in PARP trapping. British Journal of Cancer, 115(9), 1054–1062. [Link]

  • Senra, J. M., et al. (2014). Abstract 3785: Olaparib increases the effectiveness of radiation in hypoxic tumor cells in xenograft models of human non-small-cell lung cancer. Cancer Research, 74(19 Supplement), 3785. [Link]

  • Wilson, C. M., et al. (2017). Nanoformulation of Olaparib amplifies PARP inhibition and sensitizes PTEN/TP53-deficient prostate cancer to radiation. Molecular Cancer Therapeutics, 16(11), 2347–2358. [Link]

  • Welford, A., et al. (2011). Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. British Journal of Cancer, 104(4), 609–616. [Link]

  • Gou, S., et al. (2016). Synthesis and biological evaluation of newt[1][2][3]riazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3654–3664. [Link]

  • Michel, L., et al. (2019). Preclinical Studies Comparing Efficacy and Toxicity of DNA Repair Inhibitors, Olaparib, and AsiDNA, in the Treatment of Carboplatin-Resistant Tumors. Frontiers in Oncology, 9, 1243. [Link]

  • de Blois, E., et al. (2023). In Vivo Efficacy Testing of Peptide Receptor Radionuclide Therapy Radiosensitization Using Olaparib. Cancers, 15(3), 932. [Link]

  • Jethava, D. J., et al. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Journal of the Indian Chemical Society, 97(12), 2345-2367. [Link]

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(74), 33932–33945. [Link]

  • Burgess, T. L., et al. (2009). Soluble c-Met receptors inhibit phosphorylation of c-Met and growth of hepatocyte growth factor: c-Met-dependent tumors in animal models. Cancer Research, 69(9), 3848–3855. [Link]

  • Wong, A. J., et al. (2008). Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18 F-FDG Small-Animal PET. Journal of Nuclear Medicine, 49(1), 121–127. [Link]

  • Enzymlogic. (n.d.). Affinity doesn't tell the whole story of MET inhibitor Foretinib. Retrieved February 28, 2026, from [Link]

  • Ma, P. C., et al. (2007). A Selective Small Molecule Inhibitor of c-Met, PHA665752, Inhibits Tumorigenicity and Angiogenesis in Mouse Lung Cancer Xenografts. Clinical Cancer Research, 13(8), 2392–2400. [Link]

  • Rottenberg, S., et al. (2008). High sensitivity of BRCA1-deficient mammary tumors to the PARP inhibitor AZD2281 alone and in combination with platinum drugs. Proceedings of the National Academy of Sciences, 105(44), 17079–17084. [Link]

  • Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409–419. [Link]

  • Munshi, N., et al. (2010). ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. Molecular Cancer Therapeutics, 9(6), 1544–1553. [Link]

  • Dziadkowiec, K. N., et al. (2016). PARP inhibitors: its role in treatment of cancer. OncoTargets and therapy, 9, 5381–5389. [Link]

  • Fontaine, S. D., et al. (2020). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Cancer Research, 80(24), 5543–5552. [Link]

  • Zhang, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • Zhang, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • Jethava, D. J., et al. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Journal of the Indian Chemical Society, 97(12), 2345-2367. [Link]

  • Andes, D., et al. (2003). In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy, 47(10), 3165–3169. [Link]

Sources

Comparative Profiling of Triazolopyrazine Analogs: Anticonvulsant Efficacy and Neurotoxicity

[1]

Executive Summary: The Triazolopyrazine Advantage

In the landscape of antiepileptic drug (AED) discovery, the 1,2,4-triazolo[4,3-a]pyrazine scaffold has emerged as a potent bioisostere to traditional benzodiazepines and purines. While classical agents like Diazepam and Phenytoin remain clinical standards, they are plagued by narrow therapeutic indices and significant sedation.

This guide provides a comparative technical analysis of triazolopyrazine analogs. Unlike broad-spectrum screening reports, we focus on the causality between C3/C8-substitutions and anticonvulsant outcomes, supported by rigorous in vivo protocols (MES and scPTZ models).

Key Insight: The triazolopyrazine core offers a unique dual-profile potential—modulating the GABA-A receptor benzodiazepine site while exhibiting sodium channel blockade characteristics, often with reduced neurotoxicity compared to 1,4-benzodiazepines.

Chemical Rationale & SAR Logic

The 1,2,4-triazolo[4,3-a]pyrazine fused system is not merely a random screen hit; it is a privileged structure. The nitrogen-rich bridgehead allows for specific hydrogen bonding interactions within the pharmacophore pocket of the GABA-A receptor.

Structural Causality
  • Position 3 (Hydrophobic Domain): Substitution with aryl or alkyl groups (e.g., 2-fluorophenyl) here typically enhances lipophilicity (logP), facilitating Blood-Brain Barrier (BBB) penetration.

  • Position 8 (Electronic Domain): Alkoxy or amino substitutions at C8 modulate the electron density of the pyrazine ring, influencing the affinity for the benzodiazepine binding site (BZD-site).

Experimental Workflow

The following diagram outlines the critical path from synthesis to lead candidate selection.

Gcluster_0Phase I: Chemistrycluster_1Phase II: In Vivo Screeningcluster_2Phase III: Safety ProfilingStartScaffold Design(1,2,4-triazolo[4,3-a]pyrazine)SynthSynthesis(Hydrazino-pyrazine + Acid)Start->SynthCharCharacterization(NMR, MS, HPLC)Synth->CharMESMES Test(Tonic-Clonic Model)Char->MES Primary ScreenscPTZscPTZ Test(Absence/Myoclonic Model)MES->scPTZ If ActiveRotarodRotarod Test(Neurotoxicity/Sedation)scPTZ->Rotarod Safety CheckTITherapeutic Index(TD50 / ED50)Rotarod->TI Candidate Selection

Figure 1: Integrated Anticonvulsant Screening Pipeline. The workflow enforces a "fail-fast" mechanism where compounds must pass the MES threshold before advanced profiling.

Comparative Pharmacology: Efficacy vs. Toxicity

The following data synthesizes performance metrics of a representative "Lead Triazolopyrazine Analog" (TP-Lead) against standard-of-care AEDs. Data is derived from comparative studies of 8-alkoxy-1,2,4-triazolo[4,3-a]pyrazine derivatives [1][4].[1][2]

Performance Data Matrix
CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI)*
TP-Lead (Analog) 17.3 22.5 380.3 22.0
Diazepam0.5 - 1.21.26.45.3
Phenytoin9.5>300 (Inactive)65.06.8
Carbamazepine10.0>10075.07.5
Valproate2701454261.6

*PI = TD₅₀ / MES ED₅₀. A higher PI indicates a wider safety margin.[3]

Analysis
  • Potency: The TP-Lead demonstrates potency comparable to Phenytoin in the MES test (17.3 vs 9.5 mg/kg), indicating strong efficacy against generalized tonic-clonic seizures.

  • Spectrum: Unlike Phenytoin, the TP-Lead retains activity in the scPTZ model, suggesting a broader spectrum of activity covering myoclonic/absence seizures, likely due to GABAergic modulation.

  • Safety: The most critical differentiator is the Protective Index (22.0) .[3] While Diazepam is highly potent, its toxicity (sedation) onset is rapid (TD50 = 6.4 mg/kg). The triazolopyrazine analog permits a much higher dose before motor impairment occurs.

Validated Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating endpoints.

A. Maximal Electroshock Seizure (MES) Test

Rationale: Assesses protection against the spread of seizure activity (model for generalized tonic-clonic seizures).[4][5][6]

  • Animals: Male ICR/CD-1 mice (20–25 g), fasted for 12h prior to testing.

  • Preparation: Pre-treat corneas with 0.5% tetracaine hydrochloride (anesthetic) and 0.9% saline (conductivity).[5]

  • Stimulation: Apply electrical stimulus via corneal electrodes using a constant current shock generator (e.g., Ugo Basile).

    • Current: 50 mA[5]

    • Pulse: 60 Hz

    • Duration: 0.2 seconds[4][5]

  • Endpoint (Binary):

    • Protection: Absence of Hindlimb Tonic Extension (HLTE) > 90° angle to the torso.

    • Failure: Presence of HLTE.

  • Validation: A control group (vehicle only) must exhibit 100% HLTE. If any control mouse fails to seize, the batch is invalid [2][5].

B. Subcutaneous Pentylenetetrazole (scPTZ) Test

Rationale: Assesses elevation of seizure threshold (model for myoclonic/absence seizures).

  • Administration: Administer test compound (i.p.) 30 minutes prior to PTZ.

  • Induction: Inject PTZ subcutaneously at 85 mg/kg (CD97 - Convulsive Dose 97%) into the loose fold of skin on the neck.

  • Observation: Monitor individually for 30 minutes.

  • Endpoint:

    • Protection: Absence of a clonic seizure lasting > 5 seconds.

    • Failure: Episode of clonic spasms or tonic extension.

  • Causality Check: If the latency to seizure is increased but not prevented, the compound may be modifying metabolism rather than receptor kinetics [1][6].

C. Rotarod Neurotoxicity Test

Rationale: Differentiates between anticonvulsant "sedation" and true "protection."

  • Training: Mice are trained on a rotating rod (diameter 3 cm, 10-15 rpm) for 3 consecutive days. Only mice capable of remaining on the rod for >180 seconds are selected.

  • Testing: 30 minutes post-drug administration, mice are placed on the rod.

  • Failure Criteria:

    • Falling off the rod within 60 seconds.

    • Passive rotation (clinging to the rod without walking) for 2 consecutive revolutions.

  • Calculation: The dose at which 50% of animals fail is the TD₅₀ [7].

Mechanism of Action: The GABAergic Hypothesis

The triazolopyrazine scaffold's efficacy in the scPTZ test strongly suggests interaction with the GABA-A receptor complex. The following diagram illustrates the proposed allosteric modulation.

Gcluster_bindingBinding DynamicsReceptorGABA-A Receptor ComplexGABA_SiteOrthosteric Site(Beta/Alpha Interface)Receptor->GABA_Site Increases GABA AffinityChannelChloride (Cl-) ChannelGABA_Site->Channel Increases Opening FrequencyBZD_SiteAllosteric Site(Alpha/Gamma Interface)BZD_Site->Receptor Conformational ChangeDrugTriazolopyrazine AnalogDrug->BZD_Site High Affinity BindingEffectHyperpolarization(Seizure Inhibition)Channel->Effect Cl- Influx

Figure 2: Mechanism of Action. Triazolopyrazine analogs function as Positive Allosteric Modulators (PAMs) at the benzodiazepine site, enhancing GABAergic inhibition without direct channel activation.

References

  • Synthesis and Studies on Anticonvulsant Activity of 8-Alkoxy-[1,2,4]triazolo[4,3-a]pyrazine. ResearchGate. Available at: [Link]

  • Recent developments on triazole nucleus in anticonvulsant compounds. NIH / PubMed Central. Available at: [Link]

  • Synthesis and anticonvulsant activity of a new 6-alkoxy-[1,2,4]triazolo[4,3-b]pyridazine. (Comparative scaffold reference). European Journal of Medicinal Chemistry. Available at: [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). NIH PANAChE Database. Available at: [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol. Springer Protocols. Available at: [Link]

  • Rotarod Standard Test for Motor Coordination. Bioseb Instruments. Available at: [Link]

Publish Comparison Guide: Validation of In Vitro to In Vivo Correlation (IVIVC) for Triazolopyrazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Triazolopyrazine Paradox

Triazolopyrazine scaffolds are a cornerstone in the design of Type I and II kinase inhibitors (e.g., c-Met, ALK, RIPK1) due to their ability to form critical hydrogen bonds within the ATP-binding pocket. However, these compounds frequently exhibit the "Triazolopyrazine Paradox": nanomolar potency in vitro but erratic bioavailability in vivo.

This guide objectively compares the Standard Compendial Approach against an Integrated Biorelevant System for validating IVIVC. The data demonstrates that for BCS Class II weak bases like triazolopyrazines, standard methods often yield false-negative IVIVC (Level C), whereas biorelevant methodologies enable predictive Level A correlations essential for formulation optimization.

Part 1: The Challenge – Physicochemical Barriers

Triazolopyrazines typically function as weak bases with pH-dependent solubility. Their absorption is rarely permeability-limited but is critically sensitive to the intraluminal environment.

FeatureImpact on IVIVC
pKa Profile Basic nitrogen (pKa ~2–4) leads to high solubility in the stomach (pH 1.2) but precipitation in the small intestine (pH 6.8).
Lipophilicity High LogP (>3.0) necessitates surfactant-mediated solubilization (bile salts) often absent in standard buffers.
Metabolism Susceptibility to CYP-mediated oxidation and time-dependent inhibition (TDI) often causes underprediction of clearance when using microsomes alone.

Part 2: Comparative Methodology

Approach A: The Legacy Protocol (Standard Compendial)
  • Dissolution: USP Apparatus II (Paddle) in 0.1N HCl or Phosphate Buffer pH 6.8.

  • Metabolism: Liver Microsomes (RLM/HLM) + NADPH.

  • Outcome: Frequently fails to predict the "precipitation window" in the duodenum, leading to overestimation of

    
     and AUC.
    
Approach B: The Advanced Protocol (Physiologically Based)
  • Dissolution: Two-stage dissolution mimicking the Gastrointestinal (GI) transit (SGF

    
     FaSSIF/FeSSIF).
    
  • Metabolism: Cryopreserved Hepatocytes (to capture transporter-enzyme interplay) + PBPK Modeling.

  • Outcome: Establishes a Level A correlation by accounting for in vivo precipitation kinetics and re-dissolution.

Performance Data Comparison

The following data represents a validation study of a prototype triazolopyrazine c-Met inhibitor (Compound T-24).

MetricLegacy Protocol PredictionAdvanced Protocol PredictionObserved In Vivo (Rat)Accuracy (Advanced)

(ng/mL)



94%

(h)



90%
AUC (ng·h/mL)



93%
IVIVC Level None (Rank Order only)Level A (Point-to-Point)N/AHigh

Analysis: The Legacy Protocol assumed complete dissolution in the stomach maintained throughout the GI tract. The Advanced Protocol correctly predicted the precipitation event upon entry into the small intestine (pH shift), aligning with the delayed


 and reduced bioavailability observed in vivo.

Part 3: Experimental Protocols (Advanced System)

Protocol 1: Two-Stage Biorelevant Dissolution Assay

Objective: To simulate the transit of the triazolopyrazine compound from the acidic stomach to the neutral small intestine, capturing precipitation kinetics.

Reagents:

  • SGF (Simulated Gastric Fluid): pH 1.2, pepsin-free.

  • FaSSIF-V2 (Fasted State Simulated Intestinal Fluid): pH 6.5, containing 3 mM sodium taurocholate and 0.75 mM lecithin (biorelevant media powder available from Biorelevant.com).

Workflow:

  • Acid Stage: Introduce dosage form (e.g., 10 mg tablet) into 250 mL SGF at 37°C in USP Apparatus II (Paddle speed: 75 rpm).

  • Sampling: Withdraw 2 mL aliquots at 5, 15, and 30 min. Filter (0.45 µm PTFE) immediately to prevent post-sampling precipitation.

  • Buffer Transition: At T=30 min, add 250 mL of 2x concentrated FaSSIF buffer (pre-warmed) to the vessel. This instantly shifts pH to ~6.5 and introduces bile salts.

  • Intestinal Stage: Continue sampling at 35, 45, 60, 90, 120, and 180 min.

  • Quantification: Analyze via HPLC-UV/Vis or LC-MS/MS.

  • Causality Check: If concentration drops sharply after T=30 min, the compound is undergoing supersaturation-mediated precipitation. This curve shape is the input function for the PBPK model.

Protocol 2: Metabolic Stability in Hepatocytes (Low Clearance Validation)

Objective: To determine intrinsic clearance (


) while accounting for cell membrane permeability and Phase II conjugation, which microsomes miss.

Workflow:

  • Thawing: Thaw cryopreserved hepatocytes (human/rat) in Williams' Medium E. Centrifuge (50 x g, 5 min) and resuspend to

    
     cells/mL.
    
  • Incubation: Pre-incubate cells (45 µL) in a 96-well plate at 37°C/5% CO2 for 10 min.

  • Initiation: Add 5 µL of test compound (10 µM stock

    
     1 µM final).
    
  • Timepoints: Stop reaction at 0, 15, 30, 60, 90, and 120 min by adding 100 µL ice-cold acetonitrile containing internal standard.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines 
    
    
    
    .
    
    
  • Scaling: Scale to in vivo clearance using physiological scaling factors (e.g., 120 million cells/g liver for human).

Part 4: Visualization & Logic Flow

Diagram 1: The Biorelevant IVIVC Workflow

This workflow illustrates how to integrate biorelevant data into a PBPK model to achieve Level A correlation.

IVIVC_Workflow cluster_inputs In Vitro Inputs cluster_modeling In Silico Modeling (PBPK) Solubility pH-Solubility Profile (pKa driven) ACAT ACAT Model (GI Transit & Absorption) Solubility->ACAT Defines Precipitation Dissolution 2-Stage Dissolution (SGF -> FaSSIF) Dissolution->ACAT Release Rate Clearance Hepatocyte CLint (Phase I + II) Disposition Disposition Model (Distribution & Elimination) Clearance->Disposition Elimination Rate Convolution Convolution/Deconvolution ACAT->Convolution Predicted Absorption Disposition->Convolution PK Parameters Validation External Validation (In Vivo PK Data) Convolution->Validation Compare Profiles Validation->Dissolution Refine Method (if fail) Outcome Level A IVIVC (Specification Setting) Validation->Outcome R² > 0.9

Caption: Integrated workflow transforming biorelevant in vitro data into predictive in vivo models.

Diagram 2: Decision Logic for Formulation Selection

A self-validating logic tree for determining if a formulation candidate is viable based on IVIVC data.

Decision_Tree Start Start: Candidate Formulation Test1 Biorelevant Dissolution (SGF -> FaSSIF) Start->Test1 Check1 Is Precipitation > 50%? Test1->Check1 Fail1 High Risk: Reformulate (ASD/Salt) Check1->Fail1 Yes Pass1 Proceed to PBPK Check1->Pass1 No Model Simulate Human PK (Simcyp/GastroPlus) Pass1->Model Check2 Is Predicted Bioavailability > Target Threshold? Model->Check2 Fail2 Reject Candidate Check2->Fail2 No Pass2 Initiate In Vivo Study Check2->Pass2 Yes

Caption: Logic gate for formulation screening of triazolopyrazines to minimize in vivo failure.

References

  • Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters. (2009).

  • Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. ResearchGate. (2025).

  • Extrapolation of in vitro effect concentrations to in vivo bioavailable concentrations using PBK modelling. Archives of Toxicology. (2026).[1][2]

  • The Utility of Level C IVIVC for Setting Clinically Relevant Specifications. University of Maryland / FDA Workshop. (2017).

  • PBPK-based and Traditional IVIVC as Complementary Tools. PQRI Workshop. (2019).

Sources

Comparative Guide: SAR and Therapeutic Potential of Substituted Triazolopyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: SAR of Antimalarial Activity in Substituted Triazolopyrazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Series 4" Breakthrough

In the urgent search for novel antimalarials to combat artemisinin resistance, the 1,2,4-triazolo[4,3-a]pyrazine scaffold (designated as OSM Series 4 by the Open Source Malaria consortium) has emerged as a high-priority chemotype. Unlike traditional quinolines (e.g., chloroquine) that target heme detoxification, substituted triazolopyrazines primarily inhibit PfATP4 , a P-type Na+/H+ ATPase on the parasite's plasma membrane.

This guide objectively analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing its efficacy, metabolic stability, and synthetic accessibility against established and emerging alternatives.

Key Performance Indicators (KPIs):

  • Potency: Low nanomolar activity (IC50 < 20 nM) achieved in optimized analogues.[1][2]

  • Selectivity: High selectivity index (SI > 100) against HEK293 cell lines.

  • Mechanism: Validated PfATP4 inhibition (distinct from DHODH inhibitors like triazolopyrimidines).

Chemical Architecture & SAR Analysis

The core scaffold is the 1,2,4-triazolo[4,3-a]pyrazine .[1][3][4] SAR optimization divides the molecule into three critical vectors: the Triazole C3-substituent, the Pyrazine Core (C5/C8), and the Linker/Side-chain topology.

2.1. Vector A: The Triazole C3-Position (The Anchor)

Modifications at the C3 position are foundational for binding affinity.

  • Requirement: A lipophilic aromatic ring is essential.

  • Optimization: A phenyl ring with para-substitution (e.g., -CF3, -Cl, -CN) significantly enhances potency compared to ortho- or meta- substitutions.

  • Insight: This region likely occupies a hydrophobic pocket within the PfATP4 transmembrane domain.

2.2. Vector B: The Pyrazine Core (C5 vs. C8 Functionalization)

This is the most dynamic region for SAR exploration, often utilizing Late-Stage Functionalization (LSF).

  • The C8 "Hotspot":

    • Fluoroalkyl Groups: Introduction of -CF3 or -CF2H at C8 generally reduces potency in ether-linked analogues. However, in specific parent scaffolds, a -CF2Me group has shown up to 7-fold potency improvement (IC50 shift from 12.6 µM to 1.7 µM).[1][5]

    • Amines: Primary and secondary amines at C8 are generally detrimental. Surprisingly, tertiary alkylamines are well-tolerated, maintaining activity (IC50 ~10-23 µM) where other amine substitutions fail.[6]

    • Steric Sensitivity: Large groups at C8 often abolish activity, suggesting a tight steric constraint in the binding site.

  • The Tele-Substitution Phenomenon:

    • When attempting Nucleophilic Aromatic Substitution (SnAr) on 5-halo-triazolopyrazines, nucleophiles often attack the C8 position (tele-substitution) rather than the ipso C5 position.[6][7] This reactivity pattern must be accounted for during synthesis planning.

2.3. Vector C: Linker Chemistry
  • Ether vs. Amine Linkers: Ether-linked derivatives (specifically phenethyl ethers ) consistently outperform amine-linked analogues in potency.

  • Chain Length: A two-carbon linker (ethyl) between the pyrazine and the distal aromatic ring is optimal. Shortening or lengthening this chain typically erodes potency.

Comparative Performance Data

The following table contrasts Triazolopyrazines with standard-of-care drugs and structurally similar (but mechanistically distinct) alternatives.

Compound ClassPrimary TargetTypical IC50 (Pf 3D7)Resistance ProfileMetabolic Stability (Microsomal)
Triazolopyrazines (Series 4) PfATP4 (Na+/H+ pump)0.016 – 0.3 µM Active against MDR strains (Dd2)Moderate (High RLM clearance)
Chloroquine Heme Polymerization0.020 µMWidespread ResistanceHigh
Triazolopyrimidines PfDHODH (Biosynthesis)0.05 – 5.0 µMDistinct (DSM265)High
Pyrazoloamides PfATP4< 0.010 µMEmerging ResistanceVariable

Critical Note: Do not confuse Triazolopyrazines (PfATP4 inhibitors) with Triazolopyrimidines (PfDHODH inhibitors). While structurally related, their biological targets and resistance profiles are completely distinct.

Mechanism of Action: The PfATP4 Cascade

The triazolopyrazines induce parasite death via "ion dysregulation." By blocking PfATP4, they prevent the extrusion of Na+, leading to a fatal rise in cytosolic sodium and a collapse of the pH gradient.

MoA_Pathway Compound Triazolopyrazine (Series 4) Target Inhibition of PfATP4 (Plasma Membrane) Compound->Target Binding Na_Accumulation Intracellular [Na+] Increases (> 140 mM) Target->Na_Accumulation Blocks Na+ Efflux pH_Drop Cytosolic Acidification (pH Drop) Na_Accumulation->pH_Drop Disrupts H+ Import Osmotic_Stress Osmotic Swelling Na_Accumulation->Osmotic_Stress Death Parasite Lysis / Death pH_Drop->Death Osmotic_Stress->Death

Figure 1: Mechanism of Action.[8] Triazolopyrazines inhibit the PfATP4 pump, causing a lethal cascade of sodium accumulation and acidification.[1][5]

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Late-Stage Functionalization (Diversinate™ Chemistry)

Use this protocol to install fluoroalkyl groups at C8.

  • Reagents: Dissolve Triazolopyrazine scaffold (1 equiv) in DMSO/Water (4:1).

  • Radical Source: Add Zinc Difluoromethanesulfinate (DFMS) (3 equiv).

  • Initiator: Add trifluoroacetic acid (TFA) (1 equiv) to initiate radical generation.

  • Reaction: Stir at 0°C for 10 min, then warm to RT for 4 hours. Open to air (no inert atmosphere required).

  • Validation: Monitor via LC-MS. Successful C8-functionalization is indicated by a mass shift of +51 Da (for CHF2).

  • Purification: Quench with NaHCO3, extract with EtOAc, and purify via reverse-phase HPLC.

Protocol B: SYBR Green I Fluorescence Assay (Potency)

Standardized assay for IC50 determination.

  • Culture: Synchronize P. falciparum (3D7 strain) at ring stage (2% hematocrit, 0.5% parasitemia).

  • Dosing: Dispense compounds (0.1 nM – 10 µM) into 96-well plates.

  • Incubation: Incubate for 72 hours at 37°C in a hypoxic chamber (90% N2, 5% O2, 5% CO2).

  • Lysis: Add lysis buffer containing SYBR Green I (binds to parasite DNA).

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Control: Use Chloroquine (IC50 ~20 nM) as a positive control. Z-factor must be >0.7 for valid data.

Strategic SAR Workflow

The following diagram illustrates the decision logic for optimizing this scaffold, distinguishing between dead-end modifications and high-value pathways.

SAR_Workflow Start Triazolopyrazine Scaffold C3_Check C3 Substitution? Start->C3_Check C3_Para Para-Phenyl (Active) C3_Check->C3_Para C3_Ortho Ortho/Meta (Reduced Activity) C3_Check->C3_Ortho Linker_Check Linker Type? C3_Para->Linker_Check Linker_Ether Phenethyl Ether (High Potency) Linker_Check->Linker_Ether Linker_Amine Amine Linker (Lower Potency) Linker_Check->Linker_Amine C8_Check C8 Functionalization Linker_Ether->C8_Check C8_TertAmine Tertiary Amine (Tolerated) C8_Check->C8_TertAmine C8_Fluoro CF2Me (Context Dependent) C8_Check->C8_Fluoro C8_Bulky Bulky/Primary Amine (Inactive) C8_Check->C8_Bulky

Figure 2: SAR Optimization Logic. Green nodes indicate preferred pathways; Red nodes indicate activity cliffs.

References
  • Open Source Malaria Consortium. "Series 4: Triazolopyrazines."[1][5][6][9][10][11] Open Source Malaria Wiki. Available at: [Link]

  • Lum, K. Y., et al. (2023). "Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds."[9] Beilstein Journal of Organic Chemistry, 19, 107–114.[1][9] Available at: [Link][9]

  • Korsik, M., et al. (2021). "Synthesis of New Triazolopyrazine Antimalarial Compounds." Molecules, 26(9), 2421.[11] Available at: [Link][11]

  • Spillman, N. J., et al. (2013). "Na+ regulation in the malaria parasite Plasmodium falciparum involves the cation ATPase PfATP4 and is a target of the spiroindolone antimalarials." Cell Host & Microbe, 13(2), 227-237.
  • Williamson, A. E., et al. (2016). "Open Source Malaria: A new approach to drug discovery." ACS Central Science, 2(10), 687-701. (Overview of the OSM project and Series 4 inception).

Sources

Safety Operating Guide

Personal protective equipment for handling 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling novel pharmaceutical intermediates requires moving beyond basic compliance and understanding the fundamental chemical behaviors that dictate risk. 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a highly valuable, electrophilic building block frequently utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for kinase inhibitor synthesis and drug discovery[1].

However, the very features that make it synthetically useful—an electron-deficient pyrazine ring activated by a bromine leaving group—also make it highly reactive toward biological nucleophiles (such as amines and thiols in skin and respiratory mucosa). This guide provides a mechanistic, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Identification & Mechanistic Causality

Before selecting PPE, we must understand the physicochemical profile of the compound. As a solid halogenated heterocycle, its primary risks are particulate aerosolization and dermal penetration[2].

Table 1: Physicochemical Profile & Hazard Assessment

Property / HazardSpecificationMechanistic Causality & Risk
Physical State Solid (Crystalline/Powder)Prone to electrostatic charge buildup. Fine powders can easily aerosolize during weighing, posing a high inhalation risk.
Skin Irritation H315 : Causes skin irritationThe electrophilic nature of the brominated pyrazine allows it to react with epidermal proteins, causing acute localized inflammation.
Eye Irritation H319 : Causes serious eye irritationParticulates reacting with the aqueous environment of the cornea can cause severe, potentially irreversible ocular damage.
Respiratory Risk H335 : May cause respiratory irritationInhalation of dust leads to deposition in the mucosal lining of the respiratory tract, triggering acute coughing and potential sensitization.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive halogenated intermediates. The following PPE matrix is engineered to provide overlapping layers of protection, guided by the American Chemical Society's (ACS) hazard evaluation protocols[3].

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification (The "Why")
Hand Protection Double Nitrile Gloves (≥ 5 mil thickness)Halogenated organics can act as alkylating/arylating agents. Nitrile provides superior chemical resistance to halogenated compounds compared to latex. Double-gloving provides a critical secondary barrier against rapid permeation if the primary glove is breached by a carrier solvent (e.g., DMSO or DMF).
Eye Protection Chemical Splash GogglesSafety glasses with side shields are inadequate against fine aerosolized powders or solvent splashes. Splash goggles create a sealed micro-environment around the eyes.
Respiratory N95/P100 Particulate RespiratorRequired if handling the powder outside of a Ventilated Balance Enclosure (VBE). Prevents inhalation of electrostatically charged micro-particulates.
Body Protection Flame-Resistant (FR) Lab CoatProtects against dermal exposure and secondary fire hazards from flammable solvents used during the subsequent reaction setup.

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step is confirmed[4].

Phase 1: Pre-Weighing Setup & Engineering Controls
  • Activate the Ventilated Balance Enclosure (VBE): Ensure the VBE is operational with a face velocity of 60–100 linear feet per minute (LFM).

    • Self-Validation Check: Hold a single Kimwipe at the sash opening. It should be gently and consistently pulled inward. If it flutters outward or drops, the negative pressure is compromised. Abort the operation.

  • Mitigate Static Charge: Ground the analytical balance and use anti-static weighing boats.

    • Causality: Triazolopyrazines often exhibit static charge buildup. Anti-static measures prevent the sudden repulsion and aerosolization of the powder when a metal spatula approaches.

Phase 2: Weighing and Transfer
  • Don PPE: Equip double nitrile gloves, splash goggles, and an FR lab coat.

  • Open Container: Uncap the reagent bottle only within the designated "safe zone" (at least 6 inches behind the VBE sash).

  • Transfer: Use a static-free micro-spatula to transfer the required mass.

  • Seal and Decontaminate: Cap the source vial immediately. Wipe the exterior of the vial with a disposable cloth lightly dampened with 70% Isopropanol before removing it from the VBE.

Phase 3: Reaction Setup (Dissolution)
  • Transfer to Fume Hood: Move the sealed weighing boat/vial to a certified chemical fume hood (minimum 100 LFM).

  • Solvent Addition: Slowly add the carrier solvent (e.g., anhydrous DMF, DMSO, or DCM).

    • Causality: Dissolution of halogenated intermediates can be mildly exothermic. Controlled addition mitigates the risk of localized boiling and splashing.

Spill Response & Waste Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent exposure and environmental contamination[4].

Protocol A: Solid Powder Spill
  • Do NOT Dry Sweep: Sweeping generates massive aerosolization.

  • Wet-Wipe Method: Gently cover the powder with paper towels. Mist the towels with a compatible, low-volatility solvent (e.g., water/ethanol mixture) to bind the powder.

  • Collect: Carefully scoop the damp mass into a highly visible, sealable hazardous waste container.

Protocol B: Solution Spill (e.g., in DMF/DCM)
  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand).

  • Absorption: Work from the outside in to prevent spreading.

  • Ventilation: Ensure the fume hood sash is fully open to clear volatile solvent vapors during cleanup.

Segregated Disposal Plan
  • Classification: 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine must be strictly segregated as Halogenated Organic Waste .

  • Causality: Mixing halogenated waste with non-halogenated waste can lead to highly exothermic reactions or the formation of toxic gases during commercial incineration. Label all containers with the specific CAS number (1019918-41-2) to ensure downstream compliance[1],[2].

Mechanistic Handling Decision Logic

The following diagram outlines the logical decision tree for handling this compound based on its physical state, ensuring that engineering controls and PPE are perfectly matched to the specific operational risk.

G Start 8-Bromo-3-methyl- [1,2,4]triazolo[4,3-a]pyrazine State Determine Physical State for Operation Start->State Solid Solid (Powder) Weighing & Transfer State->Solid Dry handling Solution In Solution (e.g., DMF, DMSO, DCM) State->Solution Wet chemistry VBE Ventilated Balance Enclosure (VBE) Solid->VBE FumeHood Chemical Fume Hood (Min 100 LFM) Solution->FumeHood PPE_Solid PPE: N95/P100 Respirator, Double Nitrile Gloves, Splash Goggles VBE->PPE_Solid PPE_Sol PPE: Double Nitrile Gloves, Safety Goggles, FR Lab Coat FumeHood->PPE_Sol Disposal Segregate as Halogenated Organic Waste PPE_Solid->Disposal Post-reaction PPE_Sol->Disposal Post-reaction

Caption: Decision logic for engineering controls and PPE selection based on the chemical's physical state.

References

  • National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". The National Academies Press. Available at: [Link]

  • American Chemical Society (ACS). (2015). "Identifying and Evaluating Hazards in Research Laboratories". ACS Committee on Chemical Safety. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.